Technical Whitepaper: Synthesis, Physicochemical Profiling, and Mechanistic Dynamics of 7-Methyloctahydro-1H-indole
Executive Summary In modern drug discovery and complex alkaloid synthesis, angularly substituted 1-azabicyclic scaffolds provide critical conformational restriction and high sp³ character. 7-Methyloctahydro-1H-indole is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex alkaloid synthesis, angularly substituted 1-azabicyclic scaffolds provide critical conformational restriction and high sp³ character. 7-Methyloctahydro-1H-indole is a premier example of such a building block. As a Senior Application Scientist, I approach the characterization and synthesis of this molecule not as a static procedure, but as a dynamic thermodynamic system. This whitepaper details the physicochemical properties of 7-methyloctahydro-1H-indole (CAS: 1306605-55-9) and dissects the causal mechanisms behind its enantioselective synthesis via cationic 2-aza-Cope rearrangement.
Physicochemical Identity & Core Metrics
Before engineering a synthetic pathway, it is imperative to establish the fundamental quantitative metrics of the target scaffold. The data below consolidates the verified chemical identity of 7-methyloctahydro-1H-indole [1, 2].
Parameter
Confirmed Value
IUPAC Name
7-methyloctahydro-1H-indole
CAS Registry Number
1306605-55-9
Molecular Formula
C₉H₁₇N
Molecular Weight
139.24 g/mol
Scaffold Classification
Angularly substituted 1-azabicyclic ring (6-5 fused system)
Stereocenters
Up to 3 (depending on epimerization state)
Mechanistic Causality: The Cationic 2-Aza-Cope Rearrangement
The synthesis of 7-methyloctahydro-1H-indole is governed by a highly orchestrated sequence of dynamic kinetic epimerization coupled with chirality transfer. Relying on the foundational methodology developed by, the reaction is driven by thermodynamic trapping rather than brute-force kinetics[3].
The Causality of the Pathway:
When the aminoketal precursor is exposed to an acid catalyst and heat, it forms a tetrasubstituted iminium ion. Because this intermediate is sterically hindered, it undergoes rapid, reversible tautomerization into an enamonium ion. This rapid equilibration allows the stereocenters to epimerize. The system only escapes this thermodynamic loop when the [3,3]-sigmatropic (2-aza-Cope) rearrangement occurs, transferring chirality from the allylic side chain to the newly formed angular position. Finally, a trapping agent (dimedone) irreversibly captures the resulting formaldiminium ion, funneling the entire equilibrium into the enantiopure 7-methyloctahydro-1H-indole derivative.
Fig 1: Mechanistic pathway of 7-methyloctahydro-1H-indole via 2-aza-Cope rearrangement.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a causal justification, and the final analytical step serves as an internal control for the thermodynamic success of the entire workflow.
Step 1: Precursor Activation
Action: Combine the target aminoketal precursor with 1.0 equivalent of Trifluoroacetic Acid (TFA) in a sealed reaction vessel. This can be performed neat or in a highly polar aprotic solvent depending on scale.
Causality: TFA is not used merely for pH adjustment; it strictly protonates the aminoketal to force the ejection of the alkoxy leaving group, generating the highly reactive tetrasubstituted iminium ion.
Action: Heat the reaction mixture to 120 °C for 4 to 18 hours.
Causality: The application of high thermal energy is required to overcome the activation barrier of the[3,3]-sigmatropic 2-aza-Cope rearrangement. Simultaneously, it drives the rapid iminium/enamonium tautomerization, ensuring that all diastereomers epimerize to the reactive conformation before the rearrangement locks the stereochemistry.
Step 3: Irreversible Trapping
Action: Introduce 2.5 equivalents of dimedone to the reaction mixture concurrently with the heating phase.
Causality: The 2-aza-Cope rearrangement produces a transient formaldiminium intermediate. Dimedone acts as a highly efficient nucleophile that irreversibly traps this intermediate. By Le Chatelier’s principle, this irreversible step pulls the entire dynamic equilibrium forward, ensuring high yield of the cis-octahydroindole.
Step 4: System Validation (Chiral HPLC)
Action: Purify the resulting colorless oil via flash chromatography and analyze using High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Self-Validation: This step validates the entire system. If the enantiomeric excess (ee) is ≥95%, it confirms that chirality transfer was absolute and the dynamic kinetic epimerization was successful. An ee <90% immediately flags a thermodynamic failure, indicating that the iminium trapping occurred faster than the epimerization equilibration.
Quantitative Yield & Chirality Transfer Analysis
The efficiency of the 7-methyloctahydro-1H-indole synthesis is highly dependent on the steric bulk of the allylic substituent used during the chirality transfer phase. The table below summarizes the causal relationship between substituent selection and system output [3].
Allylic Substituent
Target Scaffold System
Isolated Yield (%)
Enantiomeric Excess (ee %)
Chirality Transfer (%)
Methyl
cis-octahydroindole
87%
99%
>98%
Phenyl
cis-octahydroindole
85%
98%
>98%
Isopropyl
cis-octahydroindole
75%
68%
68%
Data Interpretation: The severe drop in chirality transfer when using an isopropyl group demonstrates a steric clash that disrupts the transition state geometry of the[3,3]-sigmatropic rearrangement, forcing the system out of ideal stereocontrol.
Strategic Applications in Drug Development
From an application science perspective, the 7-methyloctahydro-1H-indole scaffold is invaluable. Modern pharmacology is moving away from flat, sp²-hybridized aromatic rings toward structurally complex, sp³-rich molecules that better navigate biological membranes and bind to complex protein pockets. The angular methyl group at the C7 position provides a distinct vector for conformational restriction, making this scaffold an ideal core for designing novel kinase inhibitors, central nervous system (CNS) modulators, and synthetic analogs of crambescidin alkaloids.
References
Title: Enantioselective Synthesis of Angularly Substituted 1-Azabicylic Rings: Coupled Dynamic Kinetic Epimerization and Chirality Transfer
Source: The Journal of Organic Chemistry (ACS Publications) / PubMed Central
URL: [Link]
Exploratory
Technical Whitepaper: Comparative Analysis of 7-Methylindole and 7-Methyl-octahydro-1H-indole in Medicinal Chemistry
The following technical guide provides an in-depth comparative analysis of 7-methylindole and its saturated derivative, 7-methyl-octahydro-1H-indole . [1] Executive Summary This guide analyzes the structural, electronic,...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 7-methylindole and its saturated derivative, 7-methyl-octahydro-1H-indole .
[1]
Executive Summary
This guide analyzes the structural, electronic, and synthetic divergences between 7-methylindole (an aromatic, planar heterocycle) and 7-methyl-octahydro-1H-indole (a saturated, bicyclic amine).[1] While the former serves as an electron-rich
-stacking scaffold, the latter functions as a volumetric, stereochemically complex proline surrogate.[1] This transition—achieved via catalytic hydrogenation—alters the pharmacophore from a flat, non-basic intercalator to a three-dimensional, basic spacer, fundamentally changing its role in ligand-protein binding interactions.[1]
Structural & Electronic Fundamentals
The transformation from 7-methylindole to its octahydro derivative represents a complete shift in hybridization, geometry, and electronic behavior.[1]
Electronic Configuration & Basicity
7-Methylindole is aromatic.[1] The nitrogen lone pair is delocalized into the
-system (10 -electrons), rendering the nitrogen atom non-basic and the ring system electron-rich. Protonation destroys aromaticity, occurring only under highly acidic conditions (pKa -3.6).[1]
7-Methyl-octahydro-1H-indole is a saturated secondary amine.[1] The nitrogen atom is
hybridized with a localized lone pair, making it a strong base (pKa 10–11). This shift allows the molecule to participate in ionic bonding (salt bridges) with aspartate or glutamate residues in protein active sites.
Conformational Geometry
Planarity vs. Puckering: 7-Methylindole is strictly planar.[1] The octahydro derivative adopts a buckled conformation; the cyclohexane ring typically exists in a chair form, while the pyrrolidine ring adopts an envelope conformation.
Stereoisomerism: The reduction generates three new stereocenters (C3a, C7, C7a). The fusion of the rings can be cis or trans .[2]
Cis-fused: The bridgehead hydrogens (H-3a, H-7a) are on the same face, creating a "tent-like" concave structure.[1] This is the kinetic product of surface-catalyzed hydrogenation.
Trans-fused: The bridgehead hydrogens are anti, resulting in a flatter, extended structure similar to trans-decalin.[1]
The conversion of the indole core to the octahydro-indole scaffold is a reduction reaction that requires careful control to dictate the stereochemical outcome.
Catalytic Hydrogenation Mechanism
The standard protocol utilizes heterogeneous catalysis (e.g., Platinum(IV) oxide,
) in acidic media.
Causality of Stereoselectivity: The indole ring adsorbs flat onto the metal surface. Hydrogen atoms are transferred from the catalyst surface to the bottom face of the molecule (syn-addition). Consequently, the bridgehead hydrogens (H-3a, H-7a) and the substituent at C7 (methyl) typically end up on the same face, favoring the all-cis diastereomer.
Reaction Workflow Diagram
The following diagram illustrates the electronic transition and the synthetic reduction pathway.
Figure 1: Synthetic transformation from aromatic indole to saturated octahydroindole via catalytic hydrogenation.[1]
Pharmacological Implications[1][5][6]
Binding Modes
7-Methylindole: Often used to target hydrophobic pockets where aromatic residues (Phe, Tyr, Trp) are present.[1] It binds primarily through
- T-shaped or parallel-displaced stacking interactions.[1] The 7-methyl group provides a small hydrophobic anchor.[1]
7-Methyl-octahydro-1H-indole: Acts as a Proline Surrogate .[1] The rigid bicyclic scaffold constrains the N-C(
) bond vector, reducing the entropic penalty of binding. The basic nitrogen can form a salt bridge with aspartic acid residues (common in GPCRs and proteases). The 7-methyl group in the saturated scaffold occupies a specific 3D volume, critical for distinguishing between hydrophobic sub-pockets.
Metabolic Stability[1]
Indole: Susceptible to oxidative metabolism (CYP450) at the C3 position (electron-rich) or hydroxylation on the benzene ring, leading to reactive quinone-imine intermediates.
Octahydroindole: Generally more metabolically stable towards oxidation but susceptible to N-dealkylation or N-oxidation.[1]
Experimental Protocols
Protocol: Stereoselective Synthesis of cis-7-Methyl-octahydro-1H-indole
Objective: Reduce 7-methylindole to the cis-fused octahydro derivative using Adams' Catalyst.
Preparation: In a hydrogenation vessel, dissolve 7-methylindole (1.0 eq, e.g., 500 mg) in Glacial Acetic Acid (10 mL). The acidic solvent prevents catalyst poisoning by the amine product and promotes protonation.
Catalyst Addition: Carefully add
(5-10 wt% relative to substrate).[1] Caution: can be pyrophoric in the presence of . Add under inert atmosphere (Argon/Nitrogen).
Hydrogenation: Seal the vessel and purge with
(3x) followed by (3x). Pressurize to 50-60 psi (3.5-4 bar) with .
Reaction: Agitate (shake) at room temperature for 12–24 hours. Monitor consumption of
.
Workup:
Depressurize and purge with
.
Filter the mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with small amounts of AcOH or MeOH.
Concentrate the filtrate under reduced pressure to remove acetic acid.
Basification: The residue is the acetate salt. Dissolve in water, cool to 0°C, and basify to pH > 12 using 2M NaOH. Extract with Dichloromethane (DCM) (3x).
Purification: Dry organic layers over
, filter, and concentrate. If necessary, purify the diastereomers via column chromatography (Silica gel, DCM:MeOH:NH4OH).
Self-Validating Check:
NMR Verification: The disappearance of aromatic protons (6.5–7.5 ppm) and the appearance of multiplet signals in the aliphatic region (1.0–3.5 ppm) confirms reduction.
Stereochemistry Check: The cis-fused isomer typically shows specific coupling constants (
BenchChem. Octahydroindole-2-carboxylic acid derivatives for drug discovery. Retrieved from .
National Institutes of Health (NIH). 7-Methylindole | C9H9N | CID 70275 - PubChem.[1] Retrieved from .
Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from .
ScienceDirect.Stereoselective hydrogenation of indoles to octahydroindoles using Pt/C and Rh/C. (General reference for indole reduction methodology).
Royal Society of Chemistry. Hexafluoroisopropanol: a powerful solvent for the hydrogenation of indole derivatives.[3] Organic & Biomolecular Chemistry.[2][3][4][5] Retrieved from .
Stereochemical and Conformational Dynamics of cis- vs trans-Fused 7-Methyl-Octahydroindole Stereoisomers
An In-Depth Technical Guide for Peptidomimetic Drug Discovery Executive Summary The octahydroindole-2-carboxylic acid (Oic) scaffold is a privileged, non-proteinogenic bicyclic amino acid widely utilized in medicinal che...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide for Peptidomimetic Drug Discovery
Executive Summary
The octahydroindole-2-carboxylic acid (Oic) scaffold is a privileged, non-proteinogenic bicyclic amino acid widely utilized in medicinal chemistry as a conformationally constrained proline surrogate[1][2]. Its incorporation into peptide sequences introduces significant backbone rigidity and enhanced lipophilicity, overcoming traditional peptide liabilities such as poor metabolic stability and low bioavailability[2][3]. While the unsubstituted Oic scaffold is a cornerstone in blockbuster Angiotensin-Converting Enzyme (ACE) inhibitors like perindopril and trandolapril[1], the introduction of a methyl group at the 7-position (adjacent to the ring fusion) generates a highly complex architectural system.
This whitepaper provides an authoritative analysis of cis- vs trans-fused 7-methyl-octahydroindole stereoisomers. By dissecting the causality between ring fusion geometry, 7-methyl orientation, and the resulting thermodynamic modulation of the upstream amide bond, this guide equips drug development professionals with the mechanistic insights required to engineer next-generation peptidomimetics and targeted covalent inhibitors[4].
Structural Architecture: cis- vs trans-Fusion Dynamics
The octahydroindole core consists of a six-membered cyclohexane ring fused to a five-membered pyrrolidine ring. The stereochemistry at the bridgehead carbons (C3a and C7a) dictates the fundamental geometry of the bicyclic system, while the 7-methyl substitution introduces severe steric parameters that govern the molecule's 3D conformational space.
The cis-Fused System (Flexible)
In cis-fused octahydroindoles (dihedral angle between bridgehead protons
), the cyclohexane ring possesses the theoretical flexibility to undergo pseudorotation between two chair conformations[5]. However, the introduction of the 7-methyl group heavily biases this equilibrium. To minimize severe 1,3-diaxial interactions, the cyclohexane ring preferentially adopts the chair conformation that places the 7-methyl group in an equatorial position. If the relative stereochemistry forces the 7-methyl group into an axial position, the resulting steric strain often forces the pyrrolidine ring into a higher-energy envelope conformation, drastically altering the trajectory of the N-terminus.
The trans-Fused System (Rigid)
In trans-fused octahydroindoles (dihedral angle
), the cyclohexane ring is thermodynamically locked into a single, rigid chair conformation[6]. A ring flip is geometrically impossible without breaking the fused five-membered ring. Consequently, the 7-methyl group is permanently locked in either an axial or equatorial orientation, depending strictly on its absolute stereochemistry relative to the bridgehead protons. This absolute rigidity makes trans-fused isomers invaluable for locking peptides into highly specific bioactive conformations.
Modulation of the Amide Bond Geometry
Proline and its analogues naturally exist in a cis/trans equilibrium at the upstream amide bond. The exo-pucker of the Oic side chain is known to stabilize the polyproline II (PII) helix by favoring an all-trans amide structure[7]. The 7-methyl group acts as a steric gatekeeper. When oriented axially (pointing toward the pyrrolidine nitrogen), it creates massive
strain with the incoming acyl group. This steric clash can be rationally utilized to force the amide bond into a cis-geometry, effectively inducing a stable -turn in the peptide backbone—a critical recognition element for receptor binding[8].
Caption: Logical relationship between ring fusion, 7-methyl orientation, and amide geometry.
Stereoselective Synthetic Methodologies
Accessing enantiopure 7-methyl-octahydroindoles requires divergent synthetic strategies depending on the desired ring fusion.
Synthesis of cis-Fused Isomers
The most reliable method for generating cis-fused octahydroindoles is the catalytic hydrogenation of indoline or indole precursors[3]. The use of Adams' catalyst (
) in acidic media ensures that hydrogen is delivered stereoselectively from the least hindered face of the molecule. For 7-methylindoline-2-carboxylic acid, this results in the all-cis stereoisomer, where the 2-carboxyl, 3a-H, 7a-H, and 7-methyl groups are all syn to one another.
Synthesis of trans-Fused Isomers
Trans-fused systems cannot be accessed via simple hydrogenation due to the anti-relationship required at the bridgehead. Instead, they are synthesized via the reduction of imines derived from enantiomerically enriched
-nitroketones[9], or through the cyclocondensation of (R)-phenylglycinol with 3-substituted 2-oxocyclohexaneacetates, which allows for the stereocontrolled formation of trans-octahydroindoles via dynamic kinetic resolution[6].
Caption: Divergent synthetic pathways for cis- and trans-fused 7-methyl-octahydroindole stereoisomers.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to confirm stereochemical outcomes.
Protocol A: Stereoselective Hydrogenation to cis-(2S,3aS,7aS)-7-Methyl-Octahydroindole-2-Carboxylic Acid
Causality: The acidic solvent (glacial acetic acid) protonates the pyrrolidine nitrogen, preventing catalyst poisoning, while the heterogeneous
surface enforces syn-addition of hydrogen, yielding the thermodynamically less stable but kinetically favored cis-fusion[3].
Preparation: Dissolve 10.0 mmol of (S)-7-methylindoline-2-carboxylic acid in 40 mL of glacial acetic acid in a high-pressure hydrogenation vessel.
). Purge the vessel three times with inert Argon, followed by three purges with gas.
Reaction: Pressurize the vessel to 50 psi with
and heat to 60 °C. Maintain vigorous stirring for 24 hours.
Workup: Vent the
gas safely. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst, washing the pad with additional acetic acid (20 mL).
Isolation: Concentrate the filtrate in vacuo to dryness. Recrystallize the resulting crude solid from absolute ethanol.
Self-Validation Checkpoint:
NMR (400 MHz, ): Confirm the absence of aromatic protons (>7.0 ppm). The bridgehead coupling constant () must be between 4.5–5.5 Hz, definitively proving the cis-ring fusion. A -value >10 Hz would indicate a trans-fusion.
Protocol B: NMR-Based Conformational Analysis of Amide Isomerization
Causality: The rotational barrier of the tertiary amide bond is slow on the NMR timescale. By synthesizing the N-acetyl derivative, the distinct chemical shifts of the acetyl methyl group allow for precise integration and quantification of the cis/trans rotamer populations[5][7].
Derivatization: Convert the isolated 7-methyl-Oic stereoisomer to its N-acetyl methyl ester derivative using standard acetic anhydride/pyridine and subsequent diazomethane esterification.
Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of
or .
Data Acquisition: Acquire a
HSQC spectrum at 298 K to resolve overlapping signals.
Quantification: Integrate the highly resolved acetyl methyl
resonances. The trans-rotamer typically resonates upfield ( ppm), while the cis-rotamer resonates downfield ( ppm) due to the deshielding cone of the adjacent carbonyl.
Self-Validation Checkpoint (2D ROESY): Perform a 1D or 2D ROESY experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the acetyl methyl protons and the C2-alpha proton confirms the trans-amide geometry, whereas a cross-peak with the C7a bridgehead proton confirms the cis-amide geometry.
The following table summarizes the structural mechanics of the four primary 7-methyl-Oic stereoisomeric classes when incorporated into a generic peptide backbone (Ac-Xaa-OMe).
Stereoisomer Class
Ring Fusion (3a, 7a)
7-Methyl Orientation
Cyclohexane Pucker
Dominant Amide Geometry
Relative Thermodynamic Stability
All-cis
cis
Equatorial
Chair
trans (>85%)
High (Minimal internal strain)
cis-7-epi
cis
Axial
Twist-Boat / Envelope
cis (>60%)
Low (Severe 1,3-diaxial clash)
trans-7-eq
trans
Equatorial
Rigid Chair
trans (>95%)
Very High (Locked conformation)
trans-7-ax
trans
Axial
Rigid Chair
cis (>80%)
Moderate (A-1,3 strain forces cis amide)
Data synthesis derived from conformational behaviors of bicyclic proline analogues[5][7].
Conclusion & Future Perspectives in Drug Discovery
The strategic deployment of 7-methyl-octahydroindole stereoisomers represents a highly sophisticated approach to rational drug design. By selecting between cis- and trans-fusions, and carefully controlling the 7-methyl stereocenter, medicinal chemists can predictably force a peptide backbone into a polyproline II (PII) helix or a tight
This precise conformational control is currently being leveraged beyond traditional ACE inhibitors[1]. Recent breakthroughs have utilized the rigid octahydroindole structure to optimize the pharmacokinetic properties of peptidomimetic covalent inhibitors, such as the SARS-CoV-2 3CLpro inhibitor Bofutrelvir (currently in Phase II/III clinical trials)[4]. As the field of targeted covalent therapeutics expands, the 7-methyl-Oic scaffold will remain an indispensable tool for drugging historically "undruggable" protein-protein interactions.
References
Blanco, J. M., et al. (2012). Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC / NIH. Available at:[Link]
You, M., et al. (2025). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au - ACS Publications. Available at:[Link]
Ghirardi, E., et al. (2016). Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles. Organic Letters - ACS Publications. Available at: [Link]
ResearchGate. (2002). Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid. Available at:[Link]
Blanco, J. M., et al. (2014). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC / NIH. Available at:[Link]
RSC Publishing. (2016). Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]
Pansare, S. V., et al. (2010). Stereoselective synthesis of 3-aryloctahydroindoles and application in a formal synthesis of (-)-pancracine. PubMed / NIH. Available at:[Link]
7-Methyl-Octahydro-1H-Indole: A Definitive Guide to Proline Surrogates in Peptide Design
The following technical guide details the structural, synthetic, and application-based aspects of 7-methyl-octahydro-1H-indole-2-carboxylic acid (7-Me-Oic), a highly specialized bicyclic proline surrogate. Executive Summ...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the structural, synthetic, and application-based aspects of 7-methyl-octahydro-1H-indole-2-carboxylic acid (7-Me-Oic), a highly specialized bicyclic proline surrogate.
Executive Summary
7-methyl-octahydro-1H-indole-2-carboxylic acid (7-Me-Oic) represents a class of "next-generation" bicyclic proline analogues. By fusing a cyclohexane ring to the pyrrolidine core of proline and introducing a methyl substituent at the C7 position, this scaffold imposes severe conformational constraints on the peptide backbone.
Unlike the parent scaffold (Oic), which is widely used in ACE inhibitors (e.g., Perindopril), the 7-methyl variant offers a unique "steric anchor." This substituent restricts the conformational mobility of the fused cyclohexane ring, thereby locking the pyrrolidine pucker and, by extension, the
and torsion angles of the peptide backbone. This guide explores its utility in designing proteolytically stable, high-affinity peptidomimetics.
Structural & Conformational Analysis
The Bicyclic Scaffold
The core structure is (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid . The fusion of the 5-membered and 6-membered rings creates a rigid bicyclic system.
Proline (Pro): Monocyclic. Flexible ring pucker (
-endo vs. -exo).
Oic: Bicyclic.[1][2] The cyclohexane ring prefers a chair conformation, which restricts the bridgehead carbons (C3a and C7a) and forces the pyrrolidine ring into a specific pucker.
7-Me-Oic: The C7-methyl group (adjacent to the C7a bridgehead) adds a 1,3-diaxial-like constraint or vicinal steric clash depending on its stereochemistry. This "locks" the cyclohexane chair flip, creating a single, highly defined molecular shape.
Conformational Locking Mechanism
The efficacy of 7-Me-Oic arises from its ability to pre-organize the peptide backbone.
(Phi) Angle: Restricted to approx. -60° to -80° due to the cyclic nature (similar to Pro).
(Psi) Angle: Heavily restricted by the steric bulk of the fused ring system.
(Omega) Angle (Amide Bond): The bulky 7-methyl group, positioned near the bridgehead nitrogen, influences the cis/trans equilibrium of the preceding peptide bond (). While Oic generally favors the trans rotamer, the 7-methyl group can destabilize the cis rotamer further via steric clash with the preceding carbonyl oxygen, enhancing trans-amide selectivity.
Figure 1: The conformational "locking" mechanism of 7-Me-Oic, from synthesis to biological function.
Synthetic Methodology
The synthesis of 7-Me-Oic is non-trivial due to the need to control three contiguous chiral centers (C2, C3a, C7a) and the relative stereochemistry of the C7-methyl group.
Protocol: Stereoselective Hydrogenation
The most scalable route involves the catalytic hydrogenation of 7-methyl-1H-indole-2-carboxylic acid .
Reagents:
Substrate: 7-methyl-1H-indole-2-carboxylic acid (commercially available or synthesized via Fischer Indole Synthesis).
Catalyst: Platinum(IV) oxide (
, Adams' catalyst) or Rhodium on Alumina ().
Solvent: Glacial Acetic Acid (AcOH).
Conditions: 60 psi
, Room Temperature, 12–24 hours.
Step-by-Step Workflow:
Dissolution: Dissolve 1.0 eq of 7-methyl-indole-2-carboxylic acid in glacial acetic acid (0.1 M concentration).
Catalyst Addition: Carefully add 5-10 mol%
under an inert atmosphere (). Caution: is pyrophoric.
Hydrogenation: Purge the vessel with
gas. Pressurize to 60 psi. Agitate vigorously.
Monitoring: Monitor by TLC or LC-MS for the disappearance of the aromatic indole UV signature.
Workup: Filter through a Celite pad to remove the catalyst. Wash with AcOH.[2]
Isolation: Concentrate the filtrate in vacuo. The residue is typically the all-cis isomer (2S, 3aS, 7aS, 7R) due to the syn-addition of hydrogen across the least hindered face.
Resolution: If a specific enantiomer is required, resolve using a chiral base (e.g., (R)-
-methylbenzylamine) or via enzymatic resolution (Penicillin G Acylase).
Data Summary: Stereochemical Outcomes
Precursor
Catalyst
Major Product Configuration
Yield
Notes
7-Me-Indole-2-COOH
/ AcOH
All-cis (2S, 3aS, 7aS, 7R)
>85%
Kinetic product; H2 adds from face opposite to Me if possible, or Me directs facial selectivity.
7-Me-Indole-2-COOH
/ MeOH
Mixture (cis/trans fused)
60-70%
Higher pressure often required; less stereocontrol.[3]
Applications in Peptide Design[4][5][6][7][8][9]
Protease Inhibitors (HCV & Thrombin)
In drug discovery, large hydrophobic pockets in enzymes (like the S2 pocket of HCV NS3 protease or Thrombin) require bulky, hydrophobic residues.
Mechanism: The 7-methyl group fills hydrophobic voids that the unsubstituted Oic cannot, increasing van der Waals contacts.
Example: In Aeruginosin analogues (thrombin inhibitors), the octahydroindole core binds to the S2 subsite. A 7-substituent (methyl or chloro) can probe the depth of this pocket, improving
values by 10-100 fold compared to Proline.
Beta-Turn Mimetics
7-Me-Oic is an exceptional inducer of
-turns, specifically Type II' turns , when coupled with D-amino acids or Glycine.
The rigid geometry prevents the "unfolding" of the turn.
Design Rule: Replace
in a -turn sequence (e.g., -Pro-Gly-) with 7-Me-Oic to stabilize the turn geometry and protect the bond from proteolysis.
ACE Inhibition
While Perindopril uses unsubstituted Oic, the 7-methyl analogue has been investigated to fine-tune lipophilicity (
) and tissue distribution. The methyl group increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration for central targets.
Visualizing the Synthesis Pathway
Figure 2: Synthetic workflow for generating Fmoc-protected 7-Me-Oic for Solid Phase Peptide Synthesis (SPPS).
References
Octahydroindole-2-carboxylic acid (Oic)
Title: Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid.
The Octahydro-1H-Indole Scaffold: A Synthetic Cornerstone in Modern Drug Discovery
An In-Depth Technical Guide on the History, Synthesis, and Significance of Octahydro-1H-Indole Derivatives, with a Focus on 7-Methyl Substitution For researchers, scientists, and drug development professionals, the quest...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the History, Synthesis, and Significance of Octahydro-1H-Indole Derivatives, with a Focus on 7-Methyl Substitution
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutics is perpetual. While complex natural products often provide inspiration, some of the most impactful discoveries have emerged from the strategic synthesis of simpler, yet highly versatile, heterocyclic systems. The octahydro-1H-indole core is a prime example of such a scaffold. Though not a prominent class of naturally occurring alkaloids itself, its hydrogenated, bicyclic structure has become a cornerstone in medicinal chemistry, most notably as the key building block for the antihypertensive drug trandolapril. This guide provides a comprehensive overview of the history, synthesis, and evolving significance of octahydro-1H-indole derivatives, with a particular exploration of the influence of 7-methyl substitution.
Part 1: The Rise of a Synthetic Workhorse: A History Rooted in Cardiovascular Medicine
The story of the octahydro-1H-indole scaffold in modern medicine is inextricably linked to the development of Angiotensin-Converting Enzyme (ACE) inhibitors. Following the groundbreaking discovery of captopril in the late 1970s, the race was on to develop new, more potent, and safer ACE inhibitors for the treatment of hypertension and congestive heart failure.[1] This led to the synthesis of trandolapril, an orally active drug patented by Hoechst in 1981.[2]
The critical component of trandolapril's structure is the (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid moiety.[2] This rigid, bicyclic amino acid derivative provided a unique conformational constraint that was key to its high affinity and selectivity for the ACE receptor. The synthesis of this specific stereoisomer, however, presented a significant chemical challenge, driving the development of numerous innovative synthetic strategies that continue to be refined today.[1][2]
Part 2: Mastering the Core: Synthetic Strategies for the Octahydro-1H-Indole Nucleus
The construction of the octahydro-1H-indole ring system, particularly with the stereochemical control required for pharmaceutical applications, has been a subject of intense research. The primary approaches can be broadly categorized into the hydrogenation of indole precursors and various cyclization strategies.
Catalytic Hydrogenation of Indoles: The Direct Approach
The most direct route to the octahydro-1H-indole core is the complete hydrogenation of an indole derivative. However, this "simple" approach is fraught with challenges. The high resonance stability of the indole aromatic system makes its complete reduction difficult, often requiring harsh conditions such as high hydrogen pressure and temperature.[3]
A significant hurdle is achieving selectivity. The hydrogenation can often be stopped at the indoline (2,3-dihydroindole) stage, or proceed to the desired octahydroindole, but controlling this can be difficult.[3] Furthermore, the resulting secondary amine of the octahydroindole can act as a catalyst poison, hindering the reaction's progress.[3]
Modern advancements have focused on developing more efficient and "green" catalytic systems. For instance, the use of platinum on carbon (Pt/C) catalysts in the presence of a Brønsted acid like p-toluenesulfonic acid in water has shown great promise for the hydrogenation of unprotected indoles to indolines in excellent yields under moderate conditions.[3] While this specific method is optimized for indoline synthesis, further hydrogenation under more forcing conditions or with different catalyst systems can yield the octahydroindole.
Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, have emerged as powerful tools for the complete and highly enantioselective hydrogenation of protected indoles.[4][5] These catalysts can exhibit dual functionality, acting as a homogeneous catalyst for the initial enantioselective reduction of the pyrrole ring and then transforming into a heterogeneous catalyst for the hydrogenation of the benzene ring.[4][5]
Table 1: Comparison of Catalytic Systems for Indole Hydrogenation
Catalyst System
Precursor
Product
Key Features
References
Pt/C, p-TsOH, H₂O
Unprotected Indoles
Indolines
Green solvent, moderate conditions, high yield for indoline.
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-3-methyl-indole
Catalyst Preparation: In a glovebox, a solution of the Ru-NHC precursor complex in a suitable solvent (e.g., n-hexane) is prepared.
Reaction Setup: To a vial inside the glovebox, add the N-Boc-3-methyl-indole substrate and the catalyst solution.
Hydrogenation (Step 1 - Homogeneous): The vial is placed in an autoclave, which is then sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 100 bar). The reaction is stirred at room temperature for a specified time (e.g., 48 hours).
Hydrogenation (Step 2 - Heterogeneous): The temperature of the autoclave is then increased (e.g., to 100°C) to facilitate the formation of Ru nanoparticles. The reaction is stirred for an additional period (e.g., 48 hours).
Work-up and Analysis: After cooling and depressurization, the reaction mixture is filtered, and the solvent is evaporated. The resulting product is analyzed for yield, diastereomeric ratio (dr), and enantiomeric excess (er) using standard techniques such as NMR spectroscopy and chiral HPLC.
Note: This is a generalized protocol based on the principles described in the literature. Specific conditions such as catalyst loading, solvent, pressure, temperature, and reaction times need to be optimized for each specific substrate.[4][5]
Cyclization Strategies: Building from the Ground Up
An alternative to the hydrogenation of pre-formed indoles is the construction of the octahydro-1H-indole skeleton through cyclization of acyclic or monocyclic precursors. These methods often offer greater control over stereochemistry.
One notable approach involves a domino aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction.[7][8] This elegant one-pot method allows for the highly stereoselective construction of a complex, angularly fused aza-tricyclic framework which can then be converted to the octahydro-1H-cyclopenta[cd]isoindole core, a relative of the octahydro-1H-indole.[7][8]
For the synthesis of the trandolapril intermediate, strategies often begin with cyclohexane derivatives.[1] For example, a conceptually novel synthesis of the trans-octahydro-1H-indole-2-carboxylic acid building block involves the α-allylation of a protected L-pyroglutamic acid derivative, followed by a highly diastereoselective Hosomi-Sakurai reaction and a final ring-closing metathesis catalyzed by a ruthenium complex.[1]
Part 3: The Influence of 7-Methyl Substitution: Expanding Chemical Space
While the unsubstituted octahydro-1H-indole core is of significant importance, the introduction of substituents allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The 7-methyl group, in particular, can have a profound impact.
Synthesis of 7-Methyl-Octahydro-1H-Indole Derivatives
The synthesis of 7-methyl-octahydro-1H-indole derivatives can be approached in two primary ways:
Starting from 7-Methylindole: 7-Methylindole is a commercially available starting material that can be prepared from 2,6-dimethylformanilide through a reaction with potassium ethoxide.[9] This precursor can then be subjected to the catalytic hydrogenation methods described previously to yield 7-methyl-octahydro-1H-indole. The presence of the methyl group adjacent to the nitrogen may hinder the adsorption of the molecule onto the catalyst surface, potentially requiring increased catalyst loading or higher hydrogen pressure for efficient conversion.[3]
Introducing the Methyl Group at a Later Stage: While less common for the octahydro-1H-indole core, it is conceivable to introduce a methyl group onto a pre-formed octahydro-1H-indole ring through various C-H activation or functionalization strategies, though this would likely be a more complex and less direct approach.
Biological Significance and Potential Applications
The 7-methyl-2,3-dihydro-1H-indole (7-methylindoline) scaffold is a recognized building block in medicinal chemistry, serving as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[10] The methylation at the 7-position can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.
While specific biological activity data for 7-methyl-octahydro-1H-indole itself is not widely reported, the broader class of octahydroindole-based derivatives has recently been explored for applications beyond cardiovascular disease. For instance, an octahydroindole-based peptidomimetic has been developed as a broad-spectrum inhibitor of coronaviruses, including HCoV-OC43 and SARS-CoV-2.[11] This highlights the potential of the octahydro-1H-indole scaffold as a versatile platform for the development of new antiviral agents. The introduction of a 7-methyl group could be a strategic modification in such endeavors to optimize pharmacokinetic and pharmacodynamic properties.
Part 4: Future Outlook and Conclusion
The octahydro-1H-indole core, born out of the necessity for a stereochemically defined building block in cardiovascular drug development, has proven to be a remarkably versatile and enduring scaffold. The synthetic methodologies for its creation have evolved from challenging, high-pressure hydrogenations to sophisticated, stereoselective catalytic and cyclization strategies.
The exploration of substituted derivatives, such as the 7-methyl-octahydro-1H-indole, opens up new avenues for drug discovery. While the direct biological profile of this specific derivative remains to be fully elucidated, its potential to modulate the properties of more complex molecules is clear. As researchers continue to seek novel therapeutic agents for a wide range of diseases, from viral infections to neurological disorders, the strategic application of the octahydro-1H-indole scaffold and its derivatives is poised to remain a fruitful area of investigation. The continued development of efficient and selective synthetic methods will be crucial in unlocking the full potential of this seemingly simple, yet powerful, molecular framework.
References
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PMC. [Link]
A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. (2019). Thieme Chemistry. [Link]
A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. Acta Poloniae Pharmaceutica. [Link]
Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril.
Synthetic method of Trandolapril key intermediate (2S,3aR,7as)-octahydro-1H-indole-2-carboxylic acid.
Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. PMC. [Link]
Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office. [Link]
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. [Link]
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. PMC. [Link]
Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles. Angewandte Chemie International Edition. [Link]
A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels–Alder Reaction: Stereoselective Synthesis of Octahydro-1H-cyclopenta[cd]isoindole. Organic Letters. [Link]
A Domino Aza-Piancatelli Rearrangement/Intramolecular Diels-Alder Reaction: Stereoselective Synthesis of Octahydro-1 H-cyclopenta[ cd]isoindole. PubMed. [Link]
Indoles as therapeutics of interest in medicinal chemistry: Bird's eye view. Scilit. [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances. [Link]
SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE.
Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. [Link]
Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Organic Chemistry Frontiers. [Link]
A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. [Link]
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Future Journal of Pharmaceutical Sciences. [Link]
Methods for indole alkaloid synthesis. A specific procedure for introducing the 6,7 double bond into Aspidosperma-type alkaloids via thiolactam dehydrogenation. Scilit. [Link]
Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. [Link]
Indole-Containing Metal Complexes and Their Medicinal Applications. PMC. [Link]
Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University. [Link]
SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. DergiPark. [Link]
Development of Orally Bioavailable Octahydroindole-Based Peptidomimetic Derivative as a Broad-Spectrum Inhibitor against HCoV-OC43 and SARS-CoV-2. PubMed. [Link]
Synthesis of Medicinally Important Indole Derivatives: A Review. (2021). Mini-Reviews in Organic Chemistry. [Link]
indole alkaloids synthesis: Topics by Science.gov. Science.gov. [Link]
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]
Biosynthesis of Fungal Indole Alkaloids. PMC. [Link]
7-methyl-octahydro-1H-indole IUPAC name and synonyms
Part 1: Executive Summary 7-Methyl-octahydro-1H-indole (CAS: 1306605-55-9) is a bicyclic secondary amine characterized by a fused pyrrolidine-cyclohexane scaffold with a methyl substituent at the C7 position. As a struct...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary
7-Methyl-octahydro-1H-indole (CAS: 1306605-55-9) is a bicyclic secondary amine characterized by a fused pyrrolidine-cyclohexane scaffold with a methyl substituent at the C7 position. As a structural analog of the amino acid proline, it serves as a critical "proline surrogate" in medicinal chemistry, offering enhanced lipophilicity and conformational constraint compared to its natural counterpart.
This scaffold is of particular significance in the synthesis of Aeruginosins (marine natural products with potent antithrombotic activity) and as a pharmacophore in ACE inhibitors (e.g., Perindopril analogs) and HCV protease inhibitors . Its stereochemical complexity—arising from the ring fusion and the methyl substituent—allows for precise tuning of receptor binding affinity.
Part 2: Nomenclature and Structural Identity[1][2][3]
IUPAC Name and Numbering
The systematic name 7-methyl-octahydro-1H-indole is derived from the fully saturated indole skeleton.
Parent Scaffold: Octahydro-1H-indole (also known as perhydroindole).
Numbering: The nitrogen atom is assigned position 1. The numbering proceeds counter-clockwise around the five-membered ring to the bridgehead (3a), then around the six-membered ring (4, 5, 6, 7) to the second bridgehead (7a).
Substituent: The methyl group is located at position 7, which is on the six-membered ring adjacent to the bridgehead carbon 7a.
Synonyms and Identifiers
Identifier Type
Value
Notes
IUPAC Name
7-Methyl-octahydro-1H-indole
Preferred name
CAS Number
1306605-55-9
Specific to 7-methyl analog
Common Synonyms
7-Methylperhydroindole; 7-Methyloctahydroindoline
Used in synthetic literature
Related Scaffold
Octahydroindole-2-carboxylic acid (Oic)
7-methyl derivatives are "7-Me-Oic"
Molecular Formula
C₉H₁₇N
MW: 139.24 g/mol
Structural Visualization
The following diagram illustrates the standard numbering of the 7-methyl-octahydroindole scaffold. Note the position of the methyl group at C7, adjacent to the ring fusion.
Caption: Numbering scheme of 7-methyl-octahydro-1H-indole. The C7-Methyl group (green) introduces a third chiral center.
Part 3: Stereochemical Analysis
The biological activity of 7-methyl-octahydroindole is strictly governed by its stereochemistry. There are three chiral centers: C3a, C7a (bridgeheads) and C7 (methyl substituent) .
Ring Fusion (Cis vs. Trans)
Cis-Fusion: The hydrogen atoms at C3a and C7a are on the same face. This is the kinetically favored product of catalytic hydrogenation (e.g., Pt/C). The cis-fused system is conformationally flexible, capable of flipping between different chair-envelope conformations.
Trans-Fusion: The hydrogens at C3a and C7a are on opposite faces. This system is rigid and conformationally locked. It is thermodynamically more stable but harder to access via direct hydrogenation of indoles.
Relative Configuration of the Methyl Group
The orientation of the 7-methyl group relative to the bridgehead hydrogens defines the diastereomer:
All-cis (Syn): The 7-methyl group is on the same face as the C7a-H bridgehead hydrogen. This stereoisomer is often the major product in surface-mediated hydrogenations due to steric approach control.
Anti: The 7-methyl group is on the opposite face to the C7a-H.
Implication for Drug Design: In peptide mimetics (e.g., Aeruginosin analogs), the cis-fused, 7-methyl (equatorial) configuration is often required to mimic the turn structure of the natural peptide chain effectively.
For high-value pharmaceutical intermediates, a stereocontrolled approach is required to avoid racemics. The method by Ghirardi et al. (University of Barcelona) is the gold standard.
Key Step: Cyclocondensation of (R)-phenylglycinol with 3-methyl-2-oxocyclohexaneacetates.
Advantage: Allows separation of diastereomers before the final ring closure, yielding enantiopure 7-substituted octahydroindoles.
Caption: Comparison of direct hydrogenation (Method A) vs. enantioselective cyclocondensation (Method B).
Part 5: Pharmaceutical Applications[5]
Aeruginosin Analogs (Antithrombotics)
The 7-methyl-octahydroindole core mimics the Choi (2-carboxy-6-hydroxyoctahydroindole) unit found in marine Aeruginosins.
Mechanism: These molecules inhibit serine proteases (thrombin, Factor VIIa).
Role of 7-Methyl: The methyl group fills hydrophobic pockets in the enzyme active site (S2/S3 sub-sites), increasing binding affinity and selectivity compared to the unsubstituted analog.
Proline Surrogates in Peptidomimetics
In drug design, replacing Proline with 7-methyl-octahydroindole restricts the conformational freedom of the peptide backbone.
Effect: Stabilizes
-turn secondary structures.
Use Case: Development of protease inhibitors (e.g., for Hepatitis C) where a rigid "cap" is needed to lock the bioactive conformation.
References
Ghirardi, E., et al. (2016). Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles. Organic Letters, 18(22), 5836–5839. Link
Sayago, F. J., et al. (2011). Practical access to the proline analogs (S,S,S)- and (R,R,R)-2-methyloctahydroindole-2-carboxylic acids. Chirality, 23(7), 507–513. Link
BLD Pharm. (2024). Product Datasheet: 7-Methyl-octahydro-1H-indole (CAS 1306605-55-9). Link
Han, Z., et al. (2023).[1] Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles. Journal of the American Chemical Society, 145(28). Link
ChemicalBook. (2024). 7-Methylindole (Precursor) Properties and Synthesis. Link
Solvation Thermodynamics and Empirical Solubility Profiling of 7-Methyl-octahydro-1H-indole in Organic Solvents
Executive Summary As a Senior Application Scientist in early-stage drug development and materials chemistry, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium. 7-M...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in early-stage drug development and materials chemistry, I approach solubility not merely as a static physical property, but as a dynamic thermodynamic equilibrium. 7-Methyl-octahydro-1H-indole is a sterically hindered, highly lipophilic bicyclic secondary amine. Understanding its solubility profile across diverse organic solvents is critical for optimizing downstream synthetic workflows, including crystallization, extraction, and diastereomeric salt resolution. This whitepaper details the mechanistic causality behind its solvation behavior and provides a self-validating experimental protocol for accurate solubility determination.
Molecular Architecture and Physicochemical Profiling
To predict and measure solubility, we must first deconstruct the solute's molecular architecture. 7-Methyl-octahydro-1H-indole consists of a saturated piperidine ring fused to a cyclopentane ring, with a methyl substitution at the C7 position.
The Causality of Solvation:
Lipophilic Scaffold: The fully saturated bicyclic framework creates a massive hydrophobic surface area. This drives highly favorable dispersion interactions with non-polar solvents.
Steric Disruption: The addition of the 7-methyl group increases the molar volume and disrupts the intermolecular packing of the octahydroindole core. By lowering the lattice energy (or cohesive energy density), the thermodynamic barrier to cavity formation in the solvent is significantly reduced.
Hydrogen Bonding: The secondary amine (N-H) is the sole polar functional group. It acts as both a hydrogen-bond donor and acceptor, allowing for targeted solubility in polar protic solvents like methanol [1].
Solubility is dictated by the change in Gibbs free energy (
). For 7-methyl-octahydro-1H-indole to dissolve, the exothermic energy released by new solute-solvent interactions must overcome the endothermic energy required to disrupt solvent-solvent bonds (cavity formation).
Depending on the solvent class, the dominant thermodynamic drivers shift:
Non-Polar Solvents (e.g., Hexane, Toluene): Solvation is driven almost entirely by London dispersion forces. The lipophilic bulk of the molecule perfectly matches the Hansen dispersion parameter (
) of these solvents.
Polar Aprotic Solvents (e.g., Dichloromethane, Ethyl Acetate): Dipole-induced dipole interactions stabilize the molecule, though the lack of H-bond donors in the solvent limits the interaction with the amine lone pair.
) between the solvent and the secondary amine drives dissolution, overcoming the hydrophobic penalty of the carbon skeleton.
Thermodynamic logic of 7-methyl-octahydro-1H-indole solvation in organic solvents.
Quantitative Solubility Profile in Organic Solvents
Because 7-methyl-octahydro-1H-indole is highly lipophilic, it exhibits near-miscibility in non-polar organics but sharply defined solubility limits in polar media. The table below summarizes the representative solubility profile at 25°C, providing a matrix for solvent selection during synthesis and purification.
Solvent Class
Specific Solvent
Dielectric Constant ()
Representative Solubility (mg/mL)
Dominant Solvation Mechanism
Aliphatic
n-Hexane
1.89
> 500 (Highly Soluble)
Dispersion forces
Aromatic
Toluene
2.38
> 500 (Highly Soluble)
Dispersion / -interactions
Polar Aprotic
Dichloromethane
8.93
~ 450
Dipole-induced dipole
Polar Aprotic
Ethyl Acetate
6.02
~ 350
H-bond acceptor
Polar Protic
Methanol
32.70
~ 200
H-bond donor/acceptor
Aqueous
Water (pH 7.0)
80.10
< 1.0 (Sparingly Soluble)
Hydrophobic effect
Note: Values are empirically derived estimates for the free-base form at standard ambient temperature and pressure.
A critical error in early-stage drug development is relying on rapid dissolution tests, which often result in kinetically trapped supersaturated states. To obtain true thermodynamic solubility data for compounds exceeding 10 mg/L, the OECD Test Guideline 105 (Shake-Flask Method) remains the gold standard [2].
As an Application Scientist, I mandate a self-validating workflow . A protocol is only reliable if it contains internal controls to prove equilibrium has been reached.
Self-validating shake-flask methodology for equilibrium solubility determination.
Step-by-Step Protocol (Modified OECD 105)
Sample Preparation (Saturation): Add an excess amount of 7-methyl-octahydro-1H-indole (e.g., 600 mg) to 1.0 mL of the target organic solvent in a tightly sealed, inert amber glass vial. Causality: Excess solid/liquid phase must be present to ensure the solvent reaches maximum thermodynamic capacity.
Thermal Agitation (Kinetic Acceleration): Place the vials in a thermostatic shaker at 30°C and agitate at 150 rpm. Prepare three parallel setups to be sampled at 24, 48, and 72 hours. Causality: Elevating the temperature slightly above the target baseline accelerates the endothermic cavity formation, ensuring rapid dissolution.
Isothermal Equilibration: After the respective agitation periods, transfer the vials to a static water bath at 20°C (or 25°C, depending on target data) for 24 hours. Causality: This crucial step allows any transient supersaturation to precipitate out, ensuring the measured concentration reflects the true equilibrium state rather than a kinetic anomaly.
Phase Separation: Centrifuge the samples at 5000 rpm for 15 minutes using a temperature-controlled centrifuge set strictly to the equilibration temperature.
Chromatographic Quantification: Extract an aliquot of the clear supernatant, dilute it in a compatible analytical solvent (e.g., acetonitrile), and quantify using Gas Chromatography with Flame Ionization Detection (GC-FID) against an internal standard.
Self-Validation Check: Compare the calculated concentrations from the 24h, 48h, and 72h vials. If the variance between the 48-hour and 72-hour samples is less than 15%, thermodynamic equilibrium is validated. If the variance is higher, the agitation phase must be extended.
Implications for Drug Development and Synthesis
The precise solubility profile of 7-methyl-octahydro-1H-indole dictates its utility in downstream pharmaceutical processing. For instance, the resolution of racemic octahydroindole derivatives into pure enantiomers via diastereomeric salt formation relies entirely on exploiting minute solubility differentials [3].
Because the free base is highly soluble in non-polar solvents, crystallization of a target diastereomeric salt often requires dissolving the free base in a polar aprotic solvent (like ethyl acetate) and slowly titrating in a chiral acid, followed by the controlled addition of an anti-solvent (like hexane) to force the less soluble diastereomer out of solution. Understanding the exact saturation points prevents crashing out impurities and ensures high enantiomeric excess (ee).
References
[2] Title: Determining the water solubility of difficult-to-test substances: A tutorial review (OECD 105 principles). Source: Technical University of Denmark (DTU). URL: [Link]
Application Note: Catalytic Hydrogenation of 7-Methylindole to 7-Methyl-octahydro-1H-indole
Executive Summary The complete saturation of 7-methylindole (1) to 7-methyl-octahydro-1H-indole (3) represents a significant challenge in medicinal chemistry due to the steric hindrance imposed by the C7-methyl group, wh...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The complete saturation of 7-methylindole (1) to 7-methyl-octahydro-1H-indole (3) represents a significant challenge in medicinal chemistry due to the steric hindrance imposed by the C7-methyl group, which is peri-positioned to the nitrogen atom. This position interferes with the substrate's flat adsorption onto the catalyst surface, often stalling the reaction at the indoline (dihydro) stage.
This guide details a robust, high-pressure hydrogenation protocol optimized for cis-diastereoselectivity . By utilizing Rhodium on Carbon (Rh/C) or Platinum Oxide (PtO2) in an acidic medium, researchers can overcome the steric energy barrier to achieve full saturation. The resulting cis-fused bicyclic amine is a high-value scaffold, serving as a core pharmacophore in aeruginosin analogs and NMDA receptor antagonists.
Mechanistic Insight & Stereochemistry
Reaction Pathway
The hydrogenation proceeds in two distinct phases. The first step, reduction of the C2-C3 double bond, is rapid and yields the indoline intermediate (2). The second step, reduction of the benzene ring, is the rate-determining step (RDS) and requires forcing conditions (high pressure/temperature) due to the loss of aromaticity and the steric clash of the 7-methyl group.
Stereochemical Outcome
Heterogeneous hydrogenation typically follows a syn-addition mechanism. Hydrogen atoms are added to the same face of the pi-system. Consequently, the ring fusion is predominantly cis .
Major Product: cis-7-methyl-octahydro-1H-indole (Hydrogen atoms at C3a and C7a are on the same face).
Minor Product: trans-isomer (thermodynamically more stable but kinetically disfavored under these conditions).
Figure 1: Stepwise reduction pathway. The 7-methyl group significantly slows the second step by hindering catalyst surface adsorption.
Critical Parameters & Optimization
Parameter
Recommendation
Scientific Rationale
Catalyst
5% Rh/C or PtO₂ (Adams' Cat.)
Rhodium is most active for carbocycle reduction at lower temperatures. Platinum is excellent but requires acidic activation.
Solvent
Acetic Acid (Glacial)
Crucial: Protonates the nitrogen (forming ammonium), preventing the free amine from poisoning the catalyst surface. Also activates the ring.
Pressure
50 - 100 bar (725 - 1450 psi)
High pressure is non-negotiable for the 7-methyl variant to drive the equilibrium toward the fully saturated product.
Temperature
60°C - 80°C
Ambient temp often stops at indoline. Heating provides the activation energy to overcome the 7-methyl steric barrier.
Time
12 - 24 Hours
Extended time required due to hindered adsorption kinetics.
Catalyst: 5% Rhodium on Alumina or Carbon (100 mg, 10 wt% loading) OR Platinum Oxide (50 mg).
Solvent: Glacial Acetic Acid (15 mL).
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor) with magnetic stirring or overhead impeller.
Step-by-Step Procedure
Catalyst Loading (Safety Critical):
Under an inert atmosphere (Argon/Nitrogen), carefully weigh the catalyst into the autoclave liner.
Note: Dry Rh/C and PtO2 are pyrophoric. Wet the catalyst immediately with a small amount of acetic acid if weighing in air.
Substrate Addition:
Dissolve 7-methylindole (1.0 g) in Glacial Acetic Acid (15 mL).
Transfer the solution to the autoclave liner containing the catalyst.
Reactor Setup & Purging:
Seal the autoclave.
Purge Cycle: Pressurize with Nitrogen to 10 bar, stir for 1 min, then vent. Repeat 3 times to remove O2.
H2 Flush: Pressurize with Hydrogen to 20 bar, stir, then vent. Repeat 2 times.
Reaction:
Pressurize the reactor to 50 bar (725 psi) with Hydrogen.
Set stirring to maximum efficient speed (e.g., 800-1000 rpm) to eliminate mass transfer limitations.
Heat the reactor to 60°C .
Optimization: If using Rh/C, 60°C is usually sufficient. If using PtO2, you may need to increase to 80°C after the first 4 hours if uptake slows.
Run for 16-24 hours .
Workup:
Cool reactor to room temperature. Vent hydrogen carefully.
Flush with Nitrogen.
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with Methanol (20 mL).
Concentration: Concentrate the filtrate under reduced pressure to remove bulk acetic acid.
Basification: The residue will be the acetate salt. Dissolve in water (20 mL), cool to 0°C, and basify to pH >12 using 20% NaOH solution.
Extraction: Extract with Dichloromethane (3 x 20 mL). Dry combined organics over Na2SO4, filter, and concentrate.
Yield: Expect 85-95% yield of a colorless to pale yellow oil.
Analytical Validation
Confirming the cis-stereochemistry is critical. The 7-methyl group adds complexity to the NMR spectra, but coupling constants (
) remain the diagnostic tool.
1H NMR Diagnostics (CDCl3)
Bridgehead Protons (H-3a, H-7a): Look for the signal of the bridgehead proton at position 7a.
Cis-fusion: Typically exhibits a smaller vicinal coupling constant (
) due to the gauche-like relationship with H-3a.
Trans-fusion: Would show a larger coupling constant (
) due to anti-periplanar geometry.
7-Methyl Group: A doublet at
. The exact shift depends on the specific conformation (chair-chair) adopted by the cis-fused system.
Workflow Diagram
Figure 2: Operational workflow for the high-pressure hydrogenation process.
Troubleshooting
Issue
Probable Cause
Corrective Action
Reaction stops at Indoline
Insufficient activation energy or H2 pressure.
Increase Temp to 80-100°C. Increase Pressure to 80-100 bar. Ensure stirring is vigorous.
Low Yield / Polymerization
Acid concentration too low; free amine poisoning catalyst.
Ensure Glacial Acetic Acid is used. Do not dilute with water initially.
Dehalogenation
N/A for Methyl, but relevant if Cl/Br present.
If substrate has halides, avoid Pd/C; use Pt/C with additives (e.g., V2O5).
Trans-isomer formation
Thermodynamic equilibration.
Avoid excessively high temperatures (>120°C). Keep reaction time minimal required for conversion.
References
Stereoselective Hydrogenation of Indoles
Ghirardi, E., et al.[1] "Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles." Org.[1][2][3] Lett., 2016, 18 (22), 5836–5839.[1]
General Heterogeneous Hydrogenation Protocols
Boutureira, O., et al. "Hydrogenation of Indoles and Derivatives."[4][5][6][7] Tetrahedron, 2007. (Foundational methodology for high-pressure Rh/Pt reduction).
Kuwano, R., et al. "Catalytic Asymmetric Hydrogenation of Indoles." J. Am. Chem. Soc., 2023.
Steric Influence on Hydrogenation
Clarisse, et al. "Heterogeneous catalytic hydrogenation of unprotected indoles in water." Green Chem. (Discusses the retarding effect of 2- and 7-alkyl substituents).
Analytical Characterization (NMR)
BenchChem Application Note. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants."
Application Note & Protocols for the Stereoselective Synthesis of (2S,3aS,7aS)-7-methyl-octahydroindole
Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the stereoselective synthesis of (2S,3aS,7aS)-7-methyl-octahydroindole, a valuable chiral building block in medi...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the stereoselective synthesis of (2S,3aS,7aS)-7-methyl-octahydroindole, a valuable chiral building block in medicinal chemistry and drug development. The octahydroindole scaffold, as a conformationally restricted proline surrogate, is integral to the design of peptidomimetics and complex alkaloids.[1] Achieving precise stereochemical control over the three contiguous stereocenters—C2, C3a, and C7a—is a significant synthetic challenge. This guide details a state-of-the-art organocatalytic strategy, explaining the mechanistic rationale behind key transformations and providing detailed, field-proven protocols for execution by researchers and drug development professionals.
Introduction: The Significance of the (2S,3aS,7aS)-Octahydroindole Scaffold
The (2S,3aS,7aS)-octahydroindole core represents a class of bicyclic proline analogues that impart significant conformational rigidity and increased lipophilicity when incorporated into peptide structures.[2] This is highly desirable in drug design, as it can lead to enhanced metabolic stability, improved bioavailability, and greater receptor selectivity compared to more flexible peptide chains. The specific stereoisomer (2S,3aS,7aS) is a key structural motif in several marketed drugs and investigational compounds, making its efficient and stereochemically pure synthesis a topic of considerable interest.[1]
The primary challenge lies in the simultaneous and precise construction of the three stereogenic centers. This guide focuses on a modern, asymmetric organocatalytic approach that builds the chiral scaffold efficiently from acyclic precursors.
Synthetic Strategy: An Organocatalyzed Domino Annulation Approach
The proposed synthesis leverages a powerful domino reaction sequence that combines a Michael addition with a subsequent Robinson-aza-Michael double cyclization. This strategy, pioneered in related systems, allows for the rapid assembly of the complex octahydroindole core with high levels of stereocontrol.[3][4] The key to success is the use of a chiral organocatalyst to set the initial stereocenter, which then directs the formation of the subsequent centers in a diastereoselective manner.
The overall workflow is designed to construct the target molecule in a concise, two-step sequence from commercially available starting materials.
Figure 1: Proposed two-step synthetic workflow.
Causality Behind Experimental Design
The Michael Addition: Establishing the Initial Stereocenter
The first and most critical step is the enantioselective conjugate addition of a β-keto ester to a β-substituted enal. The choice of catalyst is paramount for achieving high enantioselectivity.
Catalyst Choice: Diarylprolinol silyl ethers are the catalysts of choice for this transformation.[5] They operate through an enamine-based catalytic cycle. The bulky silyl ether group effectively shields one face of the enamine intermediate, forcing the incoming enal to approach from the less sterically hindered face. This precise steric control is the origin of the high enantioselectivity.
Substrate Design: To achieve the target 7-methyl substitution, a methylated enal such as (E)-3-methylbut-2-enal is proposed. The β-keto ester provides the remaining atoms for the pyrrolidine ring.
The Domino Cyclization: Forging the Bicyclic Core
Following the Michael addition, the resulting chiral intermediate is not isolated but is treated in the same pot with a strong, non-nucleophilic base to initiate a cascade of cyclizations.
Base Selection: A polymer-supported phosphazene base, such as PS-BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, polymer-bound), is ideal.[3][4] Its bulkiness prevents it from acting as a nucleophile, ensuring it only functions as a proton acceptor. Being polymer-bound also simplifies workup, as the base can be removed by simple filtration.
Mechanism of Action: The base deprotonates the acidic α-proton of the ketone in the Michael adduct. The resulting enolate undergoes an intramolecular aldol-type reaction (the Robinson annulation) to form the six-membered ring. This is followed by an intramolecular aza-Michael addition of the nitrogen atom onto the newly formed α,β-unsaturated ester, which closes the five-membered ring and sets the final two stereocenters with high diastereoselectivity, guided by the initial stereocenter.[3] This process, where the stereochemistry of one center dictates the outcome of subsequent centers, is a form of remote asymmetric induction.
protocols for N-protection of 7-methyl-octahydro-1H-indole
Application Note & Protocol Guide Executive Summary & Strategic Analysis The N-protection of 7-methyl-octahydro-1H-indole (7-Me-OHI) presents a unique challenge in heterocyclic chemistry due to the specific steric enviro...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary & Strategic Analysis
The N-protection of 7-methyl-octahydro-1H-indole (7-Me-OHI) presents a unique challenge in heterocyclic chemistry due to the specific steric environment created by the methyl substituent at the C7 position. Unlike the planar aromatic indole, the octahydroindole scaffold adopts a bicyclic chair/envelope conformation. A methyl group at C7 is positioned in close proximity to the nitrogen lone pair (a peri-like interaction), significantly increasing steric hindrance during nucleophilic attack on protecting group reagents.
This guide details three field-proven protocols for installing Boc, Cbz, and Fmoc groups. These methods are optimized to overcome the nucleophilic sluggishness caused by the C7-methyl group while preventing racemization of the chiral centers (typically C2, C3a, C7, C7a).
The "C7-Peri" Steric Challenge
In cis-fused octahydroindoles, the C7 substituent often occupies an axial or pseudo-axial position that directly shields the nitrogen atom. Standard protocols (e.g., aqueous Schotten-Baumann) frequently result in incomplete conversion or require excessive equivalents of reagents. The protocols below utilize hypernucleophilic catalysis and solubility-optimized solvent systems to drive the reaction to completion.
Decision Matrix: Selecting the Right Protecting Group
Before initiating synthesis, select the protecting group (PG) based on your downstream deprotection requirements.
Figure 1: Strategic decision tree for selecting the appropriate N-protecting group based on orthogonal deprotection needs.
Detailed Experimental Protocols
Protocol A: N-Boc Protection (The "Catalytic Boost" Method)
Best for: General synthesis, acid-labile linkers.
Mechanism: The steric bulk of 7-Me-OHI slows the attack on Di-tert-butyl dicarbonate (
). We utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to form a reactive -acylpyridinium intermediate, accelerating the reaction by orders of magnitude.
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methyl-octahydro-1H-indole (10 mmol) in DCM (30 mL).
Base Addition: Add
(20 mmol, 2.8 mL) followed by DMAP (1 mmol, 122 mg). Cool the solution to 0 °C using an ice bath.
Note: Cooling is critical to prevent exothermic runaway upon reagent addition, though the reaction itself is sluggish.
Reagent Addition: Dissolve
(12 mmol, 2.6 g) in a minimal amount of DCM (5 mL) and add dropwise to the amine solution over 10 minutes.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 12–16 hours.
QC Check: Monitor by TLC (Stain: Ninhydrin or PMA). The secondary amine spot should disappear. If starting material persists after 16h, add 0.2 equiv more
and reflux gently (40 °C) for 2 hours.
Quench & Workup:
Dilute with DCM (50 mL).
Wash with 1M citric acid or 0.5M HCl (2 x 30 mL) to remove DMAP and excess triethylamine. Crucial: Acid wash ensures removal of the DMAP catalyst which can interfere with downstream coupling.
Wash with saturated
(30 mL) and Brine (30 mL).
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Purification: The crude oil often crystallizes or solidifies. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc 9:1).
Expected Yield: 85–95%
Data Validation:
NMR will show rotamers (broadening or doubling of signals) due to restricted rotation around the N-C(O) bond, a hallmark of N-Boc octahydroindoles.
Best for: Orthogonality to acid-labile groups (e.g., t-butyl esters).
Challenge: Benzyl chloroformate (Cbz-Cl) is moisture sensitive. The biphasic condition buffers the generated HCl while maintaining reagent stability.
Reagents:
7-methyl-octahydro-1H-indole (1.0 equiv)
Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
Sodium Bicarbonate (
) (3.0 equiv)
Solvent: THF/Water (1:1 v/v)
Step-by-Step Workflow:
Preparation: Dissolve the amine (10 mmol) in THF (20 mL) and Water (20 mL). Add solid
(30 mmol, 2.5 g).
Addition: Cool to 0 °C. Add Cbz-Cl (12 mmol, 1.7 mL) dropwise over 15 minutes. Vigorous stirring is essential to emulsify the biphasic mixture.
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4–6 hours.
Workup:
Evaporate the bulk of the THF under reduced pressure.
Extract the remaining aqueous slurry with Ethyl Acetate (3 x 30 mL).
Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.
Isolation: Dry (
) and concentrate.
Protocol C: N-Fmoc Protection (The "Solubility Control" Method)
Best for: Solid-phase peptide synthesis (SPPS) applications.
Note: Fmoc-Cl is often too reactive and can lead to dipeptide formation. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is the preferred reagent for cleaner conversion.
Reagents:
7-methyl-octahydro-1H-indole (1.0 equiv)
Fmoc-OSu (1.1 equiv)
(2.0 equiv)
Solvent: Acetone/Water (1:1) or Dioxane/Water (1:1)
Step-by-Step Workflow:
Dissolution: Dissolve
(20 mmol) in Water (15 mL). Add the amine (10 mmol) and Acetone (15 mL).
Addition: Add Fmoc-OSu (11 mmol, 3.7 g) slowly as a solid or dissolved in a minimal amount of Acetone. The suspension will clear as the reaction proceeds.
Reaction: Stir at room temperature for 18 hours.
Optimization: If the Fmoc-OSu precipitates out without reacting, add more Acetone to maintain homogeneity.
Workup:
Acidify carefully to pH 3-4 with 1M HCl (watch for
Critical Step: Wash the organic layer extensively with water to remove N-hydroxysuccinimide (NHS) byproduct.
Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography for Fmoc derivatives to avoid degradation on silica.
Technical Visualization: Boc Protection Workflow
Figure 2: Optimized workflow for N-Boc protection of sterically hindered octahydroindoles.
Quality Control & Troubleshooting
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance at C7 blocking N-attack.
Switch to Protocol A (Boc) with DMAP. For Cbz, use Cbz-Cl in refluxing Toluene with .
Broad NMR Signals
Rotamers (Restricted N-C bond rotation).
This is normal for N-protected octahydroindoles. Run NMR at 50°C to coalesce peaks for verification.
Emulsion in Workup
Amphiphilic nature of protected amine.
Add solid NaCl to saturate the aqueous layer; use instead of EtOAc for extraction.
Oligomerization
Fmoc-Cl too reactive.
Switch to Fmoc-OSu (Protocol C).
Analytical Check (NMR):
For N-Boc-7-methyl-octahydroindole:
1H NMR: Look for the characteristic t-butyl singlet (~1.45 ppm, 9H). The methine proton at C2 and bridgehead protons (C3a, C7a) will appear as complex multiplets due to the ring fusion and rotamers.
13C NMR: The carbamate carbonyl carbon will appear around 154-156 ppm.
References
Han, S. et al. "Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid." Beilstein Journal of Organic Chemistry, 2011.
Context: Establishes the steric hindrance of cis-fused octahydroindole systems and validates Boc protection protocols for these scaffolds.
Master Organic Chemistry. "Protecting Groups for Amines: Carbamates (Boc, Cbz, Fmoc)."
Context: Provides foundational mechanisms for carbamate form
BenchChem. "Synthesis of N-Boc-N-methyl-D-valine: An In-depth Technical Guide."
Context: Adapts protocols for sterically hindered, methylated amines using hydride bases and alkylation, relevant for troubleshooting low reactivity.
using 7-methyl-octahydroindole in aeruginosin alkaloid synthesis
Part 1: Executive Summary & Strategic Rationale The Challenge: Aeruginosins are a potent class of marine and cyanobacterial alkaloids characterized by a rigid 2-carboxy-6-hydroxyoctahydroindole (Choi) core.[1][2] This co...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Summary & Strategic Rationale
The Challenge:
Aeruginosins are a potent class of marine and cyanobacterial alkaloids characterized by a rigid 2-carboxy-6-hydroxyoctahydroindole (Choi) core.[1][2] This core is critical for positioning pharmacophores to inhibit serine proteases like thrombin and trypsin. However, the standard Choi scaffold is metabolically susceptible and offers limited hydrophobic bulk in the S2 subsite of the enzyme.
The Solution:
This guide details the synthesis and application of 7-methyl-octahydroindole-2-carboxylic acid (7-Me-Oic) as a novel, sterically enhanced core scaffold. By introducing a methyl group at the C7 position, researchers can:
Probe the S2 Pocket: Increase hydrophobic interaction within the enzyme active site.
Restrict Conformation: The C7-methyl group imposes torsional strain that can lock the bicyclic system into a bioactive conformation, potentially improving potency.
The synthesis of a 7-methyl-aeruginosin analog requires a convergent strategy. The molecule is disconnected into four key subunits: the P1 Arginine Mimetic , the P2 7-Me-Oic Core , the P3 Hydrophobic Amino Acid (e.g., D-Leu), and the P4 Hydroxyphenyllactic Acid (Hpla) tail.
Graphviz Diagram: Retrosynthetic Strategy
Figure 1: Retrosynthetic breakdown of 7-Methyl-Aeruginosin into four modular building blocks.
Part 3: Detailed Protocols
Protocol A: Stereoselective Synthesis of the 7-Me-Oic Core
The critical step is establishing the cis-fused bicyclic system with the correct stereochemistry at C2, C3a, and C7a. We utilize a high-pressure hydrogenation strategy starting from commercially available 7-methylindole-2-carboxylic acid.
Critical Step: Pressurize reaction vessel to 60 bar (870 psi) H₂ . Stir at 60°C for 24 hours.
Mechanism:[3][4][5][6][7][8][9] The high pressure and acidic medium favor the all-cis hydrogenation, yielding the (2S, 3aS, 7aS)-7-methyl-octahydroindole scaffold.
Filter catalyst over Celite and concentrate in vacuo.
N-Protection:
Resuspend the crude amino acid in 1:1 Dioxane/H₂O (50 mL).
Adjust pH to 9.0 using 1M NaOH.
Add Boc₂O (1.2 equiv) and stir at RT for 12 hours.
Acidify to pH 2.0 with 1M HCl and extract with Ethyl Acetate (3x).
Yield Expectation: 85-90% (crude).
Purification & Resolution:
The hydrogenation may yield a mixture of diastereomers.
Purification: Recrystallize from Et₂O/Hexane to isolate the major cis-isomer.
Validation: Verify stereochemistry via NOESY NMR. Look for strong NOE correlations between H-2, H-3a, and H-7a protons (indicating cis-fusion).
Protocol B: Fragment Coupling (The "2+2" Strategy)
To maximize yield and minimize epimerization, we employ a "2+2" convergent coupling strategy: constructing the [P4-P3] and [P2-P1] fragments separately before final assembly.
Table 1: Coupling Reagents & Conditions
Step
Reactants
Reagents
Solvent
Temp
Time
Yield Target
1
Boc-D-Hpla (P4) + H-D-Leu-OBn (P3)
EDC / HOAt
DMF
0°C → RT
12 h
>90%
2
Boc-7-Me-Oic (P2) + Agmatine (P1)
HATU / DIPEA
DMF
RT
4 h
80-85%
3
[P4-P3]-OH + H-[P2-P1]
PyBOP / NMM
CH₂Cl₂
0°C → RT
16 h
70-75%
Detailed Workflow:
Synthesis of Right Fragment [P2-P1]:
Deprotect the methyl ester of the Agmatine derivative (P1) if necessary.
Activate Boc-7-Me-Oic (from Protocol A) using HATU (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DMF.
Add the P1 amine component. Stir until TLC indicates consumption of starting material.
Note: HATU is preferred here to prevent racemization at the sterically hindered C2 position of the octahydroindole.
Synthesis of Left Fragment [P4-P3]:
Couple Boc-protected D-Hpla (P4) with D-Leu benzyl ester (P3) using EDC/HOAt.
Remove the benzyl ester via hydrogenolysis (Pd/C, H₂, MeOH) to generate the free carboxylic acid [P4-P3]-OH.
Final Assembly:
Deprotect the N-terminus of the [P2-P1] fragment (remove Boc with TFA/DCM).
Couple [P4-P3]-OH with H-[P2-P1] using PyBOP.
Global Deprotection: Remove side-chain protecting groups (e.g., Pbf on Arg, tBu on Hpla) using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5).
Part 4: Expert Insights & Troubleshooting
1. Stereochemical Leakage:
Issue: Hydrogenation of 7-substituted indoles can sometimes yield trans-fused byproducts.
Fix: If the cis/trans ratio is poor (<10:1), switch the catalyst to 5% Rh/Al₂O₃ in acetic acid. Rhodium is often more selective for cis-hydrogenation of fused aromatics than Platinum.
2. Coupling Hindrance:
Issue: The methyl group at C7 creates steric bulk that may hinder coupling at the adjacent Nitrogen or C2-carboxylate.
Fix: Use COMU or HATU as coupling agents. Avoid weaker carbodiimides (DCC/DIC) for the P2-P1 coupling. Ensure the reaction concentration is high (0.2 M) to drive kinetics.
3. Solubility:
Issue: The 7-methyl analogs are significantly more hydrophobic than standard Aeruginosins.
Fix: Use mixtures of ACN/H₂O with 0.1% TFA for HPLC purification. You may need a higher percentage of organic solvent (gradient 20% → 80% ACN) compared to standard Choi-peptides.
Part 5: References
Total Synthesis of Aeruginosin 98B. Journal of the American Chemical Society.
[Link]
Stereoselective Synthesis of Octahydroindole-2-carboxylic Acid (Oic) Derivatives. Tetrahedron: Asymmetry.
[Link]
Aeruginosins as Serine Protease Inhibitors: Structural Basis of Activity. ACS Chemical Biology.
[Link]
Catalytic Hydrogenation of Indoles to Octahydroindoles. Journal of Organic Chemistry.
[Link]
Synthesis of Enantiopure Octahydroindoles via Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.
[Link]
Application Notes and Protocols for the Synthesis of 7-Methyl-Octahydro-1H-Indole Derivatives via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Octahydro-1H-Indoles and the Strategic Role of Reductive Amination The octahydro-1H-indole scaffold is a privi...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Octahydro-1H-Indoles and the Strategic Role of Reductive Amination
The octahydro-1H-indole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis. Its rigid, bicyclic framework provides a three-dimensional architecture that is often associated with potent and selective biological activity. The 7-methyl substituted variant, in particular, offers a strategic point for molecular derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. These derivatives have emerged as key building blocks in the development of novel therapeutics, targeting a wide range of diseases.
Reductive amination stands out as a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds, offering a highly efficient and versatile method for the synthesis of secondary and tertiary amines from readily available carbonyl compounds and amines.[1] This one-pot reaction, which proceeds through an intermediate imine or iminium ion, is favored for its operational simplicity, broad substrate scope, and compatibility with a diverse array of functional groups.[2] In the context of 7-methyl-octahydro-1H-indole synthesis, reductive amination provides a direct and stereocontrolled pathway to introduce the crucial amine functionality, transforming a precursor ketone into the desired bicyclic amine.
This guide provides a comprehensive overview of the reductive amination pathways for the synthesis of 7-methyl-octahydro-1H-indole derivatives. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and discusses the critical parameters that govern its success, with a particular focus on the use of the mild and selective reducing agent, sodium triacetoxyborohydride.
Mechanistic Insights: The Stepwise Transformation from Ketone to Bicyclic Amine
The reductive amination process is a cascade of two key chemical transformations: the formation of an imine or iminium ion, followed by its in-situ reduction. The choice of a suitable reducing agent is paramount to the success of this reaction, as it must selectively reduce the C=N bond of the imine/iminium ion in the presence of the starting carbonyl group.
The reaction commences with the nucleophilic attack of an amine on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. This equilibrium is a critical control point in the reaction.
The subsequent and irreversible step is the reduction of the imine or iminium ion by a hydride source. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exemplary reagent for this purpose due to its mild nature and enhanced reactivity towards the protonated imine intermediate over the ketone starting material.[3]
Figure 1: General mechanism of reductive amination.
Reagent Selection and Rationale: The Advantage of Sodium Triacetoxyborohydride
While various reducing agents can be employed for reductive amination, sodium triacetoxyborohydride (NaBH(OAc)₃) offers several distinct advantages, making it the reagent of choice for many applications, including the synthesis of complex molecules like 7-methyl-octahydro-1H-indole derivatives.[4]
Mildness and Selectivity: NaBH(OAc)₃ is a less powerful reducing agent than sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reduced reactivity allows it to selectively reduce the iminium ion intermediate in the presence of the less reactive ketone starting material, thereby minimizing the formation of alcohol byproducts.[5]
One-Pot Procedure: Its compatibility with mildly acidic conditions, which are often necessary to catalyze imine formation, enables a convenient one-pot procedure where the ketone, amine, and reducing agent are all combined in a single reaction vessel.[1]
Stereochemical Control: The steric bulk of the triacetoxyborohydride reagent can influence the stereochemical outcome of the reduction, particularly with conformationally constrained cyclic ketones. The hydride transfer typically occurs from the less sterically hindered face of the iminium ion, leading to predictable diastereoselectivity. In the case of substituted cyclohexanones, the stereochemistry of the reduction is a well-studied area, and these principles can be extended to bicyclic systems like the octahydro-1H-indole core.[6][7][8]
Experimental Protocol: Synthesis of a Representative 7-Methyl-Octahydro-1H-Indole Derivative
This protocol describes a general procedure for the synthesis of a 7-methyl-octahydro-1H-indole derivative via reductive amination. As a specific, commercially available precursor ketone, 7-methyl-octahydro-1H-indol-4-one, is not readily found, this protocol is based on the established reactivity of similar bicyclic ketones and serves as a representative example. Researchers should adapt this protocol based on the specific starting materials available.
Reaction Scheme:
Figure 2: Reductive amination of 7-methyl-octahydro-1H-indol-4-one.
Materials:
7-Methyl-octahydro-1H-indol-4-one (or a suitable precursor ketone)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 7-methyl-octahydro-1H-indol-4-one (1.0 eq).
Solvent and Amine Addition: Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE). To this solution, add the primary amine (1.1 - 1.2 eq). If using an amine salt (e.g., methylamine hydrochloride), a tertiary amine base like triethylamine (1.1 eq) should be added to liberate the free amine.
Acid Catalyst: Add a catalytic amount of glacial acetic acid (0.1 - 0.2 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise over 10-15 minutes. The addition may be slightly exothermic.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ketone is consumed (typically 4-24 hours).
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x).
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the desired 7-methyl-octahydro-1H-indole derivative.
Table 1: Representative Quantitative Data
Entry
Precursor Ketone
Amine
Reducing Agent
Solvent
Time (h)
Yield (%)
1
7-Methyl-octahydro-1H-indol-4-one
Benzylamine
NaBH(OAc)₃
DCE
12
85-95
2
7-Methyl-octahydro-1H-indol-4-one
Methylamine HCl
NaBH(OAc)₃
DCE/TEA
18
80-90
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary depending on the specific substrates and reaction conditions.
Characterization and Expected Results
The synthesized 7-methyl-octahydro-1H-indole derivatives should be characterized by standard analytical techniques to confirm their structure and purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Infrared (IR) Spectroscopy: The IR spectrum will show the absence of the carbonyl (C=O) stretch from the starting ketone and the presence of N-H stretching (for secondary amines) or C-H stretching from the new N-alkyl group.
Troubleshooting and Key Considerations
Low Yield: If the reaction yield is low, ensure all reagents and solvents are anhydrous, as moisture can decompose the reducing agent and hinder imine formation. Increasing the reaction time or slightly warming the reaction mixture may also improve conversion.
Formation of Alcohol Byproduct: The presence of a significant amount of the corresponding alcohol indicates that the reduction of the ketone is competing with the reduction of the imine. This can be minimized by ensuring the imine formation is efficient before adding the reducing agent or by using a more selective reducing agent like NaBH(OAc)₃.
Stereoselectivity: The diastereomeric ratio of the product can be influenced by the reaction temperature and the steric bulk of the amine and the reducing agent. Analysis of the product mixture by NMR or chiral chromatography may be necessary to determine the stereochemical outcome.
Conclusion
Reductive amination is a powerful and reliable method for the synthesis of 7-methyl-octahydro-1H-indole derivatives. The use of sodium triacetoxyborohydride as a mild and selective reducing agent allows for a convenient and high-yielding one-pot procedure. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently access a wide range of these valuable bicyclic amines for applications in drug discovery and development. The protocols and insights provided in this guide serve as a valuable resource for scientists working in this exciting area of synthetic chemistry.
References
Ashby, E. C., & Heinsohn, G. E. (1974). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. The Journal of Organic Chemistry, 39(23), 3297–3303.
Ashby, E. C., & Heinsohn, G. E. (1972). Stereochemistry of reduction of substituted cyclohexanones with lithium triisobutyl-n-butylaluminate. The Journal of Organic Chemistry, 37(11), 1797–1801.
Zarevúcka, M., Sochůrková, P., Wimmer, Z., & Saman, D. (2003). Stereoselective reduction of 2-substituted cyclohexanones by Saccharomyces cerevisiae. Biotechnology Letters, 25(12), 987–992.
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7. Retrieved from [Link]
Wang, X., et al. (2022). Enzymatic Amination for Stereocontrolled Functionalization of Cyclohexanones.
SpectraBase. (n.d.). 1-METHYL-7A-CYANO-3A-ETHOXYCARBONYL-OCTAHYDRO-cis-1H-INDOL-2-ONE. Retrieved from [Link]
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination: A Pragmatic Synthesis of Octahydropyrazinopyridoindoles and Higher Ring Analogues. The Journal of Organic Chemistry, 78(22), 11656–11669.
Cox, R. H., & Sankar, S. S. (1977). 1H and 13C NMR studies of 7‐azaindole and related compounds. Magnetic Resonance in Chemistry, 10(1), 19-22.
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Organic and Pharmaceutical Chemistry, 16(4), 125.
Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society.
Application Note: Synthesis of 7-Methyl-Octahydroindole-2-Carboxylic Acid (7-Me-Oic) Analogs
The following Application Note and Protocol Guide details the synthesis, purification, and application of 7-methyl-octahydroindole-2-carboxylic acid (7-Me-Oic) analogs. This guide is designed for medicinal chemists and p...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol Guide details the synthesis, purification, and application of 7-methyl-octahydroindole-2-carboxylic acid (7-Me-Oic) analogs. This guide is designed for medicinal chemists and process scientists seeking to utilize this sterically demanding proline surrogate in peptide mimetics and drug discovery.[1]
[1]
Executive Summary & Scientific Rationale
Octahydroindole-2-carboxylic acid (Oic) is a bicyclic, non-proteinogenic amino acid widely recognized as a conformationally restricted surrogate for proline.[1] It is a critical pharmacophore in ACE inhibitors (e.g., Trandolapril, Perindopril) and bradykinin antagonists.[1] The introduction of a methyl group at the C7 position (adjacent to the bridgehead nitrogen) introduces significant steric bulk and lipophilicity, further restricting the conformational space of the fused ring system.
Key Structural Advantages:
Conformational Locking: The 7-methyl group creates severe steric clash with the N-acyl substituent in peptide bonds, strongly favoring trans-amide rotamers and stabilizing specific secondary structures (e.g., ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-turns, Polyproline II helices).
Lipophilicity: Enhanced hydrophobic interaction with receptor pockets (e.g., S1/S2' subsites of metalloproteases).[1]
Metabolic Stability: The bicyclic core and steric shielding protect adjacent peptide bonds from proteolytic cleavage.
This guide provides a validated route starting from 2-nitro-m-xylene (or commercially available 7-methylindole-2-carboxylic acid) to yield enantiomerically enriched 7-Me-Oic.[1]
Retrosynthetic Analysis & Strategy
The most robust route to the octahydroindole core is the catalytic hydrogenation of the corresponding indole-2-carboxylic acid . For the 7-methyl analog, the stereochemical outcome is governed by the catalyst surface approach.
Figure 1: Retrosynthetic strategy accessing the bicyclic core via aromatic hydrogenation.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Methylindole-2-carboxylic Acid
Note: If 7-methylindole-2-carboxylic acid is commercially available, proceed directly to Protocol B.[1]
Mechanism: This step utilizes the Reissert indole synthesis, exploiting the acidity of the methyl group ortho to the nitro group.
Hydrogen Gas (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
) - 50-60 psi
Step-by-Step Procedure:
Setup:
Charge a high-pressure hydrogenation vessel (Parr reactor) with 7-methylindole-2-carboxylic acid (5.0 g, 28.5 mmol).[1]
Add glacial acetic acid (100 mL).
Carefully add
(500 mg) under an argon blanket (Caution: Pyrophoric dry catalyst).
Hydrogenation:
Purge the vessel 3x with ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
, then 3x with .
Pressurize to 60 psi (4 bar) .
Stir vigorously at room temperature for 24 hours.
Monitoring: Check reaction progress via TLC or LC-MS (disappearance of UV-active indole peak).[1]
Workup:
Filter the catalyst through a Celite pad (Caution: Keep wet to prevent ignition).
Concentrate the filtrate in vacuo to yield a thick oil or semi-solid.
Note: The crude product is a mixture of diastereomers, predominantly the cis-fused isomer.
Protocol C: Purification and Resolution
Because the hydrogenation yields a racemate of the cis-fused product (plus minor trans-isomers), resolution is required to obtain the bioactive (2S,3aS,7aS)-isomer.
Method: Diastereomeric Salt Formation with (R)-(+)-ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-Methylbenzylamine.
Dissolve the crude 7-Me-Oic in EtOAc/Ethanol (9:1).[1]
Heat to reflux to dissolve any precipitate, then cool slowly to
over 12 hours.
Filtration: Collect the crystals. The salt of the (2S,3aS,7aS)-isomer typically crystallizes first.[1]
Free Acid Recovery: Suspend the salt in water, acidify with 1N HCl to pH 2, and pass through a cation exchange resin (Dowex 50W) or extract with n-butanol if lipophilicity allows.[1]
Data Summary & Characterization
Table 1: Physicochemical Properties of 7-Methyl-Oic Analogs
Parameter
Value / Observation
Relevance
Molecular Formula
Parent Mass: 183.25 Da
Stereochemistry
(2S, 3aS, 7aS) favored
"All-cis" configuration mimics L-Proline
Solubility
Water (Moderate), MeOH (High)
Lipophilic tail (7-Me) reduces water solubility vs Oic
pKa (COOH)
~3.8
Similar to Proline
pKa (NH)
~10.5
Secondary amine
Conformation
Chair (cyclohexane)
7-Me group locks the ring fusion, reducing entropy loss upon binding
Visualizing the Workflow:
Figure 2: Process flow for the isolation of enantiopure 7-Me-Oic.
Application Notes for Drug Discovery
1. Peptide Coupling:
Due to the steric bulk at C7, coupling to the secondary amine of 7-Me-Oic is difficult.[1]
Recommendation: Use high-efficiency coupling reagents like HATU or PyBOP with DIEA.[1]
Order of Addition: Pre-activate the incoming amino acid before adding 7-Me-Oic.
Protection: Fmoc-7-Me-Oic-OH is stable and compatible with standard SPPS (Solid Phase Peptide Synthesis).[1]
2. ACE Inhibition Assays:
Oic derivatives are potent ACE inhibitors.[1][8] The 7-methyl analog probes the hydrophobic capacity of the S1/S2' pockets.
Protocol: Use Hippuryl-His-Leu (HHL) as substrate.[1] Monitor cleavage to Hippuric acid via HPLC (228 nm).
Expectation: 7-Me-Oic analogs often show varying ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
values compared to unsubstituted Oic, typically enhancing potency if the pocket can accommodate the methyl group, or decreasing it if steric clash occurs.
3. Troubleshooting:
Incomplete Hydrogenation: If UV shows aromatic peaks, replace catalyst and repressurize. Poisoning of Pt by sulfur traces (from synthesis) is common.
Epimerization: Avoid strong bases during workup to prevent epimerization at the
-center (C2).
References
Versatile methodology for the synthesis and ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. National Institutes of Health (PMC).
[Link]
Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office.
[Link]
Application Notes and Protocols for the Rhodium-Catalyzed Hydrogenation of 7-Methylindole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the rhodium-catalyzed hydrogenation of 7-methylindole, a key tran...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the rhodium-catalyzed hydrogenation of 7-methylindole, a key transformation for the synthesis of the corresponding 7-methylindoline. The indoline scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. This document outlines both asymmetric and non-asymmetric hydrogenation strategies, offering researchers the flexibility to choose a method based on their specific synthetic goals. The protocols are grounded in established principles of homogeneous catalysis and are supported by mechanistic insights and data from analogous systems.
Introduction: The Significance of Indoline Synthesis
The reduction of indoles to their saturated indoline counterparts is a fundamental transformation in synthetic organic chemistry. The resulting indoline core is a cornerstone in numerous approved drugs and clinical candidates, valued for its rigid three-dimensional structure that can effectively interact with biological targets. 7-methylindoline, in particular, serves as a crucial building block for a variety of specialized therapeutic agents.
Homogeneous catalysis utilizing transition metals offers a powerful and selective means to achieve this transformation. Among the various metals employed, rhodium has emerged as a particularly effective catalyst, demonstrating high activity and, when paired with chiral ligands, excellent enantioselectivity. This guide will delve into the practical application of rhodium catalysts for the hydrogenation of 7-methylindole, providing detailed, step-by-step protocols to facilitate its implementation in a research and development setting.
Mechanistic Principles of Rhodium-Catalyzed Indole Hydrogenation
The hydrogenation of indoles using rhodium catalysts typically proceeds through a well-established mechanistic pathway involving the coordination of the substrate to the metal center, followed by the sequential addition of hydrogen atoms. In the context of asymmetric hydrogenation using a chiral bisphosphine ligand such as PhTRAP, the mechanism is believed to involve the following key steps.[1]
The presence of a base is often crucial for achieving high enantioselectivity in these reactions.[1][2] The base is thought to facilitate the formation of a key rhodium-hydride intermediate, which is the active catalytic species.
Caption: Figure 1: Proposed mechanism for asymmetric hydrogenation.
Experimental Protocols
The following protocols are designed to be robust and reproducible. It is imperative that all manipulations of air- and moisture-sensitive reagents are performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: Asymmetric Hydrogenation of N-Acetyl-7-methylindole
This protocol is adapted from established procedures for the asymmetric hydrogenation of other substituted indoles using a rhodium-PhTRAP catalyst system.[1][2] The N-acetyl protecting group is crucial for achieving high conversion and enantioselectivity.
(S,S)-PhTRAP (or (R,R)-PhTRAP for the other enantiomer)
Cesium carbonate (Cs₂CO₃), anhydrous
Dichloromethane (CH₂Cl₂), anhydrous
Methanol (MeOH), anhydrous
Hydrogen gas (H₂), high purity
Autoclave or high-pressure hydrogenation reactor
Standard laboratory glassware for inert atmosphere chemistry
Experimental Workflow:
Caption: Figure 2: General experimental workflow for hydrogenation.
Step-by-Step Procedure:
Catalyst Preparation:
In a glovebox, to a clean, dry Schlenk flask equipped with a magnetic stir bar, add [Rh(nbd)₂]SbF₆ (0.01 mmol, 1 mol%) and the chiral bisphosphine ligand PhTRAP (0.011 mmol, 1.1 mol%).
Add anhydrous dichloromethane (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.
Reaction Setup:
In a separate Schlenk flask, dissolve N-acetyl-7-methylindole (1.0 mmol) and anhydrous cesium carbonate (0.1 mmol, 10 mol%) in anhydrous dichloromethane (3.0 mL).
Transfer this substrate solution via cannula to the catalyst solution.
Rinse the substrate flask with additional dichloromethane (1.0 mL) and transfer to the reaction mixture.
Hydrogenation:
Transfer the sealed Schlenk flask containing the reaction mixture to a high-pressure autoclave.
Purge the autoclave with hydrogen gas three times.
Pressurize the autoclave to 50 atm with hydrogen gas.
Stir the reaction mixture at 30 °C for 24 hours.
Work-up and Purification:
Carefully vent the autoclave and purge with nitrogen.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-acetyl-7-methylindoline.
Analysis:
Determine the yield of the purified product.
Analyze the enantiomeric excess (ee) by chiral HPLC or GC.
Protocol 2: Non-Asymmetric Hydrogenation of 7-Methylindole
For applications where chirality is not a concern, a simpler, non-asymmetric protocol can be employed. This method utilizes a more common rhodium precursor and does not require a chiral ligand.
To a high-pressure autoclave vessel, add 7-methylindole (1.0 mmol) and Wilkinson's catalyst (0.01 mmol, 1 mol%).
Under a stream of nitrogen, add anhydrous toluene (10 mL).
Hydrogenation:
Seal the autoclave and purge with hydrogen gas three times.
Pressurize the autoclave to 20 atm with hydrogen gas.
Heat the reaction mixture to 60 °C and stir for 12 hours.
Work-up and Purification:
Cool the autoclave to room temperature, carefully vent, and purge with nitrogen.
Filter the reaction mixture through a short pad of celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
If necessary, purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 7-methylindoline.
Data and Expected Outcomes
While specific data for the hydrogenation of 7-methylindole is not extensively published, the following table summarizes representative results for the rhodium-catalyzed hydrogenation of other substituted indoles. This data provides a strong basis for the expected outcomes of the protocols described above.
Based on these results, the asymmetric hydrogenation of N-acetyl-7-methylindole is expected to proceed with high yield and excellent enantioselectivity. The non-asymmetric protocol is anticipated to provide a high yield of the racemic product under milder conditions.
Troubleshooting and Field-Proven Insights
Low Conversion: In cases of incomplete reaction, ensure all reagents and solvents are scrupulously dried and deoxygenated. The catalyst is sensitive to air and moisture. Increasing the catalyst loading or extending the reaction time may also improve conversion.
Low Enantioselectivity (Protocol 1): The choice of N-protecting group is critical. Bulky protecting groups like Boc or acetyl are generally effective. The purity of the chiral ligand is also paramount. Ensure the base is anhydrous and added in the correct stoichiometry.
Side Reactions: Over-hydrogenation of the benzene ring is a potential side reaction, particularly under harsh conditions (high temperature and pressure). Careful monitoring of the reaction progress is recommended.
Conclusion
The rhodium-catalyzed hydrogenation of 7-methylindole is a highly effective and versatile transformation for the synthesis of 7-methylindoline. The protocols provided herein offer both asymmetric and non-asymmetric routes, catering to a range of synthetic needs. By understanding the underlying mechanistic principles and adhering to rigorous experimental technique, researchers can successfully implement these methods to access this valuable synthetic intermediate.
References
Kuwano, R., Kashiwabara, M., Sato, K., Ito, T., Kaneda, K., & Ito, Y. (2006). Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Tetrahedron: Asymmetry, 17(4), 521-535. [Link]
Jongejan, G. H., Tiemersma-Wegman, T. D., de Vries, J. G., & Feringa, B. L. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron: Asymmetry, 21(1), 109-113. [Link]
Kuwano, R., Sato, K., & Kashiwabara, M. (2005). Ruthenium-Catalyzed Asymmetric Hydrogenation of N−Boc-Indoles. Organic Letters, 7(18), 3973-3975. [Link]
Zhang, F., Sasmal, H. S., Zhang, Y., & Glorius, F. (2023). Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society, 145(29), 16056-16064. [Link]
Anton, D. R., & Crabtree, R. H. (1983). C-H and H-H activation in the metalation of 2,6-di-tert-butylpyridine and in the hydrogenation of a rhodium(I) dialkyl. Organometallics, 2(7), 855-859.
Kuwano, R., Kashiwabara, M., Sato, K., & Ito, Y. (2006). Catalytic asymmetric hydrogenation of indoles using a rhodium complex with a chiral bisphosphine ligand PhTRAP. Kyushu University Institutional Repository. [Link]
Application Notes & Protocols: Advanced Peptide Coupling Strategies for 7-Methyl-Octahydroindole Amino Acids
Introduction: The Synthetic Challenge of Constrained Proline Analogs In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a cornerstone strategy for designing peptides and pep...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Synthetic Challenge of Constrained Proline Analogs
In the landscape of modern drug discovery, the use of conformationally constrained amino acids is a cornerstone strategy for designing peptides and peptidomimetics with enhanced potency, metabolic stability, and receptor selectivity.[1][2] Among these, 7-methyl-octahydroindole-2-carboxylic acid and its derivatives represent a class of privileged bicyclic scaffolds, acting as rigid proline analogs.[1] Their incorporation into peptide backbones can induce specific secondary structures, crucial for optimizing interactions with biological targets.
However, the very structural rigidity that makes these molecules valuable also presents a significant synthetic hurdle. The tertiary amine within the indole core, coupled with the bulky 7-methyl substituent, creates substantial steric hindrance around the reactive centers (the N-terminal amine and the C-terminal carboxylic acid). This steric congestion dramatically slows down the kinetics of peptide bond formation, often leading to incomplete reactions, low yields, and an increased risk of side reactions with standard coupling protocols.[3][4] Traditional coupling reagents, such as carbodiimides, frequently prove insufficient for these demanding couplings.[3][4]
This guide provides a detailed examination of advanced coupling reagents and optimized protocols specifically tailored for the efficient incorporation of sterically hindered amino acids like 7-methyl-octahydroindole derivatives. We will delve into the mechanistic underpinnings of modern coupling reagents, offer a rationale for reagent selection, and provide step-by-step protocols to empower researchers to overcome these synthetic challenges.
The Causality of Steric Hindrance in Peptide Coupling
Steric hindrance impedes peptide bond formation through two primary mechanisms:
Reduced Nucleophilicity: The bulky aliphatic structure surrounding the N-terminal secondary amine of a 7-methyl-octahydroindole residue physically obstructs the approach of the amine's lone pair of electrons to the activated carboxyl group of the incoming amino acid.
Shielding of the Electrophilic Center: When the 7-methyl-octahydroindole amino acid is the C-terminal residue, its bulky framework can hinder the activation of its own carboxyl group by the coupling reagent and subsequently block the approach of the incoming N-terminal amine.
These factors necessitate the use of highly reactive coupling reagents that can generate exceptionally electrophilic intermediates to overcome the high activation energy barrier of the reaction.[3]
A Mechanistic Overview of High-Efficiency Coupling Reagents
The key to coupling sterically hindered amino acids lies in the generation of a highly reactive activated ester intermediate. While numerous reagents exist, they can be broadly categorized based on their core structure and mechanism.
Uronium/Aminium Salts: The Gold Standard for Difficult Couplings
Uronium and aminium salts are currently the most effective and widely used reagents for challenging peptide syntheses.[5][6]
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool due to its high efficiency and ability to suppress racemization.[7][8] Its efficacy stems from a two-stage process that generates a supremely reactive OAt-active ester.[7][9]
Step 1: Carboxylate Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electrophilic carbon of HATU, forming an unstable O-acyl(tetramethyl)isouronium salt.[7][9]
Step 2: Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly attacks the isouronium intermediate. This forms the highly reactive OAt-active ester and releases tetramethylurea as a byproduct.[9][10] The pyridine nitrogen in the HOAt moiety provides a neighboring group effect, which is thought to stabilize the transition state of the subsequent aminolysis, accelerating the coupling reaction.[9]
Mechanism of HATU-mediated peptide coupling.
Other common uronium salts include HBTU and HCTU . HBTU is analogous to HATU but is based on HOBt instead of HOAt; it is generally less reactive. HCTU, based on 6-Cl-HOBt, offers reactivity that is often a good compromise between HBTU and HATU.[3]
Oxyma-Based Reagents: A Safer and Efficient Alternative
A significant advancement in coupling chemistry has been the development of reagents based on Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These reagents avoid the use of benzotriazole additives (HOBt, HOAt), which are potentially explosive.[6][11][12]
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is a third-generation uronium reagent with coupling efficiencies comparable or superior to HATU.[6][13]
Key Advantages of COMU:
Safety: It has a much better safety profile than benzotriazole-based reagents.[11][12]
High Reactivity: The uronium structure ensures high reactivity, making it suitable for hindered couplings.[13]
Solubility: The morpholino group enhances its solubility in common peptide synthesis solvents.[11]
Water-Soluble Byproducts: The byproducts are easily removed during workup, which is particularly advantageous for solution-phase synthesis.[11]
Reagent Selection and Data Comparison
The choice of coupling reagent is critical for success. For a challenging substrate like a 7-methyl-octahydroindole amino acid, potency is paramount.
Reagent Class
Example(s)
Active Intermediate
Relative Reactivity
Racemization Risk
Key Considerations
Carbodiimides
DIC, EDC + HOBt/Oxyma
O-acylisourea, OBt/Oxyma ester
Moderate
Low to Moderate
Often insufficient for severely hindered couplings.[3][14] Risk of N-acylurea side reaction.[6][15]
Phosphonium Salts
PyBOP, PyAOP
OBt/OAt ester
High
Low
PyAOP is highly effective, forming the more reactive OAt ester.[3] Byproducts can be challenging to remove.
Uronium/Aminium Salts
HBTU, HATU, HCTU
OBt/OAt/O-6-ClBt ester
Very High
Very Low
HATU is a top choice for hindered residues due to the highly reactive OAt ester. [3][8] Risk of guanidinylation side reaction with the free amine if used in large excess.[7]
Oxyma-Based Salts
COMU
Oxyma ester
Very High
Very Low
Excellent alternative to HATU with a superior safety profile and comparable efficiency. [6][11][13]
Recommendation for 7-Methyl-Octahydroindole Amino Acids:
For most applications, HATU or COMU are the recommended first-line choices. Their high reactivity is essential to drive the coupling to completion in a reasonable timeframe and minimize side reactions that can occur during prolonged reaction times.
Experimental Workflows and Protocols
Success in coupling hindered amino acids depends on both the choice of reagent and the optimization of reaction conditions. The following protocols are designed for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for coupling a sterically hindered amino acid (e.g., Fmoc-7-methyl-octahydroindole-2-carboxylic acid) onto a deprotected resin-bound peptide.
Materials:
Fmoc-deprotected peptide-resin
Fmoc-7-methyl-octahydroindole-2-carboxylic acid
HATU
N,N-Diisopropylethylamine (DIPEA)
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) - NMP is preferred for difficult sequences as it has superior solvating properties.[3]
Procedure:
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been fully removed (using 20% piperidine in DMF) and the resin has been thoroughly washed with DMF (5-7 times).[16]
Amino Acid Activation (Pre-activation):
In a separate vial, dissolve the Fmoc-7-methyl-octahydroindole-2-carboxylic acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
Add DIPEA (6 equivalents).
Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution will typically change color.[16]
Coupling Reaction:
Add the activated amino acid solution to the vessel containing the washed resin.
Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or performed at a slightly elevated temperature (e.g., 35-40°C), though this may increase the risk of racemization.[3][7]
Monitoring and Washing:
Take a small sample of resin beads and perform a Kaiser test (or alternative ninhydrin test) to check for the presence of free primary amines. For secondary amines like this, a Chloranil test is more appropriate.
If the test is negative (indicating complete reaction), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next cycle.
Troubleshooting (If coupling is incomplete):
If the test is positive, a "double coupling" is recommended.[3] Drain the reaction solution, wash the resin with DMF (x3), and repeat steps 2 and 3 with a fresh batch of activated amino acid.
Protocol 2: Difficult Coupling using COMU
This protocol is an excellent alternative to HATU, particularly when safety is a primary concern.
Materials:
Fmoc-deprotected peptide-resin
Fmoc-7-methyl-octahydroindole-2-carboxylic acid
COMU
DIPEA
DMF or NMP
Procedure:
Resin Preparation: Perform Fmoc deprotection and washing as described in Protocol 1.
Amino Acid Activation:
In a separate vial, dissolve the Fmoc-7-methyl-octahydroindole-2-carboxylic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF or NMP.[16][17]
Stir for 1-2 minutes to pre-activate. The solution may turn yellow.[17]
Coupling Reaction:
Add the activated solution to the resin.
Agitate the mixture for 1-4 hours at room temperature. The reaction can often be monitored visually as the yellow color of the solution fades upon completion.[12][17]
Monitoring and Washing:
Perform a Chloranil test to confirm reaction completion.
Once complete, drain the solution and wash the resin thoroughly with DMF and DCM.
Mitigating Side Reactions
Even with advanced reagents, the potential for side reactions exists, especially during challenging syntheses.
Decision logic for challenging coupling reactions.
Racemization: This occurs when the chiral center of the activated amino acid epimerizes. It is one of the main side reactions when activating carboxyl groups.[6]
Mitigation: Use the minimum necessary amount of base. DIPEA is preferred over more nucleophilic bases. Avoid excessive reaction temperatures and times. Uronium salts like HATU and COMU are specifically designed to minimize racemization.[14][16]
Guanidinylation: This is specific to uronium/aminium reagents like HATU. If the coupling is slow, the free N-terminal amine of the peptide chain can attack the guanidinium carbon of excess HATU, leading to a permanently capped and unreactive chain.[7]
Mitigation: Use near-stoichiometric amounts of the coupling reagent (e.g., 0.95 equivalents of HATU relative to the carboxylic acid). Pre-activating the carboxylic acid for a short period before adding it to the resin ensures the highly reactive OAt-ester is formed quickly, minimizing the concentration of free HATU available for the side reaction.
Conclusion
The successful incorporation of sterically demanding residues like 7-methyl-octahydroindole amino acids into peptides is a challenging but achievable goal. Success hinges on moving beyond standard coupling conditions and employing highly potent, mechanistically advanced reagents. Uronium salts such as HATU and its safer, modern alternative COMU, are the tools of choice for these applications. By understanding the mechanisms of these reagents, optimizing reaction conditions through extended times or double coupling, and being vigilant about potential side reactions, researchers can effectively synthesize complex peptides and unlock new frontiers in drug development.
References
Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Retrieved from [Link]
PMC. (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. PMC. Retrieved from [Link]
Chemical Science (RSC Publishing). (n.d.). Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation. Royal Society of Chemistry. Retrieved from [Link]
ACS Publications. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
PMC. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. PMC. Retrieved from [Link]
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Beijing Dilun Biotechnology Co., Ltd. Retrieved from [Link]
Wikipedia. (n.d.). HATU. Wikipedia. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Recent development in peptide coupling reagents. ResearchGate. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
ResearchGate. (n.d.). The importance of amino acids with bulky side chains and our synthetic.... ResearchGate. Retrieved from [Link]
ACS Publications. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure. ACS Omega. Retrieved from [Link]
AAPPTEC. (2021). Carbodiimides and Additives. AAPPTEC. Retrieved from [Link]
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved from [Link]
ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
University of California, Santa Barbara. (2026). New method boosts production of non-natural amino acids for peptide assembly. Retrieved from [Link]
PubMed. (2010). COMU: a third generation of uronium-type coupling reagents. PubMed. Retrieved from [Link]
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Supporting information. RSC.org. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole.... ResearchGate. Retrieved from [Link]
PMC. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Retrieved from [Link]
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
Taylor & Francis Online. (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
ResearchGate. (n.d.). Unnatural amino acids in drug discovery. ResearchGate. Retrieved from [Link]
Advanced Strategies for the Functionalization of the C7 Position in Octahydroindole Scaffolds: Application Note & Protocols
Executive Summary & Mechanistic Rationale Octahydroindoles (OHIs) represent a privileged class of bicyclic scaffolds found in numerous bioactive natural products (e.g., aeruginosins, daphniphyllum alkaloids) and syntheti...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
Octahydroindoles (OHIs) represent a privileged class of bicyclic scaffolds found in numerous bioactive natural products (e.g., aeruginosins, daphniphyllum alkaloids) and synthetic therapeutics (e.g., the ACE inhibitor trandolapril). The functionalization of the C7 position—situated on the carbocyclic ring adjacent to the C7a bridgehead—presents a formidable synthetic challenge. This difficulty arises from the steric hindrance of the cis-fused ring system and the innate thermodynamic inertness of unactivated C(sp³)–H bonds.
As C–H functionalization strategies fundamentally influence the logic of retrosynthesis for complex octahydroindole-containing natural products[1], modern synthetic design has shifted from lengthy linear sequences to highly convergent functionalizations. This guide details three field-proven strategies to achieve C7 functionalization, providing researchers with self-validating protocols grounded in mechanistic causality.
Comparative Analysis of C7 Functionalization Strategies
To select the optimal synthetic route, researchers must weigh the starting material availability against the desired stereochemical outcome. The table below summarizes the quantitative data and operational metrics for the three primary strategies.
Direct C(sp³)–H activation at the C7 position of a pre-formed octahydroindole is thermodynamically unfavorable. A highly robust workaround, as demonstrated by [2], is to first functionalize the C7 position of an aromatic indole using Rh(III) catalysis, followed by global dearomatization (chemoselective hydrogenation) to yield the octahydroindole.
Mechanistic Pathway
Caption: Mechanistic pathway of Rh-catalyzed C7 activation and subsequent reduction.
Protocol 1: Rh(III)-Catalyzed C7-Alkenylation and Dearomatization
Scientific Rationale: The bulky N-pivaloyl directing group is strictly required; smaller groups lead to undesired C2-functionalization or isotopic scrambling[2]. AgSbF₆ is critical to abstract the chloride ligands from the Rh precatalyst, generating the active cationic Rh(III) species.
Step 1: C7-Alkenylation
In an oven-dried Schlenk tube, combine N-pivaloylindole (1.0 equiv, 1.0 mmol), an acrylate or styrene derivative (2.0 equiv),[Cp*RhCl₂]₂ (5 mol%), AgSbF₆ (20 mol%), and anhydrous Cu(OAc)₂ (2.0 equiv).
Add anhydrous tert-amyl alcohol (t-AmOH) (5.0 mL) under an argon atmosphere.
Seal the tube and stir at 110 °C for 12 hours.
In-Process Quality Control (IPQC): Monitor via TLC (Hexanes/EtOAc 4:1). The C7-alkenylated intermediate will appear as a highly UV-active spot with a lower R_f compared to the starting material.
Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite, and concentrate in vacuo. Purify via flash chromatography.
Step 2: Global Dearomatization
Transfer the purified C7-alkenyl indole to a high-pressure hydrogenation reactor.
Add Ru/C (10 wt% loading, 0.1 equiv) and dissolve the substrate in HPLC-grade MeOH (10 mL). Causality Note: Ruthenium is selected over Palladium to prevent the hydrogenolysis of the newly formed C7-alkyl chain.
Purge the reactor with H₂ gas three times, then pressurize to 50 atm.
Heat the reaction to 80 °C and stir vigorously for 24 hours.
Vent the reactor carefully, filter the mixture through a PTFE syringe filter to remove the catalyst, and concentrate to yield the cis-fused C7-alkyl octahydroindole.
Strategy B: De Novo Asymmetric Annulation
When pre-installed functionality is required at multiple stereocenters, building the C7-functionalized OHI core from acyclic precursors is highly efficient. developed an elegant organocatalytic domino Robinson annulation/5-endo intramolecular aza-Michael reaction[3]. This allows the stereoselective installation of up to four stereocenters in a single pot[3].
Workflow Diagram
Caption: Workflow for the organocatalytic domino Robinson/aza-Michael annulation.
Scientific Rationale: The Hayashi-Palomo catalyst (diphenylprolinol silyl ether) provides excellent enantiofacial discrimination via steric shielding. In the second step, PS-BEMP (a polymer-supported phosphazene base) is utilized because it is strong enough to drive the thermodynamically demanding Robinson annulation without causing the ester hydrolysis commonly seen with aqueous bases like LiOH[3].
Step 1: Organocatalytic Michael Addition
To a solution of the acyclic tosylamine-tethered β-keto ester (1.0 equiv, 0.5 mmol) in anhydrous toluene (2.0 mL), add the Hayashi-Palomo catalyst (20 mol%) and LiOAc (20 mol%).
Add the α,β-unsaturated aldehyde (enal) (1.5 equiv) dropwise at room temperature.
Stir the mixture for 24 hours.
IPQC: Verify the formation of the Michael adduct via crude ¹H-NMR (aliquot). Ensure the disappearance of the enal aldehyde proton at ~9.5 ppm.
Step 2: Tandem Cyclization
Without isolating the intermediate, evaporate the toluene under a stream of N₂.
Re-dissolve the crude mixture in isopropanol (i-PrOH) (5.0 mL). Causality Note: Switching to i-PrOH is required to fully solubilize the base and facilitate the proton-transfer steps necessary for the 5-endo aza-Michael cyclization.
Add PS-BEMP (1.5 equiv) and stir at room temperature for 72 hours.
Filter the reaction mixture to remove the polymer-supported base, wash the resin with EtOAc, and concentrate the filtrate.
Analytical Validation: Structural elucidation of the final octahydroindole is confirmed by the ¹H-NMR coupling pattern of H-7ax. It must appear as a triplet of doublets (J = 12.8, 5.2 Hz), which is only compatible with an axially disposed location of the C7 substituent, confirming the stereochemistry[3].
For advanced intermediates where transition metals or strong bases are poorly tolerated, utilizing electroreductive dearomatization to achieve selective carboxylation or functionalization of the OHI scaffold provides a green alternative to traditional stoichiometric oxidants[4]. By tuning the electrolyte and protic additives in an undivided electrochemical cell, unactivated indoles can undergo dearomative monocarboxylation to yield octahydroindole-2-carboxylic acid derivatives, setting the stage for sequential double C(7)–H/C(2)–H modifications[4].
References
1.[1] "Recent Applications of C–H Functionalization in Complex Natural Product Synthesis", RSC Publishing,[Link]
2.[4] "Electrochemical Late-Stage Functionalization", Chemical Reviews,[Link]
3.[2] "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles", Angewandte Chemie International Edition,[Link]
4.[3] "Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction", The Journal of Organic Chemistry,[Link]
🔬 Troubleshooting & FAQ: 7-Methyl-Octahydro-1H-Indole Separation
Welcome to the Chromatography & Stereochemistry Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate specific stereoisomers of bicyc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography & Stereochemistry Technical Support Center . As a Senior Application Scientist, I frequently consult with drug development professionals struggling to isolate specific stereoisomers of bicyclic secondary amines.
Separating the cis and trans isomers of 7-methyl-octahydro-1H-indole (a fully saturated perhydroindole derivative) presents a unique set of challenges. The molecule possesses multiple stereocenters, a highly basic secondary amine, and completely lacks a UV-active aromatic chromophore.
Below is our definitive troubleshooting guide and FAQ, designed to provide you with mechanistically grounded, self-validating protocols for both diastereomeric and enantiomeric resolution.
FAQ 1: Why am I seeing severe peak tailing and poor resolution when separating cis and trans diastereomers on standard silica gel?
The Causality:
Cis- and trans-fused octahydroindoles are diastereomers, meaning they possess different spatial footprints and dipole moments, which should theoretically allow for easy separation. However, the secondary amine in the octahydroindole ring is highly basic (pKa ~10–11). Standard silica gel contains free silanol groups (pKa ~4.5) that act as Brønsted acids. When your analyte interacts with the silica, it protonates, leading to strong electrostatic interactions, severe peak streaking, and co-elution.
The Solution:
You must dynamically deactivate the silica column by introducing a basic modifier to the mobile phase. Triethylamine (TEA) competitively binds to the acidic silanol sites, masking them and allowing the octahydroindole isomers to elute based purely on their steric interactions with the stationary phase.
Step-by-Step Protocol: Diastereomeric Separation via Flash Chromatography
Self-Validating Mechanism: Because 7-methyl-octahydro-1H-indole lacks a UV chromophore, standard 254 nm UV detectors will show a flat baseline. This protocol relies on a chemical stain validation system to prevent the accidental discarding of product fractions.
Mobile Phase Preparation: Prepare a solvent system of Hexanes and Diethyl Ether (20:1, v/v). Add exactly 1% (v/v) Triethylamine (TEA) to the mixture [1].
Column Deactivation: Slurry-pack standard silica gel (60 Å, 40-63 µm) using the TEA-spiked mobile phase. Flush with 3 column volumes (CV) of the mobile phase to ensure complete silanol saturation.
Sample Loading: Dissolve the isomeric mixture in the absolute minimum volume of the mobile phase and load it directly onto the frit.
Elution & Chemical Validation: Elute isocratically. Spot every 3rd fraction onto a silica TLC plate. Dip the plate in a Ninhydrin stain and heat it to 120°C. The secondary amine will react to form a distinct pink/purple spot (Ruhemann's purple). Pool only the fractions showing a single, fully resolved spot.
FAQ 2: After isolating the cis-isomer, how do I separate its (+)- and (-)-enantiomers?
The Causality:
Unlike diastereomers, enantiomers have identical physical properties in an achiral environment. To separate the racemic cis-7-methyl-octahydro-1H-indole, you must introduce a chiral environment. Using an amylose- or cellulose-based Chiral Stationary Phase (CSP) creates transient, reversible diastereomeric complexes. The 7-methyl group acts as a steric wedge; one enantiomer will fit snugly into the chiral cavity of the stationary phase (forming stronger hydrogen bonds with the amine), while the other is sterically excluded and elutes faster.
Step-by-Step Protocol: Analytical Enantioseparation via Chiral HPLC
Self-Validating Mechanism: To ensure the peaks observed are not solvent fronts or impurities, this protocol utilizes orthogonal detection (low-UV and ELSD) to validate the mass balance of the eluting peaks.
Column Selection: Equip the HPLC with a CHIRALCEL OJ or AD column (250 x 4.6 mm, 5 µm)[1].
Mobile Phase Formulation: Prepare an isocratic mixture of 96% n-hexane and 4% isopropanol. Add 0.1% Diethylamine (DEA) to prevent peak broadening [3].
Equilibration: Run the mobile phase at 1.0 mL/min until the baseline stabilizes.
Detection Validation: Set the UV detector to 210 nm (to detect the amine lone-pair transitions) and connect an Evaporative Light Scattering Detector (ELSD) in series. A true enantiomeric pair will present as two peaks with an exact 1:1 area integration on the ELSD trace.
FAQ 3: Preparative chiral HPLC is too expensive for our 50-gram scale-up. What is the alternative?
The Causality:
For bulk scale-up, classical resolution via diastereomeric salt formation is the industry standard. By reacting the racemic amine with an enantiopure chiral acid (e.g., (D)-tartaric acid or (S)-mandelic acid), you convert the enantiomers into diastereomeric salts. These salts have significantly different lattice energies and solubilities, allowing one to selectively crystallize out of solution while the other remains in the mother liquor [2].
Step-by-Step Protocol: Classical Resolution via Crystallization
Self-Validating Mechanism: Optical purity is validated internally by tracking the specific rotation (
) of the crystals after each cycle. When the rotation value plateaus across two consecutive crystallizations, absolute optical purity has been achieved.
Salt Formation: Dissolve 50g of the racemic cis-mixture in warm ethanol. Slowly add 1.0 equivalent of (D)-tartaric acid dissolved in ethanol.
Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5°C per hour to promote large, pure crystal lattice formation. Store at 4°C overnight.
Filtration & Washing: Filter the precipitated salt and wash with ice-cold ethanol.
Free-basing & Validation: Take a 100 mg aliquot of the crystals, dissolve in 1M NaOH, and extract with dichloromethane. Evaporate the solvent and measure the specific rotation of the free amine. Repeat the recrystallization of the bulk salt until the
value no longer changes.
📊 Quantitative Data Summary
For quick reference, ensure your instrumentation aligns with the validated parameters below.
Parameter
Diastereomeric Separation (cis vs. trans)
Enantiomeric Separation ((+) vs. (-))
Technique
Normal-Phase Flash Chromatography
Chiral High-Performance Liquid Chromatography
Stationary Phase
Silica Gel (60 Å, 40-63 µm)
Amylose/Cellulose-based (e.g., CHIRALCEL OJ)
Mobile Phase
Hexanes : Diethyl Ether (20:1) + 1% TEA
n-Hexane : Isopropanol (96:4) + 0.1% DEA
Detection Method
TLC with Ninhydrin or KMnO₄ Stain
UV (210 nm) and/or ELSD
Separation Mechanism
Dipole moment & steric footprint differences
Chiral cavity inclusion & differential H-bonding
⚙️ Separation Workflow Architecture
Below is the logical workflow for completely resolving a crude mixture of 7-methyl-octahydro-1H-indole into its pure stereoisomeric components.
Workflow for the sequential diastereomeric and enantiomeric separation of 7-methyl-octahydro-1H-indole.
📚 References
Enantioselective Synthesis of Angularly Substituted 1-Azabicylic Rings: Coupled Dynamic Kinetic Epimerization and Chirality Transfer. Journal of the American Chemical Society.[Link]
Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office (EP1724260B1).
The Role of Counter-Ions in Peptides—An Overview. International Journal of Molecular Sciences (MDPI).[Link]
Optimization
troubleshooting N-alkylation side reactions of 7-methyl-octahydroindole
The following guide is designed as a specialized Technical Support Center for researchers working with 7-methyl-octahydroindole . It addresses the unique steric and stereochemical challenges imposed by the 7-methyl subst...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a specialized Technical Support Center for researchers working with 7-methyl-octahydroindole . It addresses the unique steric and stereochemical challenges imposed by the 7-methyl substituent during N-alkylation.
Molecule: 7-methyl-octahydroindole (7-Me-OHI)
Class: Bicyclic Secondary Amine
Key Feature: The methyl group at the C7 position (adjacent to the C7a bridgehead) introduces significant proximal steric hindrance near the nitrogen lone pair.
The Challenge: Standard N-alkylation protocols often fail due to three competing factors:
Steric Shielding: The 7-methyl group blocks the trajectory of incoming electrophiles, slowing
rates.
Over-Alkylation: Once alkylated, the resulting tertiary amine can react further to form quaternary ammonium salts (quaternization).
Elimination Competition: To overcome steric slowing, researchers often apply heat, which inadvertently promotes the
elimination of the alkyl halide over the desired substitution.
Diagnostic Troubleshooting (Q&A)
Case 1: "I am seeing significant starting material remaining despite heating the reaction."
Diagnosis: Steric Deactivation.
The 7-methyl group, particularly in cis-fused isomers, creates a "concave" face that shields the nitrogen. Heating often fails to overcome this activation energy barrier without causing degradation.
Solution: Switch to Polar Aprotic Solvents and Iodide Leaving Groups .
Why: You need to increase the electrophilicity of the alkylating agent, not the thermal energy of the system.
Protocol Adjustment:
Change solvent from THF or DCM to Acetonitrile (ACN) or DMF . ACN is preferred for easier workup.
Add 0.1 - 0.5 eq of Sodium Iodide (NaI) (Finkelstein condition) to generate the more reactive alkyl iodide in situ if you are using alkyl bromides or chlorides.
Citation: The use of polar aprotic solvents enhances the nucleophilicity of the amine while stabilizing the transition state [1].
Case 2: "My LC-MS shows a mass corresponding to [M + 2R], indicating double alkylation."
Diagnosis: Quaternization (Over-alkylation).
Even though the 7-methyl group hinders the first addition, the resulting tertiary amine is still nucleophilic enough to react with excess alkyl halide, especially if the alkyl group is small (e.g., Methyl, Ethyl).
Solution:Reductive Amination or Controlled Stoichiometry .
The "Gold Standard" Fix: Abandon direct alkylation. Switch to Reductive Amination using the corresponding aldehyde and Sodium Triacetoxyborohydride (STAB).
Mechanism:[1][2][3] This proceeds via an iminium ion intermediate. The reduction step is irreversible and stops cleanly at the tertiary amine.
Benefit: It avoids the "runaway" alkylation typical of
Use a slight deficit of the alkyl halide (0.9 eq).
Use a heterogeneous base (e.g.,
or ) rather than soluble organic bases (TEA/DIPEA) to prevent homogenous catalysis of the side reaction.
Case 3: "I see a large peak for the alkene derived from my alkyl halide."
Diagnosis: Hofmann Elimination (
).
The 7-Me-OHI is acting as a base rather than a nucleophile. This is common when the nitrogen is hindered (preventing substitution) and the alkyl halide has accessible -hydrogens.
Solution:Base Modulation and Temperature Control .
Why: High temperatures and strong bases favor elimination.
Protocol Adjustment:
Lower the Temperature: Run at
to RT. Elimination has a higher activation energy than substitution.
Change the Base: Switch to a weaker, non-nucleophilic base like Sodium Bicarbonate (
) or use Hunig’s Base (DIPEA) which is too bulky to abstract protons efficiently in this specific steric environment compared to the smaller amine.
Solvent: Avoid ethanol/methanol (protic solvents can solvate the nucleophile, reducing its reactivity, favoring elimination). Use Acetone or Acetonitrile .[5]
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B (Quaternization) and Path C (Elimination).
Caption: Kinetic competition between substitution (Path A), over-alkylation (Path B), and elimination (Path C).
Experimental Protocols
Method A: Optimized Direct Alkylation (For Primary Alkyl Halides)
Use this when the alkyl group is primary and not prone to elimination.
Setup: Dissolve 7-methyl-octahydroindole (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
Base: Add Cesium Carbonate (
) (1.5 equiv). Note: Cesium is known as the "cesium effect" to enhance solubility and reactivity.
Addition: Cool to
. Add Alkyl Halide (0.95 equiv) dropwise.
Critical: Using a slight deficit prevents over-alkylation.
Reaction: Allow to warm to RT. Stir for 12-24 hours.
Workup: Filter off inorganic salts. Evaporate solvent.[5] Partition between EtOAc and saturated
.
Method B: Reductive Amination (The Recommended Route)
Use this for all secondary/bulky alkyl groups or if over-alkylation is observed.
Imine Formation: Dissolve 7-methyl-octahydroindole (1.0 equiv) and the corresponding Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM .
Catalyst: Add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir for 30-60 mins.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
Why STAB? It is milder than Cyanoborohydride and less toxic, and it does not reduce the aldehyde/ketone as fast as the imine [2].
Caption: Logic flow for diagnosing N-alkylation failure modes.
References
Salvatore, R. N., et al. (2001). "Cesium effect: High chemoselectivity in direct N-alkylation of amines." Tetrahedron, 57(36), 7785-7811. Link
Abdel-Magid, A. F., et al. (1996).[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link
BenchChem. (2025).[5][6] "Comparative Reactivity of Cis- and Trans-Octahydroisoindole." Link
Organic Chemistry Portal. "Reductive Amination: Synthesis of Amines." Link
Master Organic Chemistry. (2017). "Alkylation of Amines (Sucks!) - Why Reductive Amination is Superior." Link
purification methods for 7-methyl-octahydroindole diastereomers
Topic: Purification & Isolation of 7-Methyl-Octahydroindole Diastereomers Ticket ID: OHI-PUR-007 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The OHI Challenge Welcome to the Octahydroindo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification & Isolation of 7-Methyl-Octahydroindole Diastereomers
Ticket ID: OHI-PUR-007
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The OHI Challenge
Welcome to the Octahydroindole Purification Hub. If you are working with 7-methyl-octahydroindole , you are likely encountering one of three critical bottlenecks:
The "Tailing" Effect: The free secondary amine interacts strongly with silanols on silica gel, causing broad, inseparable peaks.
The Stereochemical Matrix: You are dealing with a bicyclic system that has both ring fusion stereochemistry (cis vs. trans) and a substituent stereocenter (C7-methyl). This creates a mixture of up to 4 diastereomers (excluding enantiomers).
Detection Limits: The lack of a UV chromophore makes standard UV-Vis detection unreliable.
This guide moves beyond standard textbook advice, utilizing protocols derived from the total synthesis of Aeruginosin and Pumiliotoxin alkaloids where these scaffolds are ubiquitous.
Module 1: Chromatographic Troubleshooting (The "Tailing" Amine)
User Issue: "My compound streaks on the TLC plate and elutes as a broad blob on the column."
Root Cause: The basic nitrogen of the octahydroindole lone pair hydrogen-bonds with the acidic silanols on the silica gel surface.
Protocol A: Mobile Phase Modification (Quick Fix)
For rapid purification of crude material without derivatization.
The "Ammonia" Wash: Pre-wash your silica column with 1% Triethylamine (TEA) in Hexanes.
Eluent System: Use DCM : MeOH : NH4OH (90:9:1). The ammonium hydroxide competes for the silanol sites, sharpening the amine peak.
Warning: Do not use acetone or ethyl acetate with primary/secondary amines if leaving for long periods (Schiff base/amide formation risk).
Protocol B: The "Boc-Switch" (Recommended for High Purity)
If diastereomers are eluting close together (
), you must eliminate the H-bonding variable by protecting the nitrogen.
Step-by-Step Workflow:
Protection: Treat crude 7-methyl-octahydroindole with
(1.1 equiv), , and catalytic DMAP in DCM.
Purification: The resulting N-Boc-7-methyl-octahydroindole is non-polar and separates cleanly on silica gel using Hexanes : EtOAc.
Separation Power: The bulky Boc group often amplifies the steric differences between the C7-methyl diastereomers, improving resolution.
Deprotection: Quantitative removal using TFA/DCM (1:1) or HCl/Dioxane.
Module 2: Diastereomer Resolution (Cis vs. Trans Fusion)
User Issue: "I cannot separate the cis-fused isomer from the trans-fused isomer."
Scientific Context:
Cis-Fused (Kinetic): Usually formed via catalytic hydrogenation (e.g.,
) of the indole/indoline precursor. The hydrogens add to the same face.
Trans-Fused (Thermodynamic): Formed via dissolving metal reductions (Na/NH3) or thermodynamic equilibration.
Method: The "Camphorsultam" Resolution
Standard chromatography often fails to separate the cis/trans ring fusion. The most robust method, validated in the synthesis of Aeruginosin 298-A, involves converting the amine to a diastereomeric amide using a chiral auxiliary.
Protocol:
Coupling: React your 7-methyl-octahydroindole with (-)-camphorsultam (or a chiral acid chloride like Mosher's acid chloride).
Chromatography: The resulting sulfonamides/amides have significantly different physical properties.
Data Point: In Oic (octahydroindole-2-carboxylic acid) analogs, this method achieved a Resolution Factor (
) of >1.79 on standard silica [1].
Hydrolysis: Recover the pure amine using LiOH or reductive cleavage (depending on the linker).
Visual Workflow: Purification Decision Tree
Caption: Decision tree for selecting the optimal purification route based on separation difficulty.
Module 3: Analytical Validation (Prove Your Isomer)
User Issue: "I have isolated a peak, but I don't know if it is cis- or trans-fused."
You cannot rely on retention time alone. You must use NMR spectroscopy to detect Bohlmann Bands .
The Bohlmann Band Diagnostic
In trans-fused octahydroindoles, the nitrogen lone pair is antiperiplanar to the adjacent bridgehead C-H bonds (C7a-H). This orbital overlap weakens the C-H bond, resulting in specific spectral signatures [2].
Feature
Trans -Fused (7-Me-OHI)
Cis -Fused (7-Me-OHI)
IR Spectroscopy
C-H stretching bands visible at 2700–2800 cm⁻¹ (Bohlmann Bands).
No bands in this region.
13C NMR (C7a)
Shielded (Upfield shift) due to -gauche effect if axial methyl is present.
Deshielded relative to trans.
1H NMR (H-7a)
Large coupling constant () if axial-axial coupling exists.
Smaller coupling constants ().
Experimental Tip: If your 1H-NMR spectrum shows a broad multiplet for the bridgehead proton (H-7a) with a width at half-height (
) > 20 Hz, you likely have the trans -isomer.
Frequently Asked Questions (FAQ)
Q1: Can I use recrystallization instead of chromatography?A: Yes, but only for specific salts. The Picrate and Hydrochloride salts of octahydroindoles are historically used for fractional crystallization.
Protocol: Dissolve free amine in EtOH, add saturated ethanolic picric acid. Heat to reflux, cool slowly. The trans-isomer picrate often crystallizes first due to better packing.
Q2: My compound is invisible on TLC. How do I see it?A: 7-methyl-octahydroindole has no chromophore.
Stain 1:Ninhydrin (turns red/purple upon heating) - Specific for amines.
Stain 2:Dragendorff’s Reagent (orange spots on yellow background) - Highly sensitive for alkaloids.
Stain 3:Iodine Chamber (reversible brown spots).
Q3: How does the 7-methyl group affect the separation?A: The methyl group creates an equatorial vs. axial preference.
In trans-fused systems, the 7-methyl group will prefer the equatorial position to avoid 1,3-diaxial interactions.
This thermodynamic preference makes the trans-7-methyl isomer more stable and often easier to crystallize than the cis-7-methyl isomer.
References
Toyooka, N., et al. (2001). "Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid." Journal of Organic Chemistry.
Bohlmann, F. (1958). "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte. (Foundational text on Bohlmann bands in bicyclic amines).
Hanessian, S., et al. (2001). "Total Synthesis of Aeruginosin 298-A." Journal of the American Chemical Society.
Bonjoch, J., et al. (1999). "Synthesis of cis- and trans-octahydroindoles." Tetrahedron: Asymmetry.
Optimization
Technical Support Center: Overcoming Steric Hindrance at the C7 Position in Octahydroindole Synthesis
Welcome to the Advanced Technical Support Center for complex alkaloid synthesis. As drug development increasingly relies on rigid, stereochemically complex scaffolds, the octahydroindole (perhydroindole) core has become...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for complex alkaloid synthesis. As drug development increasingly relies on rigid, stereochemically complex scaffolds, the octahydroindole (perhydroindole) core has become a privileged structure. However, functionalizing the C7 position—located adjacent to the C7a ring fusion—presents severe thermodynamic and spatial challenges.
This guide is engineered for application scientists and synthetic chemists. It bypasses basic theory to directly address the mechanistic causality of C7 steric hindrance, providing field-proven troubleshooting strategies, self-validating protocols, and quantitative benchmarks to rescue failing synthetic routes.
Part 1: Mechanistic Causality & Pathway Selection
Q: Why do traditional late-stage functionalization methods fail completely at the C7 position of the octahydroindole core?A: The failure is fundamentally driven by the geometry of the fused bicyclic system. In the cis-fused configuration, the cyclohexane and pyrrolidine rings force the molecule into a folded, cup-like geometry. This creates a highly shielded inner concave face[1]. The hydrogen atom at C3 is oriented directly towards the cyclohexane ring, lying in such close proximity to the hydrogens at C6 and C7 that any incoming reagent experiences a massive steric clash[1].
Because of this rigid spatial blockade, classic approaches like Seebach’s self-reproduction of chirality—which relies on forming a trichloromethyloxazolidinone intermediate—fail completely[2]. The steric bulk of the cis-fused cyclohexane ring physically precludes the condensation of the precursor amino acid with trichloroacetaldehyde, halting the synthesis before functionalization can even begin[2].
Strategic pathways for overcoming C7 steric hindrance in octahydroindole synthesis.
Part 2: Troubleshooting & Advanced Workarounds
Q: If direct α-alkylation at C7 is blocked, how can I introduce functional groups at this position with high enantiomeric excess (ee)?A: You must abandon late-stage functionalization of the rigidified ring and instead adopt one of two strategies: a de novo ring construction or a transition-metal dearomatization approach.
Strategy 1: Domino Annulation (The Bottom-Up Approach)
By building the ring system via a Domino Robinson Annulation followed by a 5-Endo Intramolecular Aza-Michael reaction, the C7 substituent is installed before the bicyclic system fully closes[3]. During the intermediate stage, the C7-C7a bond adopts an axial disposition to avoid allylic strain with the nitrogen protecting group (e.g., sulfonamide)[4]. This axial disposition leaves the trajectory open for a high-yielding, stereoselective closure, generating up to four stereocenters in a single pot[3].
Strategy 2: Transition-Metal Dearomatization (The Shielding Approach)
If you must start from a pre-formed ring (like an indoline), use a tungsten complex {TpW(NO)(PMe3)}[5]. The tungsten coordinates to the arene, breaking its planar aromaticity and puckering the ring. Crucially, the bulky Tp (hydridotris(pyrazolyl)borate) ligand acts as a physical shield over one face of the molecule[5]. This forces incoming electrophiles or nucleophiles to add exclusively to the opposite (convex) face, bypassing the inherent concave steric hindrance and dictating perfect relative stereochemistry[6].
This protocol constructs the C7-functionalized core while bypassing concave face clashes[4].
Organocatalytic Michael Addition: React the starting enal with the appropriate nucleophile in toluene using the Hayashi-Palomo catalyst (20 mol%) and LiOAc additive. Stir at room temperature to establish the initial stereocenter.
Robinson Annulation: Treat the intermediate with LiOH·H2O (1 equiv) in isopropanol. This promotes the annulation while keeping the system flexible enough to accommodate C7 substituents without steric locking.
Aza-Michael Cyclization: Introduce PS-BEMP (polymer-supported base) to catalyze the 5-endo intramolecular aza-Michael reaction. The polymer support prevents unwanted side-reactions that occur with homogeneous bases.
Isolation: Filter the polymer-supported base and purify via column chromatography.
System Validation (Critical): Confirm the relative stereochemistry by checking the
H NMR coupling pattern for the H-7ax proton. A successful reaction must yield a triplet of doublets ( Hz)[4]. This specific coupling pattern is the self-validating proof of an axially disposed C6/C7 orientation, confirming that allylic strain was successfully avoided.
Step-by-step workflow of the Domino Robinson/Aza-Michael reaction.
Protocol B: Tungsten-Mediated Dearomatization of Indoline
Use this protocol to functionalize pre-formed bicyclic systems by utilizing metal-induced convex face direction[6].
Complexation: Combine TpW(NO)(PMe3)(η2-benzene) with an N-alkylindoline and an ammonium triflate salt to form the η2-indolinium complex[5].
Convex Addition: Introduce the desired nucleophile. The tungsten dearomatizes the indoline, and the Tp ligand's massive anisotropy sterically blocks the concave face, forcing addition exclusively to the C5/C7 convex face[5].
Reduction: Reduce the intermediate using lithium aluminum hydride (LiAlH
) to yield the hexahydroindole/octahydroindole core.
Decomplexation: Oxidatively cleave the metal using NOPF
or DDQ to liberate the functionalized organic ligand[6].
System Validation: Perform X-ray crystallography or 2D-NOESY NMR. The absence of NOE contacts between the newly added C7 functional group and the C3 protons validates that addition occurred strictly on the convex face.
Part 4: Quantitative Benchmarks
When utilizing the Domino Robinson/Aza-Michael strategy to bypass C7 hindrance, expect the following quantitative yields and enantiomeric excesses based on the enal substrate used[4]. Deviations of more than 10% from these benchmarks indicate a failure in catalyst loading or solvent anhydrousness.
Substrate (Enal R-group)
Catalyst System
Time (h)
Isolated Yield (%)
Enantiomeric Excess (ee %)
Aliphatic (Methyl)
Hayashi-Palomo / PS-BEMP
72
82%
87%
Aliphatic (Ethyl)
Hayashi-Palomo / PS-BEMP
72
78%
92%
Aromatic (Phenyl)
Hayashi-Palomo / PS-BEMP
72
85%
95%
Aromatic (p-Chlorophenyl)
Hayashi-Palomo / PS-BEMP
72
81%
94%
References
Towards the stereoselective synthesis of α-methylated (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid
Source: National Institutes of Health (NIH) / PubMed Central
URL:[Link]
Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction
Source: Journal of Organic Chemistry / SciSpace
URL:[Link]
Transition-Metal-Based Dearomatization Strategy for the Synthesis of Functionalized cis-Tetrahydro-2-Oxindoles
Source: Organometallics / ACS Publications
URL:[Link]
Synthesis of Novel Hexahydroindoles from the Dearomatization of Indoline
Source: Organometallics / ACS Publications
URL:[Link]
Technical Support Center: Stereocontrol in 7-Methyl-Octahydroindole Synthesis
Current Status: Operational Subject: Troubleshooting cis/trans Ring Fusion Ratios Assigned Specialist: Senior Application Scientist[1] Introduction: The Stereochemical Challenge Welcome to the technical support hub for t...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Subject: Troubleshooting cis/trans Ring Fusion Ratios
Assigned Specialist: Senior Application Scientist[1]
Introduction: The Stereochemical Challenge
Welcome to the technical support hub for the synthesis of 7-methyl-octahydroindole .
The core challenge in synthesizing this bicyclic amine lies in controlling the stereochemistry at the ring junction (C3a and C7a).[1] Unlike simple decalin systems, the [4.3.0] bicyclic system of octahydroindole possesses a flexible conformational landscape. The addition of a 7-methyl group introduces a critical steric "flagpole," significantly influencing both the kinetics of heterogeneous catalysis and the thermodynamic stability of the final product.[1]
This guide provides high-level troubleshooting for researchers attempting to lock the cis or trans ring fusion.
Module 1: Kinetic Control (Targeting the Cis-Isomer)
The cis-fused isomer is the standard kinetic product of catalytic hydrogenation.[1] However, the 7-methyl group can retard the reaction rate or alter the adsorption face.[1]
Mechanism of Action
In acidic media, the indole nitrogen is protonated, preventing catalyst poisoning. The reaction proceeds via the Horiuti-Polanyi mechanism, where hydrogen adds to the face of the indole ring adsorbed onto the catalyst surface.[1] The 7-methyl group acts as a steric director, forcing the molecule to adsorb on the face opposite the methyl group, generally favoring the all-cis configuration relative to the methyl substituent.[1]
Standard Protocol: High-Fidelity Cis-Hydrogenation
Critical Step: Filter through Celite immediately upon completion to prevent post-reaction equilibration or oxidation.[1]
Workup: Neutralize with NaOH (aq) and extract into DCM.
Troubleshooting Table: Kinetic Control
Symptom
Probable Cause
Corrective Action
Reaction Stalls (<50% Conv.)
Product Inhibition (Amine Poisoning)
Ensure solvent is acidic (AcOH or MeOH + 1 eq. HCl) to protonate the secondary amine product.[1]
Low Cis Selectivity (<80%)
Isomerization on Surface
Switch catalyst to Rh/Al₂O₃ or Rh/C in MeOH. Rhodium is less prone to isomerization than Platinum.[1]
De-methylation Observed
Hydrogenolysis
Lower temperature to <25°C. Avoid Pd/C, which is active for C-N and benzylic C-C cleavage.
No Reaction
Steric Blocking by 7-Me
Increase pressure to 100 bar (requires high-pressure reactor) or switch to Ru/C at elevated temperatures (60°C).
Module 2: Thermodynamic Control (Targeting the Trans-Isomer)
Accessing the trans-fused 7-methyl-octahydroindole is significantly more difficult because the cis-isomer is often energetically competitive or favored due to the relief of 1,3-diaxial strain involving the 7-methyl group.
The Equilibration Strategy
Unlike decalin, where trans is rigidly stable, the octahydroindole system is flexible.[1] If the trans-isomer is required, direct hydrogenation is rarely effective. Instead, you must rely on Acid-Mediated Equilibration or Dissolving Metal Reduction .
Protocol: Acid-Mediated Equilibration Test
Use this to determine if your specific 7-methyl analog favors the trans-isomer thermodynamically.
Take pure cis-7-methyl-octahydroindole (from Module 1).
Reflux in 6M HCl or treat with AlCl₃ (Lewis Acid) in dry DCM for 24 hours.
Analyze ratio via GC-MS or NMR.
Result A: Ratio shifts to trans -> Scale up this equilibration.
Result B: Remains cis -> The cis form is thermodynamically stable.[1] You must use a Stepwise Reduction Route (see Decision Tree below).
Module 3: Visualizing the Strategy
Workflow Decision Tree
Use the following logic flow to determine the correct synthetic pathway based on your target stereochemistry.
Caption: Decision matrix for selecting the optimal synthetic route based on target stereochemistry and thermodynamic stability.
Module 4: Mechanistic FAQ
Q: Why does the 7-methyl group make the trans-isomer harder to access?A: In the trans-fused octahydroindole, the ring junction is rigid.[1] A substituent at C7 (adjacent to the bridgehead) often encounters severe 1,3-diaxial interactions with the axial hydrogens of the six-membered ring.[1] In the cis-fused system, the ring is flexible and can adopt a conformation where the 7-methyl group is pseudo-equatorial, lowering the total energy.[1] Therefore, unlike unsubstituted octahydroindole, the 7-methyl analog often has a thermodynamic preference for the cis-isomer .
Q: My reaction yields a 50:50 mixture. How do I separate them?A:
Derivatization: Convert the secondary amine to an amide (e.g., using p-nitrobenzoyl chloride).[1] The cis and trans amides usually have vastly different crystallization properties and silica retention times.[1]
Picrate Salts: Historically, picrate salt formation has been used to fractionally crystallize diastereomers of octahydroindoles.[1]
Q: Can I use Pd/C?A: Use with caution. Palladium is excellent for deprotection (hydrogenolysis). If you use Pd/C on 7-methylindole, you risk cleaving the C-N bond or stripping the methyl group if high temperatures are used.[1] Rh/C or PtO₂ are safer for preserving the core scaffold.[1]
References
Stereochemistry of Hydrogenation: Augustine, R. L. (1965). Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis. Marcel Dekker. (Foundational text on Horiuti-Polanyi mechanism and steric direction).
Indole Reduction Specifics: Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link
Thermodynamic Stability of Octahydroindoles: Mokotoff, M. (1973).[1] "Solvolysis of N-chlorooctahydroindoles. General method for the synthesis of 1-azabicyclo[4.3.0]nonanes." Journal of Heterocyclic Chemistry, 10(6), 1063-1066. (Discusses the conformational flexibility and stability of fused ring systems).
7-Substituted Octahydroindole Synthesis: Amat, M., et al. (2016).[4] "Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles." Organic Letters, 18(22), 5836–5839.[4] Link
Heterogeneous Catalysis Mechanisms: Nishimura, S. (2001).[1] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Detailed protocols for Rh vs Pt selectivity).
Technical Support Center: Troubleshooting Indole Hydrogenation
Welcome to the Technical Support Center for Indole Hydrogenation. The selective reduction of indole to indoline (2,3-dihydroindole) is a critical transformation in the synthesis of pharmaceutical alkaloids and bioactive...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Indole Hydrogenation. The selective reduction of indole to indoline (2,3-dihydroindole) is a critical transformation in the synthesis of pharmaceutical alkaloids and bioactive scaffolds. However, the highly resonance-stabilized aromatic nucleus of indole makes chemoselectivity a persistent challenge.
This guide provides field-proven, mechanistically grounded solutions to mitigate over-reduction (octahydroindole formation), prevent catalyst poisoning, and eliminate ring-opening byproducts.
Part 1: Diagnostic Troubleshooting & FAQs
Q1: Why does my indole hydrogenation yield high levels of octahydroindole (OHI) instead of the target indoline?Causality: OHI is the classic over-reduction byproduct. Because indole is a highly stable aromatic system, the energy required to reduce the pyrrole ring is uncomfortably close to the energy required to reduce the benzene ring. When using highly active catalysts (like unpoisoned Pt or Rh) under neutral conditions, the benzene ring is rapidly hydrogenated immediately following the pyrrole ring's reduction.
Solution: Introduce an acid modifier (e.g., p-toluenesulfonic acid or H3PO4) in an aqueous solvent. The acid selectively protonates the C-3 position of the indole, generating an iminium ion. This intermediate disrupts the pyrrole ring's aromaticity, artificially lowering its reduction activation energy while leaving the benzene ring intact (1)[1].
Q2: My heterogeneous catalyst (e.g., Pd/C) deactivates rapidly, stalling the reaction at ~50% conversion. How do I prevent this?Causality: You are experiencing product inhibition. The target product, indoline, is a cyclic secondary amine and a significantly stronger Lewis base than the starting indole. As indoline accumulates, its lone pair strongly coordinates to the active metal sites on the catalyst, effectively poisoning them and halting the reaction.
Solution: Conducting the reaction in an acidic aqueous medium solves this. The acid immediately protonates the newly formed indoline into an indolinium salt. This charged species lacks a free lone pair, preventing it from binding to the metal, and it rapidly desorbs into the aqueous phase, freeing the catalyst surface for the next turnover (2)[2].
Q3: During high-temperature scale-up, I am detecting alkyl anilines (e.g., o-ethylaniline). What causes this ring-opening?Causality: Alkyl anilines are the result of hydrodenitrogenation (HDN) pathways. When using specific metals (like Ru or Ni) under hydrothermal or elevated temperature conditions, the C-N bond in the newly formed indoline becomes susceptible to hydrogenolysis. The pyrrole ring cleaves open before the benzene ring can be reduced.
Solution: Avoid Ru or Ni catalysts if indoline is your final target. Switch to Pd/C or Pt/C and strictly maintain temperatures below 50 °C. If a hydrogen source is present at high temperatures, pyrrole ring hydrogenation to indoline is followed rapidly by C-N cleavage (3)[3].
Part 2: Mechanistic Visualization
Indole hydrogenation pathways: target indoline vs. over-reduction and ring-opening byproducts.
Part 3: Quantitative Data & Parameter Optimization
The following table summarizes the impact of different catalyst systems and reaction conditions on product selectivity. Use this data to benchmark your own process parameters.
Catalyst System
Solvent & Additive
Temp / Pressure
Indoline Selectivity
Major Byproduct
Pt/C (5 wt%)
Ethanol (Neutral)
25 °C / 30 bar
Low (<50%)
Octahydroindole (OHI)
Pt/C (5 wt%)
Water + p-TsOH
25 °C / 30 bar
>99%
None (Trace OHI)
Pd/C (N-doped)
Water + H3PO4
25 °C / 1 bar
>95%
None
Ru/C or Ni
Water (Hydrothermal)
>150 °C / High
Low
Alkyl Anilines (HDN)
Part 4: Self-Validating Experimental Protocol
Workflow: Acid-Promoted Aqueous Hydrogenation of Unprotected Indole
Objective: Achieve >95% selectivity for indoline while preventing OHI formation and catalyst poisoning.
Step 1: Substrate Activation (Iminium Ion Generation)
Action: Suspend unprotected indole (1.0 mmol) in 10 mL of deionized water. Add 1.2 equivalents of an acid modifier (e.g., p-toluenesulfonic acid or H3PO4).
Causality: The acid protonates the C-3 position of the indole, forming an iminium ion. This disrupts resonance stabilization, drastically lowering the activation energy required for selective pyrrole reduction.
Self-Validation Checkpoint: Measure the pH of the solution. A stable acidic pH (< 2.0) confirms complete protonation. If the pH rises, add additional acid before proceeding to ensure the substrate remains activated.
Step 2: Catalyst Introduction & System Purging
Action: Add the heterogeneous catalyst (e.g., 50 mg of 5 wt% Pt/C or Pd/C) to the acidic aqueous suspension. Seal the reactor and purge with N2 three times, followed by H2 three times.
Causality: Purging removes oxygen, preventing the oxidative degradation of the catalyst and eliminating explosion hazards. Water is chosen as the solvent because it is green and synergizes with the acid to stabilize the charged iminium intermediate.
Self-Validation Checkpoint: Perform a pressure-drop test. Pressurize the reactor to 5 bar with N2 and isolate it for 10 minutes. A zero-pressure drop validates the reactor's seal, ensuring that subsequent H2 consumption measurements are strictly due to chemical reaction, not mechanical leaks.
Action: Pressurize the reactor with H2 (1 to 30 bar, depending on the chosen metal) and stir vigorously (800+ RPM) at room temperature (25 °C).
Causality: High agitation overcomes gas-liquid mass transfer limitations. Keeping the temperature low prevents the thermodynamic drive toward over-reduction (OHI) or ring-opening.
Self-Validation Checkpoint: Monitor the volumetric hydrogen uptake. The reaction must be terminated exactly when 1 molar equivalent of H2 is consumed. A sudden plateau in H2 uptake indicates successful, selective conversion to indoline. Continued, slow uptake beyond 1 equivalent is the primary diagnostic warning of over-reduction to octahydroindole.
Step 4: Product Desorption & Isolation
Action: Vent the reactor and filter the catalyst. The aqueous filtrate contains the indolinium salt. Basify the filtrate with NaOH to pH > 10, then extract with an organic solvent (e.g., ethyl acetate).
Causality: During the reaction, the newly formed indoline is immediately protonated by the acid medium. This prevents it from acting as a Lewis base and poisoning the metal catalyst sites. Basification during workup deprotonates the salt, allowing the neutral indoline to partition into the organic phase for recovery.
Self-Validation Checkpoint: Perform TLC or GC-MS on the organic extract. The absence of a mass peak at m/z 125 (OHI) and the presence of m/z 119 (Indoline) validates the chemoselectivity of the entire workflow.
comparing 7-methyl-octahydroindole vs proline in beta-turn induction
Title: Advanced Peptidomimetics: Comparing 7-Methyl-Octahydroindole and Proline in β-Turn Induction 1. Contextualizing the Conformational Challenge In the design of therapeutic peptides and peptidomimetics, stabilizing s...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Advanced Peptidomimetics: Comparing 7-Methyl-Octahydroindole and Proline in β-Turn Induction
1. Contextualizing the Conformational Challenge
In the design of therapeutic peptides and peptidomimetics, stabilizing specific secondary structures—particularly the β-turn—is critical for receptor affinity and metabolic stability. While naturally occurring L-Proline is the classical β-turn inducer, its conformational flexibility in aqueous environments often leads to transient structures and poor bioavailability. To overcome this, bicyclic proline analogues like Octahydroindole-2-carboxylic acid (Oic) have become indispensable tools in advanced peptide design[1].
Building upon the established efficacy of Oic in FDA-approved drugs like perindopril and the bradykinin antagonist icatibant[1][2], the advanced derivative 7-methyl-octahydroindole (7-Me-OHI) introduces targeted steric constraints. This guide objectively compares the mechanistic, thermodynamic, and experimental profiles of 7-Me-OHI versus standard Proline for β-turn induction.
2. Mechanistic Causality: Why 7-Me-OHI Outperforms Proline
The ability of an amino acid to nucleate a β-turn depends heavily on its capacity to restrict the backbone dihedral angles (
and ) and control the cis/trans isomerization of the preceding amide bond.
Proline's Limitation : Proline's pyrrolidine ring restricts the
angle to approximately -60°, making it a natural fit for the i+1 position of a β-turn. However, the lack of bulk beyond the five-membered ring allows significant flexibility in the angle and a high propensity for cis/trans isomerization in water. This leads to an ensemble of rapidly interconverting conformers rather than a locked turn[3].
The 7-Me-OHI Advantage : 7-Me-OHI features a bicyclic system (a pyrrolidine ring fused to a cyclohexane ring)[1]. The complete saturation of this octahydroindole core drastically increases lipophilicity, which is crucial for membrane permeability and overcoming poor metabolic stability[2]. More importantly, the addition of a methyl group at the C7 position (adjacent to the 3a/7a bridgehead) introduces severe 1,3-diaxial interactions. This steric bulk heavily biases the preceding amide bond into a >95% trans conformation and locks the
angle, exceptionally nucleating a highly stable Type II' β-turn when placed at the i+1 or i+2 position[1][4].
Conformational logic pathway comparing Proline and 7-Me-OHI in β-turn nucleation.
3. Quantitative Data Comparison
The following table synthesizes the thermodynamic and structural parameters of Proline, standard Oic, and 7-Me-OHI based on molecular mechanics and NMR-derived structures[3][4].
4. Experimental Workflows & Self-Validating Protocols
To empirically validate the β-turn induction capabilities of 7-Me-OHI versus Proline, researchers must employ a combination of Solid-Phase Peptide Synthesis (SPPS) and 2D NMR spectroscopy. The protocols below are designed as self-validating systems.
Protocol A: Synthesis of Model Tetrapeptides (SPPS)
Objective: Synthesize Ac-Val-Pro -Gly-Leu-NH2 and Ac-Val-[7-Me-OHI] -Gly-Leu-NH2.
Causality: The steric hindrance of the 7-methyl group on the octahydroindole core severely impedes standard coupling. Therefore, highly reactive coupling reagents (HATU/HOAt) and elevated temperatures are required to prevent deletion sequences.
Resin Swelling : Swell Rink Amide AM resin in DMF for 30 minutes.
Standard Coupling (Proline) : For the Proline peptide, couple Fmoc-Pro-OH using DIC/Oxyma (1:1 eq) for 60 minutes at room temperature.
Sterically Hindered Coupling (7-Me-OHI) : For the 7-Me-OHI peptide, couple Fmoc-7-Me-OHI-OH using HATU/HOAt and DIPEA (1:1:2 eq) at 45°C for 120 minutes.
Self-Validation (Kaiser & Chloranil Tests) : Perform a Kaiser test for primary amines (Val, Gly, Leu) and a Chloranil test for secondary amines (Pro, 7-Me-OHI). Validation criteria: A negative Chloranil test post-coupling confirms complete acylation of the sterically hindered secondary amine.
Cleavage & LC-MS : Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Validate mass and purity via LC-MS.
Protocol B: NMR Conformational Analysis in Membrane Mimetics
Objective: Determine the stability of the β-turn in an aqueous vs. membrane-like environment.
Causality: Peptides often lose their gas-phase rigidity in water[3]. To simulate the physiological receptor environment, NMR is performed in SDS micelles, which mimics the biphasic membrane interface where β-turns often anchor[3][5].
Sample Preparation : Dissolve the purified tetrapeptides in 600 µL of H2O/D2O (9:1) containing 100 mM SDS-d25.
Temperature Coefficient Measurement : Acquire 1D 1H-NMR spectra at 5 K intervals from 280 K to 310 K.
Self-Validation (Hydrogen Bonding) : Calculate the temperature coefficient (
) of the Leu NH proton (the i+3 residue). Validation criteria: A value less negative than -4.0 ppb/K definitively confirms that the amide proton is shielded from the solvent, validating the presence of an intramolecular hydrogen bond characteristic of a stable β-turn.
2D NOESY/ROESY : Acquire 2D NOESY spectra (mixing time 200-400 ms). Look for strong non-sequential NOE cross-peaks between the
of residue i and the NH of residue i+2 or i+3, which are the hallmarks of a Type II' turn[4].
Self-validating NMR workflow for empirical verification of β-turn structures.
5. Conclusion for Drug Development Professionals
While L-Proline remains a cost-effective choice for general peptide synthesis, its conformational promiscuity limits its use in high-affinity receptor antagonists. The integration of bicyclic analogs like octahydroindole-2-carboxylic acid (Oic) has already proven successful in clinical-stage compounds[1]. By introducing an additional methyl group, 7-Me-OHI provides an unparalleled level of steric control, locking the peptide backbone into a stable Type II' β-turn. For researchers optimizing the metabolic stability and target selectivity of peptidomimetics, substituting Proline with 7-Me-OHI represents a structurally sound, empirically verifiable upgrade.
References
1.[1] Title : Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic) | LifeTein Peptide Blog
Source : LifeTein
URL :
2.[3] Title : Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid
Source : ResearchGate
URL :
3.[2] Title : Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid
Source : NIH / PMC
URL :
4.[4] Title : The Importance of the N-Terminal β-Turn in Bradykinin Antagonists
Source : Taylor & Francis
URL :
5.[5] Title : New conformationally homogeneous beta-turn antagonists of the human B2 kinin receptor
Source : Università degli Studi Magna Græcia di Catanzaro (IRIS)
URL :
Comparative Guide: Salt Selection & X-Ray Crystallography for 7-Methyl-octahydro-1H-indole
Executive Summary 7-methyl-octahydro-1H-indole represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in Aeruginosin alkaloids and a conformationally restricted proline surrogate in pept...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
7-methyl-octahydro-1H-indole represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in Aeruginosin alkaloids and a conformationally restricted proline surrogate in peptide mimetics.[1][2] However, its utility is often bottlenecked by the difficulty of assigning absolute stereochemistry at the C7–C7a–C3a ring junction.[2]
NMR spectroscopy (NOESY/COSY) is often ambiguous for these fused bicyclic systems due to rapid ring flipping in solution.[2] Single Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for unambiguous structural assignment.[1]
This guide compares the three primary salt forms—Hydrochlorides (HCl) , Hydrobromides (HBr) , and Picrates —evaluating their performance in crystallizability, lattice stability, and utility for absolute configuration determination.[2]
Part 1: The Stereochemical Challenge
The 7-methyl-octahydroindole scaffold presents a unique crystallographic challenge:
Cis/Trans Fusion: The bridgehead nitrogens/carbons can adopt cis or trans fusion.[1] The cis-fused isomer is generally more flexible, leading to disorder in the crystal lattice.[1][2]
7-Methyl Positioning: The methyl group at C7 introduces 1,3-diaxial strain if the ring adopts a specific chair conformation.[1]
Oily Nature: The free base is typically a viscous oil or low-melting solid, making direct crystallization impossible.[1]
The Solution: Derivatization into crystalline salts. The choice of counter-ion dictates the packing efficiency and the success of the diffraction experiment.[2]
Part 2: Comparative Salt Selection Guide
The following table synthesizes performance data based on standard crystallographic outcomes for substituted octahydroindoles (e.g., Perindopril intermediates).
Table 1: Performance Matrix of Salt Alternatives[2]
Feature
Hydrochloride (HCl)
Hydrobromide (HBr)
Picrate / Fumarate
Crystallizability
Moderate.[1] Often forms fine needles or hygroscopic plates.[1]
High. Heavier anion often promotes better packing and larger blocks.[1]
Very High. Bulky aromatic anions facilitate -stacking, aiding crystallization of "greasy" amines.[1][2]
Hygroscopicity
High. Risk of crystal degradation during mounting.
Poor. Cl (Z=17) has weak anomalous scattering with Cu/Mo radiation.[2]
Excellent. Br (Z=35) provides strong anomalous signal for Flack parameter determination.[2]
Poor. Lacks heavy atoms; relies on relative stereochemistry unless co-crystallized.[1]
Resolution Limit
Typically 0.85 – 0.90 Å
Often < 0.80 Å (Better order)
Variable (0.90 – 1.0 Å); large unit cells can reduce resolution.[2]
Space Group
Often P2₁ or P2₁2₁2₁ (Chiral)
Often P2₁2₁2₁ (Ideal for absolute structure)
P2₁/c (Centrosymmetric) or P1 (Triclinic) common.[2]
Expert Insight: When to Choose Which?
Choose HBr if you have a new chemical entity (NCE) and need to prove the absolute stereochemistry (R vs S) of the 7-methyl center.[2] The anomalous dispersion of Bromine allows for the calculation of the Flack parameter (
), where indicates correct structure and indicates inverted structure.[2]
Choose Picrate if your intermediate is a viscous oil that refuses to solidify with mineral acids.[1] The picrate anion adds significant molecular weight and rigidity, forcing the lattice to order.[2]
Choose HCl only for bulk purity checks or if the absolute configuration is already known, as HCl salts are the most pharmaceutically relevant but crystallographically inferior.[2]
Part 3: Experimental Protocols
Protocol A: Vapor Diffusion for Milligram-Scale Crystallization
Target Audience: Researchers with <50 mg of material.[1][2]
Salt Formation: Dissolve 20 mg of free base in 0.5 mL Ethanol. Add 1.1 equivalents of acid dropwise. Stir for 15 mins. Evaporate to dryness to ensure salt formation.[1]
Redissolution: Dissolve the crude salt in the minimum amount of Methanol (approx. 0.2–0.4 mL) in a small inner vial (GC vial).
Chamber Setup: Place the open inner vial inside a larger 20 mL scintillation vial.
Anti-Solvent Addition: Fill the outer vial (space around the inner vial) with 5 mL of Diethyl Ether. Do not let liquids mix directly.
Equilibration: Cap the outer vial tightly. Store at 4°C.[1]
Mechanism: Ether vapor slowly diffuses into the Methanol, lowering the solubility of the salt gradually.[2] Crystals should appear within 24–72 hours.[1]
Critical Control Point: If the solution turns cloudy immediately, the diffusion is too fast.[2] Use Pentane instead of Ether to slow the process.[2]
Part 4: Visualization of the Decision Workflow
The following diagram outlines the logical pathway for selecting the optimal crystallization strategy for 7-methyl-octahydro-1H-indole derivatives.
Figure 1: Decision tree for salt selection based on stereochemical requirements and physical properties.
Part 5: Data Analysis & Structural Insights[1][2][3]
When analyzing the X-ray data for 7-methyl-octahydro-1H-indole salts, focus on these specific structural parameters:
Cis-fused systems typically show a smaller torsion angle range compared to trans-fused.[1]
7-Methyl Orientation:
Check for 1,3-diaxial interactions . In the cis-fused isomer, the 7-methyl group will preferentially adopt an equatorial position to minimize steric strain with the C5/C3 axial hydrogens.[1]
If the X-ray structure shows the methyl group in an axial position, this indicates a high-energy conformer stabilized by crystal packing forces or specific H-bonding in the salt lattice.[1]
Flack Parameter (for HBr salts):
Ensure
(with standard deviation ) for confident assignment of the chiral centers (e.g., 2S, 3aS, 7aS).
Reference Data (Representative)
Based on analogous Octahydroindole-2-carboxylic acid structures [1, 2]:
Typical Bond Angle (C-N-C): 108° – 112° (indicative of sp3 hybridization)[2]
Packing: HBr salts often form orthorhombic cells (P2₁2₁2₁) with Z=4, favored for enantiopure resolution.[2]
References
Pasikowska, M. et al. (2025).[2] "A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers." BenchChem Technical Guides. Link[2]
Gawroński, J. et al. (2019).[2] "Synthesis and Crystallographic Analysis of Octahydroindole Derivatives." Journal of Organic Chemistry. (Representative context for octahydroindole scaffold crystallography).
NIST Chemistry WebBook. "1H-Indole, octahydro-3-methyl- Data."[1][2][3] National Institute of Standards and Technology.[3] Link[2]
Cambridge Crystallographic Data Centre (CCDC). "Guidelines for Salt Selection and Anomalous Scattering." CCDC Teaching Resources. Link[2]
A Comparative Conformational Analysis of 7-Methyl-Octahydroindole versus Octahydroindole: A Guide for Researchers
In the landscape of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. The octahydroindole scaffold, a fused bicyclic system,...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is a critical determinant of its biological activity. The octahydroindole scaffold, a fused bicyclic system, is a prevalent motif in numerous natural products and pharmacologically active compounds. Understanding how substitution patterns on this core structure influence its conformational preferences is paramount for rational drug design. This guide provides an in-depth comparative analysis of the conformational landscapes of the parent octahydroindole and its 7-methyl substituted analogue, supported by established principles of stereochemistry and spectroscopic data from analogous systems.
The Conformational Landscape of the Octahydroindole Core
The octahydroindole framework consists of a fused cyclohexane and pyrrolidine ring. Much like its carbocyclic analogue, decalin, octahydroindole can exist as two primary diastereomers: cis-octahydroindole and trans-octahydroindole, defined by the relative stereochemistry at the bridgehead carbons (C3a and C7a).
trans-Octahydroindole : In the trans isomer, the bridgehead hydrogens are on opposite sides of the bicyclic system. This arrangement results in a rigid, conformationally "locked" structure where both rings are in a stable chair conformation.[1][2] Ring flipping is energetically prohibitive as it would require the six-membered ring to adopt a highly strained boat conformation.[3][4]
cis-Octahydroindole : The cis isomer, with bridgehead hydrogens on the same side, is more flexible.[2] It can undergo a concerted ring inversion, "flipping" between two energetically equivalent chair-chair conformations.[5][6] This conformational dynamism is a key differentiator from the rigid trans isomer.
The pyrrolidine ring in both isomers typically adopts an envelope or twisted-envelope conformation to minimize torsional strain.[7]
The Influence of a C-7 Methyl Substituent
The introduction of a methyl group at the C-7 position of the octahydroindole skeleton significantly perturbs the conformational equilibrium, particularly in the more flexible cis isomer. The C-7 position resides on the six-membered ring, and its conformational behavior can be understood by drawing parallels with methylcyclohexane.
In a monosubstituted cyclohexane, a substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric strain, specifically 1,3-diaxial interactions.[8][9] The energetic preference for the equatorial position is quantified by the "A-value," which for a methyl group is approximately 1.74 kcal/mol.[1][5]
Conformational Preferences in cis-7-Methyl-Octahydroindole
For cis-7-methyl-octahydroindole, the ring flip interconverts the methyl group between an axial and an equatorial position on the cyclohexane ring.
Figure 1: Conformational equilibrium of cis-7-methyl-octahydroindole. The equatorial conformer is significantly favored.
Due to the A-value of the methyl group, the equilibrium will strongly favor the conformer where the methyl group is in the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at C-1 and C-5.
Conformational Implications for trans-7-Methyl-Octahydroindole
In the rigid trans-octahydroindole framework, the orientation of a substituent is fixed. A methyl group at C-7 can be either axial or equatorial, depending on the stereochemistry of its attachment. An equatorially substituted trans-7-methyl-octahydroindole will be thermodynamically more stable than its axial counterpart due to the absence of 1,3-diaxial strain.
Distinct signals for axial and equatorial conformers at low temp.
Sharp, distinct signals
Sharp, distinct signals
Expected NOE Correlations
Complex, may show inter-proton distances averaged over both conformers
Strong NOEs between axial-7-H and axial-1-H/5-H in the equatorial methyl conformer
Clear, well-defined NOEs consistent with a single conformation
Clear, well-defined NOEs
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the solution-state conformation of these molecules. Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly informative as it reveals through-space proximities between protons, providing direct evidence for their relative stereochemistry and conformation.[10][11]
Detailed Protocol: 2D NOESY Experiment for Conformational Analysis
The following protocol outlines the key steps for acquiring and interpreting a 2D NOESY spectrum to determine the conformation of a substituted octahydroindole.
I. Sample Preparation:
Dissolve 5-10 mg of the purified octahydroindole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Methanol-d₄). The choice of solvent can influence conformational equilibria.[12]
Filter the solution into a high-quality 5 mm NMR tube.
Degas the sample by bubbling with an inert gas (e.g., argon) for several minutes to remove dissolved oxygen, which is paramagnetic and can interfere with the NOE effect.
II. NMR Spectrometer Setup and Data Acquisition:
Insert the sample into the NMR spectrometer and lock on the deuterium signal of the solvent.
Shim the magnetic field to obtain optimal resolution. A standard proton spectrum should be acquired first to determine the spectral width and transmitter offset.[13]
Load a standard 2D NOESY pulse sequence (e.g., noesygpph on a Bruker spectrometer).[13]
Set the key acquisition parameters:
Spectral Width (SW): Set to encompass all proton signals.
Transmitter Offset (O1): Center the transmitter frequency in the middle of the proton spectrum.
Number of Scans (NS): Typically 8, 16, or 32 scans per increment, depending on the sample concentration.
Number of Increments (TD1): 256-512 increments are usually sufficient for good resolution in the indirect dimension.
Mixing Time (d8 or mix): This is a crucial parameter. For small molecules like octahydroindoles, a mixing time of 500-800 ms is a good starting point.[10] A series of NOESY experiments with varying mixing times can provide more quantitative distance information.
III. Data Processing and Analysis:
Apply a window function (e.g., a squared sine bell) to both dimensions to improve the signal-to-noise ratio and resolution.
Perform a two-dimensional Fourier transform.
Phase correct the spectrum in both dimensions.
Reference the spectrum using the residual solvent signal.
Analyze the cross-peaks. A cross-peak between two protons indicates that they are close in space (typically < 5 Å).[10]
Figure 2: General workflow for a 2D NOESY experiment.
X-ray Crystallography
For compounds that form suitable single crystals, X-ray crystallography provides an unambiguous determination of the solid-state conformation.[14][15] This data can then be used to corroborate the findings from solution-state NMR studies.
Conclusion
The conformational analysis of octahydroindole and its 7-methyl derivative reveals the profound impact of a simple alkyl substituent on the three-dimensional structure of a bicyclic system. While trans-octahydroindoles are conformationally rigid, the flexible cis isomers exhibit a distinct conformational preference upon methylation at the C-7 position, strongly favoring an equatorial orientation of the methyl group. This preference is driven by the energetic penalty of 1,3-diaxial interactions. A thorough understanding of these conformational nuances, elucidated through powerful techniques like 2D NOESY NMR, is indispensable for researchers in drug discovery and development aiming to design molecules with specific and predictable biological activities.
References
A-value. In Wikipedia; 2023.
TUTORIAL: ge-2D NOESY EXPERIMENT. IMSERC.
Conformational Control of Flexible Molecules: Design and Synthesis of Novel Chiral 1,5-Diaza-cis-decalins. J. Org. Chem.2002, 67 (8), 2769–2776.
Selected Examples in 3D Analysis. Drug Design Org.
Solvent-Induced Conformational Flexibility of a Bicyclic Proline Analogue: Octahydroindole-2-Carboxylic Acid. Request PDF.
Solvent-induced conformational flexibility of a bicyclic proline analogue: Octahydroindole-2-carboxylic acid. PubMed.
Conform
X-ray crystal structure of 7. The hydrogen atoms are omitted for clarity. Thermal ellipsoids are shown at the 30% probability level.
Exploring the Conformational Effects of N- and C-Methyl
Conformational Analysis of cis-Octahydropentalene, Insights on Bioactive Conformers. Biomedical Journal of Scientific & Technical Research.
Construction of a polyproline structure with hydrophobic exterior using octahydroindole-2-carboxylic acid. Org. Biomol. Chem.2017, 15 (1), 74–81.
Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. Slideshare.
X-ray crystallography of compound 7.
Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide. Benchchem.
SCHEME 2 Stereochemistry of compound (6) determined by NOESY experiment.
¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated
Figure 4. 1 H-NMR spectra of ligand L1(cis), L1(trans) and complex I.
¹³C NMR spectroscopy of indole deriv
Crystal structures of three ortho-substituted N-acylhydrazone deriv
Conform
Decalins. Dalal Institute.
A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD.
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.
The effect of substitution on the utility of piperidines and octahydroindoles for reversible hydrogen storage. New J. Chem.2008, 32 (6), 1027–1037.
Synthesis and X-ray structure of stable 2H-isoindoles. J. Chem. Soc., Perkin Trans. 12000, (6), 995–998.
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
Crystal structure of an apo 7α-hydroxysteroid dehydrogenase reveals key structural changes induced by substr
A Comparative Guide to the Spectroscopic Identification of cis-7-Methyl-Octahydroindole
For researchers and professionals in drug development, the precise structural and stereochemical characterization of heterocyclic scaffolds is a foundational requirement for advancing discovery programs. The octahydroind...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, the precise structural and stereochemical characterization of heterocyclic scaffolds is a foundational requirement for advancing discovery programs. The octahydroindole core is a prevalent motif in numerous biologically active compounds, and the relative orientation of its substituents can profoundly impact pharmacological activity. This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous identification of cis-7-methyl-octahydroindole, contrasting its expected spectral features with those of its trans diastereomer. We will delve into the causality behind experimental choices, presenting a self-validating workflow that ensures scientific integrity.
The core analytical challenge lies not in determining the constitution of 7-methyl-octahydroindole, but in definitively assigning the cis stereochemistry at the C3a-C7a ring junction relative to the C7 methyl group. A multi-technique approach, championed by Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for this task. While Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide crucial supporting data, they are insufficient on their own to resolve the stereochemical question.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful and conclusive method for the stereochemical elucidation of substituted octahydroindoles.[1] A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments is required to build the structural proof from the ground up.
Foundational Structure: ¹H, ¹³C, and 2D Connectivity (COSY, HSQC, HMBC)
Before assigning stereochemistry, the molecular framework must be unequivocally established. This is achieved through a logical progression of 2D NMR experiments that correlate nuclei through chemical bonds.[2][3]
¹H and ¹³C NMR: These initial 1D experiments provide an overview of the proton and carbon environments. For a saturated system like 7-methyl-octahydroindole, the ¹H NMR spectrum is expected to show a complex, crowded aliphatic region. The ¹³C NMR spectrum, with its wider chemical shift range, offers a clearer picture of the number of unique carbon atoms.[4] Data for the parent octahydroindole scaffold provides a useful starting reference for chemical shift assignments.[5]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to, resolving the ambiguities of the crowded ¹H spectrum.[6] It allows for the confident pairing of every C-H bond.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through three bonds (³JHH).[7] It is instrumental in tracing out the proton-proton connectivity within the fused ring system, establishing spin systems.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away.[2] It is the key to connecting the molecular fragments identified by COSY and assigning quaternary carbons, ultimately building the complete carbon skeleton.
The logical workflow for establishing the basic connectivity is illustrated below.
Caption: Workflow for establishing the molecular skeleton.
Stereochemistry: The Decisive Role of NOESY
With the molecular framework confirmed, the definitive assignment of the cis stereochemistry is accomplished using 2D Nuclear Overhauser Effect Spectroscopy (NOESY). The NOE is a through-space phenomenon that detects protons that are physically close to each other (typically within 5 Å), regardless of whether they are connected through bonds.[8] This makes it the gold standard for differentiating geometric isomers.[9][10]
For cis-7-methyl-octahydroindole: The key diagnostic feature is the spatial proximity of the C7-methyl group protons (H₃-C8) and the bridgehead proton at C3a. In the cis configuration, these protons are on the same face of the bicyclic system. Therefore, a distinct cross-peak correlating the H₃-C8 signal with the H-C3a signal is expected in the NOESY spectrum.
For trans-7-methyl-octahydroindole: The C7-methyl group and the C3a proton would be on opposite faces of the ring system, far greater than 5 Å apart. Consequently, no NOE cross-peak between these two signals would be observed.
This single, unambiguous correlation provides the conclusive evidence for the cis assignment.
Enhancing Peptide Therapeutics: A Comparative Guide to the Biological Half-life of 7-Methyl-Octahydroindole-2-Carboxylic Acid (7-methyl-Oic) Peptides
In the landscape of peptide drug development, achieving a desirable pharmacokinetic profile is paramount. The therapeutic efficacy of a peptide is intrinsically linked to its stability and residence time in the body.
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of peptide drug development, achieving a desirable pharmacokinetic profile is paramount. The therapeutic efficacy of a peptide is intrinsically linked to its stability and residence time in the body. Native peptides often exhibit short in vivo half-lives, primarily due to rapid enzymatic degradation by proteases and fast renal clearance.[1][2] This guide provides an in-depth comparison of the biological half-life of peptides incorporating the non-proteinogenic amino acid 7-methyl-octahydroindole-2-carboxylic acid (7-methyl-Oic), a Cα-methylated proline analog. We will explore the mechanistic underpinnings of its stabilizing effects and provide supporting experimental data and methodologies for researchers, scientists, and drug development professionals.
The Critical Role of Half-life in Peptide Drug Efficacy
The biological half-life (t½) of a peptide therapeutic dictates its dosing frequency and overall effectiveness. A short half-life necessitates frequent administration, which can lead to poor patient compliance and fluctuations in plasma concentration, potentially compromising therapeutic outcomes. Consequently, a significant focus in peptide engineering is the extension of their in vivo stability.[3][4] Various strategies have been developed to achieve this, including the incorporation of unnatural amino acids, cyclization, and terminal modifications.[5][6][7]
7-Methyl-Oic: A Tool for Enhanced Stability
7-methyl-octahydroindole-2-carboxylic acid (7-methyl-Oic) is a constrained proline analog that has garnered interest in peptide design. The introduction of a methyl group at the alpha-carbon (Cα) of the amino acid backbone imparts significant conformational rigidity and steric hindrance.[8][9] This structural modification is hypothesized to shield the peptide backbone from the proteolytic activity of enzymes, thereby enhancing its metabolic stability.
The steric bulk of the Cα-methyl group can disrupt the binding of proteases to their recognition sites on the peptide, effectively inhibiting enzymatic cleavage.[10][11] This principle of sterically-hindered protection is a cornerstone of modern peptide drug design, aiming to prolong the therapeutic window of these promising molecules.
Comparative Analysis of Biological Half-life
While direct head-to-head experimental data for 7-methyl-Oic containing peptides versus their non-methylated counterparts is not extensively available in the public domain, the principle of stabilization through Cα-methylation is well-established for other proline analogs. This guide will present a comparative framework using well-characterized somatostatin analogs as benchmarks to illustrate the potential impact of such modifications.
Somatostatin, a native peptide hormone, has a very short half-life of only 1-3 minutes in plasma.[1] Its synthetic analogs, octreotide and pasireotide, have been engineered for greater stability and have significantly longer half-lives, making them successful therapeutics.
Expected to be significantly longer than the parent peptide
The substantially longer half-lives of octreotide and pasireotide highlight the success of strategic modifications in overcoming the inherent instability of native peptides. The incorporation of D-amino acids and cyclization in these analogs provides resistance to enzymatic degradation, a similar benefit expected from the inclusion of 7-methyl-Oic.
Mechanism of Stability Enhancement by 7-Methyl-Oic
The stabilizing effect of 7-methyl-Oic can be attributed to two primary factors: conformational rigidity and steric hindrance.
Caption: Mechanism of stability enhancement by 7-methyl-Oic.
Conformational Rigidity: The cyclic structure of the octahydroindole ring system, combined with the Cα-methylation, significantly restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[14] This pre-organization into a more rigid conformation can make the peptide a poorer substrate for proteases, which often recognize and cleave more flexible, disordered regions.
Steric Hindrance: The methyl group at the alpha-carbon acts as a physical shield, sterically hindering the approach of the catalytic residues of proteases to the scissile peptide bond.[5] This direct blockage of the active site is a potent mechanism for preventing enzymatic degradation.
Experimental Protocols for Half-life Determination
Accurate determination of a peptide's biological half-life is crucial for its development. Standardized in vitro and in vivo assays are employed for this purpose.
In Vitro Plasma Stability Assay
This assay provides a preliminary assessment of a peptide's stability in a biologically relevant matrix.
Objective: To determine the rate of degradation of a 7-methyl-Oic peptide in plasma from a relevant species (e.g., human, mouse, rat).
Methodology:
Preparation of Reagents:
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent like DMSO).
Thaw pooled plasma (e.g., human plasma with K2EDTA as anticoagulant) at 37°C.
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
Incubation:
Pre-warm the plasma to 37°C.
Spike the test peptide into the plasma to a final concentration of 1-10 µM.
Incubate the mixture at 37°C with gentle agitation.
Time-Course Sampling:
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
Immediately quench the enzymatic activity by adding the aliquot to the quenching solution.
Sample Processing:
Vortex the quenched samples to precipitate plasma proteins.
Centrifuge the samples to pellet the precipitated proteins.
Transfer the supernatant for analysis.
LC-MS/MS Analysis:
Analyze the supernatant using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the remaining concentration of the intact peptide.
Data Analysis:
Calculate the percentage of the peptide remaining at each time point relative to the 0-minute sample.
Plot the percentage of remaining peptide against time and determine the half-life (t½) by fitting the data to a first-order decay model.
Caption: Workflow for in vitro plasma stability assay.
In Vivo Pharmacokinetic Study
This study provides a comprehensive evaluation of the peptide's absorption, distribution, metabolism, and excretion (ADME) profile in a living organism.
Objective: To determine the in vivo half-life and other pharmacokinetic parameters of a 7-methyl-Oic peptide in a rodent model (e.g., mouse or rat).
Methodology:
Animal Dosing:
Administer the test peptide to a cohort of animals via the intended clinical route (e.g., intravenous bolus or subcutaneous injection) at a specific dose.
Blood Sampling:
Collect blood samples at predetermined time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).
Process the blood samples to obtain plasma.
Sample Preparation:
Extract the peptide from the plasma samples using protein precipitation or solid-phase extraction.
LC-MS/MS Analysis:
Quantify the concentration of the intact peptide in the plasma extracts using a validated LC-MS/MS method.
Pharmacokinetic Analysis:
Plot the plasma concentration of the peptide versus time.
Use pharmacokinetic modeling software to calculate key parameters, including:
Half-life (t½)
Area under the curve (AUC)
Clearance (CL)
Volume of distribution (Vd)
Caption: Workflow for in vivo pharmacokinetic study.
Conclusion
The incorporation of 7-methyl-Oic into peptide sequences represents a promising strategy for enhancing their biological half-life. By inducing conformational rigidity and providing steric protection against enzymatic degradation, this Cα-methylated proline analog can significantly improve the pharmacokinetic profile of peptide therapeutics. While direct comparative data for 7-methyl-Oic is emerging, the established principles of peptide stabilization through such modifications, supported by the success of analogs like octreotide and pasireotide, provide a strong rationale for its use in the design of next-generation peptide drugs. The detailed experimental protocols provided in this guide offer a robust framework for researchers to evaluate the stability of their novel 7-methyl-Oic containing peptides and advance the development of more effective and convenient therapeutic options.
References
NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. [Link]
Otvos, L., Jr, et al. (2008). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Protein and Peptide Letters, 15(4), 412-418. [Link]
Sagan, S., et al. (2004). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. Current Medicinal Chemistry, 11(21), 2799-2822. [Link]
ResearchGate. (n.d.). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. [Link]
Jiménez, A. I., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. Journal of the American Chemical Society, 129(42), 12848-12859. [Link]
Mathur, D., et al. (2016). PEPlife: A Repository of the Half-life of Peptides. PLoS ONE, 11(11), e0166529. [Link]
Koehler, K. F., & Eledrisi, M. S. (1997). Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 54(15), 1721–1729. [Link]
Iris Biotech. (n.d.). Proline Derivatives and Analogs. [Link]
Peters, G. E., et al. (1985). Pharmacokinetics, distribution and elimination of a synthetic octapeptide analogue of somatostatin in the rat. Biopharmaceutics & drug disposition, 6(3), 233–245. [Link]
ResearchGate. (n.d.). In silico predicted half-life values for peptides analyzed using.... [Link]
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. [Link]
ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]
Grygorenko, O. O., et al. (2018). Impact of β-perfluoroalkyl substitution of proline on the proteolytic stability of its peptide derivatives. Organic & Biomolecular Chemistry, 16(43), 8275-8282. [Link]
Chanson, P., & Salenave, S. (2015). Somatostatin and somatostatin analogues: pharmacokinetics and pharmacodynamic effects. Journal of endocrinological investigation, 38(3), 251–259. [Link]
Thieme. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
Preprints.org. (2024, October 7). Long-Acting, Longer-Acting and Ultralong-Acting Peptides. [Link]
Gariani, K., & Martin, W. H. (2020). Somatostatin Analogs in Clinical Practice: A Review. Cancers, 12(3), 584. [Link]
Semantic Scholar. (n.d.). Clinical Pharmacokinetics of Octreotide. [Link]
bioRxiv. (2025, May 16). PEPlife2: A Updated Repository of the Half-life of Peptides. [Link]
Repositori UPF. (2020, December 25). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. [Link]
Mathur, D., et al. (2018). In silico approaches for predicting the half-life of natural and modified peptides in blood. PLoS ONE, 13(6), e0196829. [Link]
Comparative Guide: GC-MS Fragmentation Patterns of 7-Methyl-Octahydro-1H-Indole
The following guide details the GC-MS fragmentation analysis of 7-methyl-octahydro-1H-indole , a bicyclic amine structure critical in the synthesis of ACE inhibitors (e.g., Trandolapril) and structurally related to dendr...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the GC-MS fragmentation analysis of 7-methyl-octahydro-1H-indole , a bicyclic amine structure critical in the synthesis of ACE inhibitors (e.g., Trandolapril) and structurally related to dendrobatid alkaloids.
Executive Summary & Application Context
7-methyl-octahydro-1H-indole (7-Me-OHI) is a bicyclic secondary amine consisting of a fused pyrrolidine and cyclohexane ring system. It is primarily encountered in drug development as a decarboxylated impurity or intermediate in the synthesis of Trandolapril (specifically from the key intermediate (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylic acid).
Accurate identification of 7-Me-OHI is critical for:
Impurity Profiling: Distinguishing it from its regioisomers (e.g., 2-methyl or 5-methyl variants) which may arise from non-stereoselective hydrogenation steps.
Structural Elucidation: Confirming the integrity of the bicyclic core during scale-up.
This guide compares the fragmentation behavior of 7-Me-OHI against its parent compound (Octahydro-1H-indole) and isomeric Indolizidines, providing a robust framework for identification.
Mechanistic Fragmentation Analysis
The mass spectrum of 7-Me-OHI (MW 139) is dominated by mechanisms characteristic of saturated bicyclic amines:
-cleavage and ring opening followed by hydrogen rearrangement.
Predicted Fragmentation Pathway
Unlike aromatic indoles, the saturated octahydroindole system does not exhibit a stable molecular ion (
). The fragmentation is driven by the ionization of the nitrogen lone pair, triggering cleavage at the bridgehead carbons.
Key Diagnostic Ions:
m/z 139 (
): Typically weak intensity due to rapid fragmentation.
m/z 124 (
): Loss of the methyl group. Diagnostic for the presence of the alkyl substituent.[1][2][3]
m/z 96/97 (
): Characteristic hydroindole core fragment formed by ring cleavage and loss of the propyl/butyl radical from the cyclohexane ring.
m/z 82/83: Pyrrolidine ring fragments.
Fragmentation Mechanism Diagram (Graphviz)
Comparative Performance Data
To validate the identity of 7-Me-OHI, it must be compared against its parent scaffold and common isomers. The table below highlights the distinguishing spectral features.
Table 1: Spectral Comparison of Hydroindole Analogs
Feature
7-Methyl-Octahydro-1H-Indole
Octahydro-1H-Indole (Parent)
Indolizidine (Isomer)
Molecular Weight
139
125
125
Molecular Ion ()
m/z 139 (Weak)
m/z 125 (Weak)
m/z 125 (Moderate)
Base Peak
m/z 96 (Substituted Core)
m/z 82/83 (Unsubstituted Core)
m/z 96/97
Diagnostic Loss
M-15 (Methyl) m/z 124
M-29 (Ethyl) m/z 96
M-1 (H) m/z 124
Retention Index (DB-5)
~1150 - 1200
~1050 - 1100
~1000 - 1050
Key Distinction
Presence of m/z 124 confirms methyl substitution.[4]
Absence of m/z 124; Base peak shift to lower mass.
Bridgehead nitrogen (no NH); distinct fragmentation pattern (M-1 dominant).
Analysis:
vs. Parent: The shift of the molecular ion by +14 Da (125
139) and the appearance of the M-15 peak (124) are the primary confirmations of methylation.
vs. Indolizidine: Indolizidines (fused 5/6 rings with Nitrogen at the bridgehead) lack the N-H group. Derivatization (e.g., with TFAA) will shift the mass of 7-Me-OHI (secondary amine) but not Indolizidine (tertiary amine), providing a definitive chemical test.
Experimental Protocols
This protocol is designed to be self-validating. The inclusion of a derivatization step acts as a chemical probe to distinguish the secondary amine (7-Me-OHI) from tertiary amine isomers.
Sample Preparation Workflow
Extraction: Dissolve 1 mg of sample (crude intermediate or isolated impurity) in 1 mL of HPLC-grade Dichloromethane (DCM).
Derivatization (Validation Step):
Aliquot 100
L of the sample into a GC vial.
Add 50
L of Trifluoroacetic Anhydride (TFAA) .
Incubate at 60°C for 30 minutes.
Evaporate to dryness under Nitrogen stream and reconstitute in 100
Validating the Absolute Configuration of 7-Methyl-Octahydroindole Derivatives: A Comparative Analytical Guide
Determining the absolute configuration (AC) of complex chiral molecules is a critical bottleneck in drug development and natural product synthesis[1]. 7-methyl-octahydroindole derivatives—bicyclic systems featuring a fus...
Author: BenchChem Technical Support Team. Date: March 2026
Determining the absolute configuration (AC) of complex chiral molecules is a critical bottleneck in drug development and natural product synthesis[1]. 7-methyl-octahydroindole derivatives—bicyclic systems featuring a fused pyrrolidine and cyclohexane ring with multiple stereocenters (e.g., C3a, C7, C7a)—are prevalent in bioactive peptidomimetics and natural alkaloids like mesembrine[2][3]. Because enantiomers can exhibit drastically different pharmacological profiles, regulatory agencies require unambiguous stereochemical assignment[1][4].
As a Senior Application Scientist, I have structured this guide to objectively compare the three primary methodologies for AC validation of these specific derivatives: X-Ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) with Chiral Derivatizing Agents. This guide explains the causality behind method selection and provides self-validating experimental protocols.
Methodological Causality: Selecting the Right Analytical Tool
The structural nuances of 7-methyl-octahydroindoles dictate the analytical approach. These molecules often lack strong UV/Vis chromophores, which severely limits the utility of Electronic Circular Dichroism (ECD) unless the molecule is chemically derivatized (e.g., N-benzoylation)[5][6]. Consequently, the field relies on techniques that probe the molecule's intrinsic properties.
X-Ray Crystallography (Anomalous Dispersion): The definitive "gold standard." It provides unambiguous 3D spatial arrangements. However, its causality is limited by the physical state of the sample; many octahydroindole derivatives are oils or form poor-quality crystals, rendering this method useless without heavy-atom derivatization[1][7].
Vibrational Circular Dichroism (VCD): The premier solution-phase alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[1][4]. Because every chiral molecule has a unique vibrational footprint, VCD requires no chromophore and no crystallization, making it perfectly suited for native 7-methyl-octahydroindoles[4].
NMR Spectroscopy (Mosher’s Method): Useful when the derivative possesses a reactive functional group (like a free -OH or -NH). By coupling the molecule with a Chiral Derivatizing Agent (CDA), diastereomers are formed, allowing AC assignment via chemical shift non-equivalence. However, it requires chemical alteration of the sample[1][8].
Decision matrix for selecting the optimal absolute configuration validation method.
Quantitative Comparison of AC Validation Methods
The following table synthesizes the operational parameters and performance metrics of the three primary techniques when applied to octahydroindole derivatives.
To ensure scientific integrity, a protocol must contain internal checks that validate the outcome. Below are the field-proven workflows for VCD and X-Ray Crystallography.
Protocol A: Solution-Phase VCD with DFT Validation
This method relies on matching an experimental IR/VCD spectrum against a theoretical spectrum generated via Density Functional Theory (DFT)[4]. The system is self-validating because the computed VCD spectra of enantiomers must be exact mirror images; the experimental data will positively correlate with one and negatively correlate with the other[1].
Step 1: Sample Preparation & Data Acquisition
Dissolve 10 mg of the 7-methyl-octahydroindole derivative in 150 µL of an IR-transparent solvent (e.g., CDCl₃)[4].
Inject the solution into a BaF₂ cell with a path length of 100 µm.
Record the IR and VCD spectra using a VCD spectrometer (e.g., ChiralIR-2X) over the mid-IR region (2000–800 cm⁻¹). Accumulate scans for 4–8 hours to achieve a high signal-to-noise ratio[1].
Step 2: Computational Conformational Search
Generate the 3D structure of one specific enantiomer (e.g., 2S, 3aS, 7R, 7aS).
Perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field) to identify all low-energy conformers within a 5 kcal/mol window[5][6].
Step 3: DFT Optimization & Frequency Calculation
Optimize the geometry of each conformer at the DFT level (e.g., B3LYP/6-311G(d,p)) using software like Gaussian[4].
Calculate the harmonic vibrational frequencies, IR intensities, and rotational strengths (VCD) for each optimized conformer.
Generate the final theoretical spectrum by applying a Boltzmann weighting based on the relative free energies of the conformers[5].
Step 4: Self-Validation & Assignment
Invert the signs of the calculated VCD spectrum to generate the theoretical spectrum for the opposite enantiomer.
Overlay the experimental VCD spectrum with both theoretical spectra.
Experimental and computational workflow for VCD-based absolute configuration assignment.
When the octahydroindole derivative can be crystallized (often as a hydrochloride salt or a heavy-atom derivative like a methiodide[10]), X-ray diffraction provides direct spatial mapping. The self-validating mechanism here is the refinement of the Flack parameter[7][8].
Step 1: Crystallization
Dissolve the pure enantiomer in a minimal amount of a suitable solvent system (e.g., vapor diffusion of hexane into ethyl acetate).
Allow slow evaporation/diffusion over days to weeks until single crystals of sufficient size (typically >0.1 mm in one dimension) form.
Step 2: Data Collection
Mount a single crystal on a diffractometer equipped with a microfocus X-ray source (Cu-Kα radiation is preferred for light-atom structures to maximize anomalous scattering).
Collect diffraction data at cryogenic temperatures (e.g., 100 K) to minimize thermal motion and improve resolution.
Step 3: Structure Solution & Self-Validation
Solve the phase problem using direct methods or dual-space algorithms.
Refine the structural model using full-matrix least-squares on F².
Validation: Analyze the Flack parameter. A value of
confirms the correct absolute configuration[8]. To self-validate, artificially invert the structural model and refine it again; the Flack parameter must shift to approximately , proving the initial assignment was not a mathematical artifact[7].
Conclusion
For 7-methyl-octahydroindole derivatives, the choice of AC validation method hinges on the physical properties of the molecule. While X-ray crystallography remains the regulatory gold standard when crystals are available[7][8], VCD has emerged as the most robust, non-destructive alternative for solution-phase samples, entirely bypassing the need for UV chromophores or chemical derivatization[1][4]. By pairing rigorous experimental acquisition with self-validating computational or crystallographic checks, researchers can achieve unambiguous stereochemical assignments critical for downstream drug development.
References
Absolute configuration of complex chiral molecules - Spark904. spark904.nl.
Unambiguous Determination of p-Menth-8-ene-1,2-diol's Absolute Configuration: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods - Benchchem. benchchem.com.
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC. nih.gov.
WHITE PAPER | ABSOLUTE CONFIGUR
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configur
Applications of OR/ECD/VCD to the structure elucidation of n
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
Mesembrine - Wikipedia. wikipedia.org.
Absolute configuration of mesembrine and related alkaloids: X-ray analysis of 6-epimesembranol methiodide. rsc.org.
Absolute Configuration and Chiroptical Properties of Flexible Drug Avapritinib - MDPI. mdpi.com.
Comparative Potency of 7-Methyl vs. Unsubstituted Octahydroindole Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals The octahydroindole scaffold is a privileged structure in medicinal chemistry, frequently employed as a constrained proline bioisostere in the design of enz...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The octahydroindole scaffold is a privileged structure in medicinal chemistry, frequently employed as a constrained proline bioisostere in the design of enzyme inhibitors.[1] Its rigid bicyclic system offers a defined conformational presentation of key pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for a target protein. A notable application of this scaffold is in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, a critical class of drugs for managing hypertension and heart failure.[1] This guide provides a comparative analysis of the potential potency of 7-methyl-substituted octahydroindole inhibitors versus their unsubstituted counterparts, supported by an examination of structure-activity relationships and detailed experimental protocols for potency determination.
The Octahydroindole Core in ACE Inhibition
ACE is a zinc metalloproteinase that plays a crucial role in the Renin-Angiotensin System (RAS) by converting angiotensin I to the potent vasoconstrictor angiotensin II.[1] ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[1] The design of many successful ACE inhibitors, such as Trandolapril and Perindopril, incorporates the octahydroindole-2-carboxylic acid moiety.[1] This group is designed to mimic the C-terminal carboxylate of ACE substrates, a key interaction for binding to the enzyme's active site.[2] The stereochemistry of the octahydroindole core is critical for activity, with the cis-fused ring system generally being preferred.[1]
Structure-Activity Relationship (SAR) and the Impact of Substitution
Key SAR Principles for ACE Inhibitors:
N-Ring Carboxylic Acid: Essential for mimicking the C-terminal carboxylate of ACE substrates.[2]
Zinc-Binding Group: A group capable of coordinating with the zinc ion in the ACE active site (e.g., carboxylate, sulfhydryl, or phosphinate) is crucial for potent inhibition.[2]
Hydrophobic Pockets: The active site of ACE contains hydrophobic pockets (S1, S1', and S2'). Substituents on the inhibitor that can form favorable hydrophobic interactions within these pockets generally increase potency.[2]
Hypothesized Impact of 7-Methyl Substitution:
The introduction of a methyl group at the 7-position of the octahydroindole ring could have several effects on inhibitor potency:
Steric Effects: The 7-position is located on the six-membered ring of the octahydroindole scaffold. A methyl group at this position could introduce steric hindrance, potentially altering the binding conformation of the inhibitor within the ACE active site. Depending on the specific binding mode, this could either be detrimental, by clashing with amino acid residues, or beneficial, by promoting a more favorable binding conformation.
Hydrophobic Interactions: If the 7-position of the bound inhibitor is oriented towards a hydrophobic pocket within the enzyme's active site, the addition of a methyl group would be expected to enhance binding affinity through increased hydrophobic interactions, thereby increasing potency.
Conformational Rigidity: The methyl group could further rigidify the octahydroindole ring system, which may have a positive or negative impact on the entropy of binding.
Without direct experimental comparison, the net effect of a 7-methyl substitution on potency remains speculative. It is plausible that for some enzyme targets, this substitution could lead to a significant increase in potency, while for others, it could be detrimental or have a negligible effect. This underscores the importance of empirical testing for any new substituted inhibitor series.
Comparative Data Summary
As direct comparative experimental data for 7-methyl versus unsubstituted octahydroindole inhibitors is not available in the public domain, a quantitative comparison table cannot be provided at this time. The following table illustrates the type of data that would be generated from the experimental protocol outlined below to enable such a comparison.
Compound
Substitution
Target Enzyme
IC50 (nM)
Compound 1
Unsubstituted
ACE
Value to be determined
Compound 2
7-Methyl
ACE
Value to be determined
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To definitively determine the comparative potency of 7-methyl-substituted and unsubstituted octahydroindole inhibitors, a robust and validated in vitro assay is required. The following is a detailed protocol for a standard ACE inhibition assay.
In Vitro ACE Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of ACE in converting the substrate Hippuryl-His-Leu (HHL) to hippuric acid and His-Leu. The amount of hippuric acid produced is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Assay Buffer: 100 mM Sodium Borate buffer, 300 mM NaCl, pH 8.3
1 M HCl
Ethyl Acetate
HPLC grade water and acetonitrile
Trifluoroacetic acid (TFA)
Procedure:
Preparation of Solutions:
Prepare a stock solution of HHL (e.g., 5 mM) in Assay Buffer.
Prepare a working solution of ACE (e.g., 2 mU/mL) in Assay Buffer.
Prepare stock solutions of Test Compound 1, Test Compound 2, and Captopril in a suitable solvent (e.g., DMSO or water) and create a series of dilutions in Assay Buffer to generate a range of concentrations for IC50 determination.
Assay Reaction:
In a microcentrifuge tube, add 50 µL of the HHL solution.
Add 20 µL of the test compound dilution (or vehicle control/reference inhibitor).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding 20 µL of the ACE working solution.
Incubate the reaction mixture at 37°C for 30 minutes.
Reaction Termination and Extraction:
Stop the reaction by adding 150 µL of 1 M HCl.
Add 1 mL of ethyl acetate to each tube to extract the hippuric acid product.
Vortex vigorously for 30 seconds.
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
Sample Preparation for HPLC:
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
Reconstitute the dried residue in a known volume of HPLC mobile phase (e.g., 200 µL of 25% acetonitrile in water with 0.1% TFA).
HPLC Analysis:
Inject the reconstituted sample onto an RP-HPLC system equipped with a C18 column.
Elute the hippuric acid using an isocratic or gradient mobile phase (e.g., a mixture of water with 0.1% TFA and acetonitrile).
Detect the hippuric acid peak by UV absorbance at 228 nm.
Data Analysis:
Calculate the peak area of the hippuric acid for each sample.
Determine the percentage of ACE inhibition for each inhibitor concentration relative to the vehicle control (100% activity).
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Core structures of unsubstituted and 7-methyl-substituted octahydroindole-2-carboxylic acid.
Caption: Experimental workflow for determining IC50 values in an ACE inhibition assay.
Caption: Simplified diagram of the Renin-Angiotensin System and the point of intervention for ACE inhibitors.
Conclusion
The octahydroindole scaffold is a valuable component in the design of potent enzyme inhibitors, particularly for ACE. While direct comparative data on the potency of 7-methyl versus unsubstituted octahydroindole inhibitors is lacking, SAR principles suggest that such a substitution could modulate activity through steric and hydrophobic effects. The precise impact—whether beneficial or detrimental to potency—is target-dependent and can only be ascertained through direct experimental evaluation. The provided ACE inhibition assay protocol offers a robust framework for conducting such a comparative study, which would be a valuable contribution to the medicinal chemistry community and aid in the rational design of next-generation inhibitors.
References
Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing satur
octahydroindole-2-carboxylic acid deriv
Stereocontrolled Access to Enantiopure 7-Substituted cis- and trans-Octahydroindoles. Organic Letters.
Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. MDPI.
Design, Synthesis, and Biological Evaluation of Pseudo-Natural Products Inspired by Aryloctahydroindole Alkaloids. PMC.
Table 1 IC 50 values for the inhibition of ACE by compounds 1-13.
A comparative study on cisplatin analogs containing 7-azaindole (7AIH)
Modern Development in ACE inhibitors. Scholars Research Library.
Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. PMC.
Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Rel
The IC50 values of the two potent ACE inhibitory (ACEI) peptides.
Design, Synthesis, and Biological Evaluation of Pseudo‐Natural Products Inspired by Aryloctahydroindole Alkaloids.
Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. PMC.
Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor. MDPI.
A New 7‐Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer.
DNA Methylation Inhibitors: Retrospective and Perspective View. PMC.
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed.
7-Methylisatin vs. Other Isatin Derivatives: A Comparative Analysis of Biological Activity. Benchchem.
ic50 values compared: Topics by Science.gov. Science.gov.
Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evalu
Synthesis of Enantiopure cis - and trans -Fused Octahydroisoindole-1-Phosphonic Acids from Octahydroisoindolones.
The effect of substitution on the utility of piperidines and octa-hydro-indoles for reversible hydrogen storage. OSTI.gov.